molecular formula C9H24N3O9P3 B15603820 NOTP

NOTP

Katalognummer: B15603820
Molekulargewicht: 411.22 g/mol
InChI-Schlüssel: LLKJIZGVRHHRQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

NOTP is a useful research compound. Its molecular formula is C9H24N3O9P3 and its molecular weight is 411.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H24N3O9P3

Molekulargewicht

411.22 g/mol

IUPAC-Name

[4,7-bis(phosphonomethyl)-1,4,7-triazonan-1-yl]methylphosphonic acid

InChI

InChI=1S/C9H24N3O9P3/c13-22(14,15)7-10-1-2-11(8-23(16,17)18)5-6-12(4-3-10)9-24(19,20)21/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)

InChI-Schlüssel

LLKJIZGVRHHRQB-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid) (NOTP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid), commonly known as NOTP, is a macrocyclic chelating agent that has garnered significant interest in the field of nuclear medicine and radiopharmaceutical development. As a derivative of 1,4,7-triazacyclononane (B1209588) (TACN), this compound possesses a pre-organized structure that allows for the stable coordination of various metal ions. Its phosphonic acid pendant arms contribute to its strong chelating properties, making it particularly suitable for complexing medically relevant radionuclides. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in radiolabeling and tumor pre-targeting strategies.

Chemical Structure and Properties

This compound is characterized by a nine-membered triazamacrocycle functionalized with three methylene (B1212753) phosphonic acid groups attached to the nitrogen atoms. This structure provides a high-denticity coordination environment for metal ions.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid)N/A
CAS Number 83834-39-3N/A
Molecular Formula C₉H₂₄N₃O₉P₃N/A
Molecular Weight 411.2 g/mol N/A
Appearance White solid (typical)N/A
Protonation Constants (log K) of a related bridged this compound derivative logK₁: 12.25, logK₂: 3.65, logK₃: 1.44[1]
Aqueous Solubility Data not available, but its use in aqueous radiolabeling suggests good water solubility.N/A
Decomposition Point Data not available.N/A

Table 2: Chelation Properties and Stability Constants

RadionuclideStability Constant (log KML)CommentsReference
Gallium-68 (B1239309) (Ga-68) Data for the closely related NOTA is 31.0. This compound is an effective chelator for 68Ga.NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a structurally similar chelator.N/A
Copper-64 (Cu-64) Data not available.This compound-based conjugates have been successfully labeled with 64Cu.N/A
Lutetium-177 (Lu-177) Data not available.The TACN backbone is a versatile platform for chelating various radiometals.N/A

Experimental Protocols

Synthesis of the 1,4,7-Triazacyclononane (TACN) Macrocycle

The synthesis of the parent macrocycle, TACN, is a crucial first step in the preparation of this compound. A common method involves the Richman-Atkins synthesis.

Methodology:

  • Protection of Diethylenetriamine (B155796): Diethylenetriamine is reacted with an appropriate protecting group, such as tosyl chloride, to yield the tris-tosylated derivative.

  • Cyclization: The protected diethylenetriamine is then reacted with a suitable cyclizing agent, like 1,2-dibromoethane (B42909) or ethylene (B1197577) glycol ditosylate, in the presence of a base (e.g., sodium ethoxide) to form the protected macrocycle.

  • Deprotection: The protecting groups are removed, typically by acidic hydrolysis (e.g., using concentrated sulfuric acid), to yield the trihydrochloride salt of TACN.

  • Neutralization: The TACN trihydrochloride is neutralized with a base to obtain the free TACN macrocycle.

G cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: Neutralization a Diethylenetriamine c Tris-tosylated Diethylenetriamine a->c Protection b Tosyl Chloride b->c e Protected TACN c->e Cyclization d Cyclizing Agent (e.g., 1,2-dibromoethane) d->e g TACN Trihydrochloride e->g Deprotection f Acidic Hydrolysis f->g i 1,4,7-Triazacyclononane (TACN) g->i Neutralization h Base h->i

Synthesis of the 1,4,7-Triazacyclononane (TACN) macrocycle.
Radiolabeling of this compound-Conjugated Peptides with Gallium-68

This compound is frequently conjugated to biomolecules, such as peptides, for targeted delivery of radionuclides. The following is a general protocol for labeling a this compound-conjugated peptide with 68Ga.[2]

Methodology:

  • Elution of 68Ga: Gallium-68 is eluted from a 68Ge/68Ga generator using a suitable eluent (e.g., 0.1 M HCl).

  • Buffering: The acidic 68Ga eluate is added to a buffered solution (e.g., sodium acetate (B1210297) or HEPES) to achieve the optimal pH for labeling (typically between 3.5 and 4.5).

  • Incubation: The this compound-conjugated peptide is added to the buffered 68Ga solution. The reaction mixture is incubated at an optimized temperature (often ambient temperature or slightly elevated) for a specific duration (e.g., 5-15 minutes).

  • Quality Control: The radiochemical purity of the resulting 68Ga-labeled peptide is determined using techniques such as radio-TLC or radio-HPLC.

  • Purification (if necessary): If the radiochemical purity is not satisfactory, the product can be purified using a solid-phase extraction (SPE) cartridge (e.g., C18).

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Quality Control & Purification a 68Ge/68Ga Generator c 68GaCl3 Eluate a->c Elution b 0.1 M HCl b->c e Buffered 68Ga Solution c->e d Buffer (e.g., NaOAc) d->e g Reaction Mixture e->g f This compound-conjugated Peptide f->g h Incubation (e.g., 10 min at RT) g->h i Radiolabeled Peptide h->i j Radio-TLC / Radio-HPLC i->j l SPE Cartridge i->l if RCP < 95% k Purified 68Ga-labeled Peptide l->k

Workflow for radiolabeling of a this compound-conjugated peptide with Gallium-68.

Applications in Tumor Pre-targeting

Tumor pre-targeting is a multi-step strategy designed to improve the therapeutic index of radionuclide therapy by separating the tumor-targeting step from the delivery of the radioactive payload. This compound and its derivatives play a crucial role as the chelator for the radionuclide in the second, rapidly clearing step.

The Pre-targeting Workflow:

  • Administration of Bispecific Antibody: A bispecific antibody (bsAb) is administered to the patient. One arm of the bsAb binds to a tumor-associated antigen, while the other arm has affinity for a small, radiolabeled molecule. The bsAb is allowed to accumulate at the tumor site and clear from the circulation.

  • Administration of Radiolabeled Hapten: After a sufficient time for bsAb clearance, a small molecule (hapten) chelated with a therapeutic or diagnostic radionuclide via this compound is administered.

  • In Vivo Complexation and Clearance: The radiolabeled hapten rapidly distributes throughout the body. It binds to the bsAb localized at the tumor, leading to high tumor retention of the radionuclide. Unbound radiolabeled hapten is quickly cleared from the body through the kidneys, resulting in a high tumor-to-background ratio.

G cluster_0 Step 1: Targeting cluster_1 Step 2: Radionuclide Delivery cluster_2 Step 3: In Vivo Binding & Clearance a Administer Bispecific Antibody (bsAb) b bsAb Accumulates at Tumor Site a->b c bsAb Clears from Circulation b->c d Administer 68Ga-NOTP-Hapten c->d Time Delay e Rapid Systemic Distribution d->e f 68Ga-NOTP-Hapten Binds to bsAb at Tumor e->f h Unbound 68Ga-NOTP-Hapten Rapidly Cleared e->h Unbound g High Tumor Retention of 68Ga f->g i High Tumor-to-Background Ratio g->i h->i

Tumor pre-targeting workflow using a bispecific antibody and a 68Ga-NOTP-labeled hapten.

Conclusion

This compound is a highly effective and versatile chelating agent with significant applications in the development of radiopharmaceuticals. Its robust coordination chemistry with a variety of medically relevant radionuclides, coupled with its amenability to conjugation with targeting biomolecules, makes it a valuable tool for researchers and clinicians in nuclear medicine. The detailed experimental protocols and the understanding of its role in advanced strategies like tumor pre-targeting are essential for the continued development of novel diagnostic and therapeutic agents for oncology and other diseases. Further research to fully characterize its physicochemical properties, including precise pKa values, solubility, and stability constants with a broader range of radiometals, will undoubtedly expand its utility in the field.

References

Synthesis of 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid) (NOTP), a macrocyclic chelating agent, is of significant interest in the fields of nuclear medicine and drug development. Its robust coordination chemistry, particularly with trivalent metal ions like Gallium-68, makes it a valuable component for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the experimental protocols, and presenting key data in a structured format. The synthesis primarily involves a Mannich-type reaction, a versatile and efficient method for the aminomethylation of acidic compounds.

Introduction

1,4,7-Triazacyclononane (TACN) and its derivatives are foundational scaffolds in coordination chemistry. The introduction of coordinating pendant arms, such as methylene (B1212753) phosphonic acid groups, significantly enhances their ability to form stable complexes with a variety of metal ions. This compound, with its three methylene phosphonic acid arms, creates a high-affinity cage-like structure for trivalent metal ions.[1] This property is crucial for applications in nuclear medicine, where stable chelation of radionuclides is paramount to prevent their release in vivo.[1][2] The synthesis of this compound is a critical process for the advancement of diagnostic and therapeutic agents.

Synthetic Pathway

The primary route for the synthesis of this compound is the Mannich-type Moedritzer–Irani reaction.[3] This reaction involves the condensation of 1,4,7-triazacyclononane, formaldehyde, and phosphorous acid in an acidic aqueous medium.

Reaction Scheme:

1,4,7-Triazacyclononane + 3 Formaldehyde + 3 Phosphorous Acid → 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid)

This one-pot synthesis is an efficient method for introducing the methylene phosphonic acid functionalities onto the nitrogen atoms of the TACN macrocycle.

Synthesis_Pathway TACN 1,4,7-Triazacyclononane Reaction Mannich-type Reaction (Moedritzer–Irani) TACN->Reaction Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Reaction PhosphorousAcid Phosphorous Acid (H₃PO₃) PhosphorousAcid->Reaction This compound This compound (1,4,7-Triazacyclononane-1,4,7- tri(methylene phosphonic acid)) Reaction->this compound

Figure 1: Synthetic Pathway for this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on the Mannich-type reaction.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
1,4,7-TriazacyclononaneC₆H₁₅N₃129.21
Paraformaldehyde(CH₂O)n~30.03 (per unit)
Phosphorous AcidH₃PO₃82.00
Hydrochloric AcidHCl36.46
Sodium Hydroxide (B78521)NaOH40.00
Procedure
  • Dissolution of Starting Material: 1,4,7-Triazacyclononane is dissolved in an aqueous solution of hydrochloric acid. The acidic medium is crucial for the reaction to proceed.

  • Addition of Reagents: Phosphorous acid is added to the solution, followed by the portion-wise addition of paraformaldehyde. The slow addition of paraformaldehyde is important to control the reaction rate and temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 100-110 °C) and maintained at this temperature for several hours to ensure complete reaction.

  • Work-up and Isolation: After cooling to room temperature, the pH of the solution is carefully adjusted with a sodium hydroxide solution to precipitate the product. The crude product is then collected by filtration.

  • Purification: The crude product is purified by recrystallization from hot water or by using ion-exchange chromatography to obtain the final pure 1,4,7-triazacyclononane-1,4,7-tri(methylene phosphonic acid).

Data Presentation

Table 1: Reaction Parameters and Yields
ParameterValueReference
Molar Ratio (TACN:CH₂O:H₃PO₃)1 : 3.3 : 3.3General Stoichiometry
Reaction Temperature100-110 °C[3]
Reaction Time12-24 hours[3]
pH for Precipitation~1.5Illustrative
Typical Yield70-85%Illustrative
Table 2: Characterization Data for this compound
AnalysisExpected Result
¹H NMR (D₂O, ppm)Peaks corresponding to the methylene protons of the phosphonic acid arms and the ethylene (B1197577) bridges of the TACN ring.
³¹P NMR (D₂O, ppm)A single peak characteristic of the phosphonate (B1237965) group.
Mass Spectrometry (ESI-MS)[M+H]⁺ peak corresponding to the calculated molecular weight of this compound (C₉H₂₄N₃O₉P₃).
Elemental Analysis Calculated and found percentages of C, H, N, and P should be in close agreement.

Application Workflow: Radiolabeling with Gallium-68

A primary application of this compound is in the chelation of radionuclides for medical imaging. The workflow for radiolabeling with Gallium-68 (⁶⁸Ga) is a critical experimental procedure for researchers in drug development.

Radiolabeling_Workflow Start Start Elution Elute ⁶⁸Ga³⁺ from ⁶⁸Ge/⁶⁸Ga generator Start->Elution Incubation Mix ⁶⁸Ga³⁺ eluate with This compound solution and heat Elution->Incubation Preparation Prepare this compound solution in buffer (e.g., acetate) Preparation->Incubation QC Quality Control (e.g., TLC, HPLC) to determine radiochemical purity Incubation->QC Purification Purify [⁶⁸Ga]Ga-NOTP (if necessary) QC->Purification FinalProduct Sterile filter final product Purification->FinalProduct End End FinalProduct->End

Figure 2: Workflow for ⁶⁸Ga Radiolabeling.

Conclusion

The synthesis of 1,4,7-triazacyclononane-1,4,7-tri(methylene phosphonic acid) via the Mannich-type reaction is a robust and efficient method for producing this important chelating agent. The detailed protocol and structured data presented in this guide are intended to support researchers and scientists in the synthesis and application of this compound for the development of novel radiopharmaceuticals and other metal-based diagnostic and therapeutic agents. The straightforward synthetic route and the exceptional chelating properties of this compound underscore its continued importance in medicinal and coordination chemistry.

References

Unraveling NOTP: A Technical Guide to a Pivotal Bifunctional Chelator in Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern molecular imaging and targeted radionuclide therapy, the precise delivery of radioactive isotopes to specific biological targets is paramount. This necessitates the use of bifunctional chelators (BFCs), molecules capable of securely binding a radionuclide and being conjugated to a targeting biomolecule. This technical guide provides an in-depth exploration of the discovery, development, and application of NOTP (1,4,7-triazacyclononane-1,4,7-tri(methylene phosphonic acid)), a macrocyclic chelator that has garnered significant attention for its exceptional metal-binding properties, particularly for Gallium-68 (B1239309) (⁶⁸Ga). While the term "ligand" in the user's request might imply interaction with a biological receptor, this compound's primary role is as a ligand for metal ions, a critical distinction for its application in nuclear medicine.

Core Concepts: The Role of Bifunctional Chelators

Bifunctional chelators are the linchpins of radiopharmaceuticals. Their molecular architecture consists of two key components:

  • A chelating moiety: A cyclic or acyclic structure with multiple donor atoms (typically nitrogen, oxygen, or sulfur) that coordinate with a metal ion, forming a stable complex.

  • A functional group: A reactive site that allows for covalent attachment to a targeting vector, such as a peptide, antibody, or small molecule.

The stability of the metal-chelator complex is crucial to prevent the release of the radionuclide in vivo, which could lead to off-target radiation exposure and diminished imaging quality or therapeutic efficacy.

Discovery and Development of this compound

This compound emerged from the broader family of 1,4,7-triazacyclononane (B1209588) (TACN)-based chelators. The TACN macrocycle provides a pre-organized platform for coordinating metal ions. The development of this compound involved the functionalization of the TACN scaffold with three methylene (B1212753) phosphonic acid pendant arms. These phosphonate (B1237965) groups act as strong Lewis bases, contributing to the high affinity and stability of the resulting metal complexes.

The rationale behind the design of this compound was to create a chelator with superior properties for complexing trivalent metal ions like Gallium-3+ (Ga³⁺). Compared to its carboxylate analogue, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), this compound exhibits enhanced selectivity for Ga³⁺ and can form stable complexes under a wider range of conditions, including lower pH and temperature.[1][2] This is a significant advantage for the preparation of radiopharmaceuticals, as it allows for milder labeling conditions that are less likely to damage sensitive biomolecules.

Quantitative Data: Chelation Performance

The efficacy of a chelator is quantified by its ability to form a stable complex with the desired radionuclide. Key parameters include radiochemical yield (RCY), which measures the percentage of the radionuclide that is successfully incorporated into the chelator-biomolecule conjugate.

ChelatorTemperature (°C)pHChelator Concentration (nM)Radiochemical Yield (RCY) (%)Reference
This compound 906.550094 ± 0.8[1]
HBED906.550088 ± 4.4[1]
THP256.550097 ± 0.6[1]
DOTA906.55000>94[1]

As the table demonstrates, this compound achieves a high radiochemical yield at a low chelator concentration and elevated temperature. While some chelators like THP perform exceptionally well at room temperature, this compound's robust performance under various conditions makes it a versatile option for kit-based radiopharmaceutical preparations.[1][2]

Experimental Protocols

The characterization of this compound and its radiolabeled conjugates involves several key experimental procedures.

Synthesis of this compound

A common synthetic route for this compound involves the reaction of 1,4,7-triazacyclononane with formaldehyde (B43269) and phosphorous acid in the presence of a strong acid catalyst.

Synthesis_Workflow TACN 1,4,7-Triazacyclononane Reaction Acid-catalyzed Mannich-type reaction TACN->Reaction Reagents Formaldehyde + Phosphorous Acid Reagents->Reaction This compound This compound (1,4,7-triazacyclononane-1,4,7- tri(methylene phosphonic acid)) Reaction->this compound

General synthetic workflow for this compound.
Radiolabeling with Gallium-68

The process of labeling a this compound-conjugated biomolecule with ⁶⁸Ga is a critical step in the preparation of a PET imaging agent.

Radiolabeling_Workflow Ga68 ⁶⁸Ga³⁺ from Generator Eluate Incubation Incubation (Controlled pH and Temperature) Ga68->Incubation NOTP_conjugate This compound-Biomolecule Conjugate NOTP_conjugate->Incubation Radiolabeled_Product ⁶⁸Ga-NOTP-Biomolecule Incubation->Radiolabeled_Product QC Quality Control (e.g., HPLC, TLC) Radiolabeled_Product->QC

Workflow for ⁶⁸Ga-labeling of a this compound conjugate.

Methodology:

  • Elution: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using a suitable eluent (e.g., 0.1 M HCl).

  • Buffering: The pH of the ⁶⁸Ga eluate is adjusted to the optimal range for labeling with the this compound-conjugate (typically pH 3.5-4.5).

  • Incubation: The buffered ⁶⁸Ga is added to the this compound-conjugated biomolecule and incubated for a short period (typically 5-15 minutes) at a specific temperature (ranging from room temperature to 95°C, depending on the conjugate).

  • Quality Control: The final product is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the radiochemical purity and ensure that the ⁶⁸Ga is quantitatively incorporated into the conjugate.

In Vitro and In Vivo Stability Studies

To ensure the radiopharmaceutical is stable in a biological environment, its stability is assessed in vitro and in vivo.

In Vitro Serum Stability:

  • The ⁶⁸Ga-NOTP-conjugate is incubated in human or animal serum at 37°C.

  • Aliquots are taken at various time points (e.g., 30, 60, 120 minutes).

  • The integrity of the radiolabeled conjugate in the serum samples is analyzed by HPLC.

In Vivo Biodistribution:

  • The ⁶⁸Ga-NOTP-conjugate is administered to laboratory animals (e.g., mice or rats).

  • At selected time points post-injection, the animals are euthanized, and organs of interest are harvested.

  • The amount of radioactivity in each organ is measured using a gamma counter to determine the biodistribution profile of the radiopharmaceutical.

Signaling Pathways: A Note on Context

As this compound is a chelator and not a ligand that binds to a biological receptor, it does not directly initiate or modulate intracellular signaling pathways. The biological effect of a this compound-based radiopharmaceutical is determined entirely by the targeting biomolecule to which it is attached. For example, if this compound is conjugated to a peptide that targets a G-protein coupled receptor (GPCR) on a cancer cell, the resulting radiopharmaceutical will accumulate at the tumor site due to the peptide's binding to the GPCR. The subsequent imaging signal or therapeutic radiation dose is a consequence of this targeted delivery, not of any intrinsic signaling activity of this compound itself.

The logical relationship for the function of a this compound-based radiopharmaceutical can be visualized as follows:

Radiopharmaceutical_Function cluster_Radiopharmaceutical Radiopharmaceutical Ga68 ⁶⁸Ga³⁺ This compound This compound Chelator Ga68->this compound Chelation Biomolecule Targeting Biomolecule (e.g., Peptide, Antibody) This compound->Biomolecule Conjugation Binding Specific Binding Biomolecule->Binding Target Biological Target (e.g., Receptor on Cancer Cell) Target->Binding Effect Desired Effect (PET Imaging or Radiotherapy) Binding->Effect

Functional logic of a this compound-based radiopharmaceutical.

Conclusion

This compound stands as a testament to the power of rational chemical design in advancing nuclear medicine. Its development as a highly efficient and versatile bifunctional chelator for Gallium-68 has significantly contributed to the expansion of PET imaging applications. While not a "ligand" in the classical pharmacological sense, its role as a metal ligand is indispensable for the creation of targeted radiopharmaceuticals. Understanding the discovery, chemical properties, and experimental evaluation of this compound is crucial for researchers and professionals dedicated to the development of next-generation molecular imaging agents and radiotherapeutics. The continued exploration of chelators like this compound and their novel conjugates promises to further enhance the precision and efficacy of nuclear medicine in diagnosing and treating a wide range of diseases.

References

An In-depth Technical Guide to NOTP (CAS Number: 83834-39-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid), commonly known as NOTP. With the CAS number 83834-39-3, this compound is a macrocyclic bifunctional chelator that has garnered significant interest in the field of nuclear medicine and targeted radionuclide therapy. Its robust coordination chemistry, particularly with trivalent metals such as Gallium-68 (B1239309), makes it a valuable tool for the development of radiopharmaceuticals. This document details the physicochemical properties, synthesis, experimental protocols for radiolabeling and bioconjugation, and the underlying principles of its application in targeting cancer cells.

Introduction

This compound is a derivative of the macrocyclic ligand 1,4,7-triazacyclononane (B1209588) (TACN), featuring three methylene (B1212753) phosphonic acid pendant arms. These phosphonate (B1237965) groups provide strong coordination to various metal ions, particularly radiometals used in diagnostic imaging (e.g., Positron Emission Tomography - PET) and therapeutic applications (e.g., targeted radionuclide therapy). As a bifunctional chelator, this compound can be covalently attached to a targeting moiety, such as a peptide or antibody, which directs the radiolabeled complex to specific biological targets, like cancer cells.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in radiopharmaceutical development. The following table summarizes the key quantitative data available for this compound.

PropertyValueReference
Chemical Name 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid)N/A
CAS Number 83834-39-3N/A
Molecular Formula C₉H₂₄N₃O₉P₃N/A
Molecular Weight 411.22 g/mol N/A
Purity ≥ 95% (commercially available)N/A
Protonation Constants (log Ka) 11.7, 9.1, 7.5, 5.8, 3.1, 0.9[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that begins with the synthesis of the 1,4,7-triazacyclononane (TACN) macrocycle, followed by the addition of the methylene phosphonic acid arms.

Synthesis of 1,4,7-Triazacyclononane (TACN)

An improved process for the synthesis of TACN involves the reaction of diethylenetriamine (B155796) with a sulfonylation agent in an aqueous medium to form a sulfonamidated intermediate. This intermediate is then cyclized in the presence of a cyclizing unit like ethylene (B1197577) dibromide. Finally, the protecting sulfonyl groups are removed to yield the TACN macrocycle.[2][3]

Synthesis of 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid) (this compound)

The phosphonomethylation of TACN can be achieved through a Mannich-type reaction. This typically involves reacting TACN with formaldehyde (B43269) and phosphorous acid in an acidic medium. The reaction mixture is heated to drive the reaction to completion. Purification is generally performed by chromatography.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound in research and development.

Radiolabeling of this compound with Gallium-68

The following protocol is adapted from procedures for similar NOTA-based chelators and is optimized for Gallium-68, a common PET isotope.

Materials:

  • 68Ge/68Ga generator

  • This compound-conjugated peptide

  • Sodium acetate (B1210297) buffer (0.2 M, pH 4.5)

  • Hydrochloric acid (0.1 N)

  • Sterile water for injection

  • Heating block

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline solution

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Elute the 68Ge/68Ga generator with 0.1 N HCl to obtain 68GaCl₃.

  • In a sterile reaction vial, add the this compound-conjugated peptide (typically 10-50 µg).

  • Add the sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.5.

  • Add the 68GaCl₃ eluate to the reaction vial.

  • Incubate the reaction mixture at 90-95°C for 10 minutes.[1]

  • Cool the reaction vial to room temperature.

  • Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A radiochemical yield of over 95% is generally expected under these conditions.[1]

  • For purification, the reaction mixture can be passed through a C18 Sep-Pak cartridge, washed with sterile water, and the final product eluted with ethanol, followed by dilution with saline.

Conjugation of this compound to a Peptide

The following is a general protocol for the conjugation of a bifunctional chelator like this compound to a peptide containing a primary amine (e.g., at the N-terminus or on a lysine (B10760008) residue) using an N-hydroxysuccinimide (NHS) ester activated chelator.

Materials:

  • This compound-NHS ester (bifunctional chelator)

  • Peptide with a free amine group (e.g., RGD peptide)

  • Phosphate buffered saline (PBS), pH 7.4-8.0

  • Size-exclusion chromatography (SEC) column

  • Spectrophotometer

  • Mass spectrometer

Procedure:

  • Dissolve the peptide in PBS at a suitable concentration.

  • Dissolve the this compound-NHS ester in a small amount of a compatible organic solvent (e.g., DMSO) and then add it to the peptide solution. The molar ratio of chelator to peptide should be optimized, but a starting point of 5:1 to 10:1 is common.

  • Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

  • Purify the this compound-peptide conjugate from unreacted chelator and byproducts using an SEC column.

  • Characterize the final conjugate. The protein concentration can be determined by measuring the absorbance at 280 nm. The number of chelators conjugated per peptide can be determined by mass spectrometry.

Signaling Pathways and Cellular Uptake

The primary mechanism of action of this compound-based radiopharmaceuticals is targeted radionuclide therapy. The targeting peptide, for example, an RGD (Arginine-Glycine-Aspartic acid) peptide, directs the radiolabeled chelator to cancer cells that overexpress specific integrin receptors on their surface.

Cellular Uptake and Internalization

Upon binding of the RGD peptide to the integrin receptor, the entire complex is typically internalized by the cell through receptor-mediated endocytosis.[4][5][6] This process is an active transport mechanism that involves the formation of endocytic vesicles. The internalization of the radiopharmaceutical is crucial for delivering the cytotoxic radiation dose in close proximity to the cell's nucleus, maximizing its therapeutic effect. The specific endocytic pathway can be clathrin-mediated, caveolin-mediated, or through macropinocytosis, depending on the cell type and the specific targeting vector.[4][7]

Cellular_Uptake_and_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell NOTP_RGD This compound-RGD-Radionuclide Conjugate Integrin Integrin Receptor NOTP_RGD->Integrin Binding Endosome Endosome Nucleus Nucleus DNA_Damage DNA Damage Apoptosis Apoptosis

Downstream Signaling Effects

The primary downstream effect of the internalized radionuclide is the induction of DNA damage through the emission of particles (alpha or beta) or Auger electrons.[8] This damage, particularly double-strand breaks in the DNA, triggers cellular stress responses. If the damage is extensive and cannot be repaired by the cell's machinery, it leads to the activation of apoptotic pathways, resulting in programmed cell death. The emitted radiation can also induce a "crossfire effect," where neighboring cancer cells that may not have internalized the radiopharmaceutical are also killed.[9] There is currently limited direct evidence to suggest that the this compound-peptide conjugate itself, independent of the radionuclide, significantly alters major signaling pathways. The biological effect is predominantly driven by the targeted delivery of radiation.

Conclusion

This compound is a highly effective bifunctional chelator for the development of targeted radiopharmaceuticals. Its favorable physicochemical properties, including strong chelation of medically relevant radionuclides like Gallium-68, make it a valuable tool for researchers and drug developers in the field of oncology. The ability to conjugate this compound to various targeting molecules allows for the creation of highly specific agents for both diagnostic imaging and therapeutic intervention. Further research into optimizing conjugation strategies and exploring its use with a wider range of radionuclides will continue to expand its utility in personalized medicine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-Octyl-2-Pyrrolidone (NOTP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-octyl-2-pyrrolidone (NOTP), a substituted heterocyclic organic compound, is a versatile molecule with a unique combination of solvent and surfactant properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, with a focus on its relevance in research and drug development. Detailed experimental protocols for determining its key properties are provided, along with a summary of its chemical reactivity and mechanism of action as a penetration enhancer.

Physical Properties

N-octyl-2-pyrrolidone is a colorless to pale yellow, viscous liquid with a mild, amine-like odor at room temperature.[1] Its low volatility makes it suitable for a variety of applications, including as a solvent and formulation additive.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of N-Octyl-2-Pyrrolidone

PropertyValueReference(s)
Molecular Formula C₁₂H₂₃NO[2]
Molecular Weight 197.32 g/mol [2]
CAS Number 2687-94-7[2]
Appearance Colorless to pale yellow liquid[1]
Odor Mild, amine-like[1]
Melting Point -25 °C[2]
Boiling Point 170-172 °C at 15 mm Hg[2]
Density 0.92 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.465[2]
Flash Point >110 °C (>230 °F)[2]
Vapor Pressure 0.03-0.08 Pa at 20 °C[3]
Water Solubility 1.14-1.25 g/L at 20 °C[3]
LogP (Octanol/Water Partition Coefficient) 4.15 at 20 °C[3]

Chemical Properties

The chemical behavior of N-octyl-2-pyrrolidone is dictated by the presence of the lactam ring and the long alkyl chain. This dual nature imparts both hydrophilic and lipophilic characteristics to the molecule, making it an effective surfactant and solvent for a wide range of substances.[4]

Reactivity

The chemical stability of this compound is generally high under standard conditions.[4] However, the amide bond within the lactam ring is susceptible to hydrolysis under acidic or basic conditions, which would lead to the ring-opening and formation of 4-(octylamino)butanoic acid.

The reactivity of the lactam ring in N-octyl-2-pyrrolidone is characteristic of cyclic amides. It can undergo various chemical transformations, including:

  • Hydrolysis: As mentioned, the amide bond can be cleaved by hydrolysis, a reaction that can be catalyzed by acids or bases.[5]

  • Reduction: The carbonyl group of the lactam can be reduced using strong reducing agents like lithium aluminum hydride to yield N-octylpyrrolidine.[5]

  • Ring-opening polymerization: Under specific conditions, the lactam ring can be opened to form polyamide polymers.

  • Reactions with electrophiles: The nitrogen atom of the lactam can react with electrophiles, although it is less nucleophilic than the nitrogen in a corresponding amine due to the delocalization of the lone pair of electrons into the carbonyl group.

Chemical Stability

N-octyl-2-pyrrolidone is stable under recommended storage conditions, which include keeping it in a tightly closed container in a dry and well-ventilated place.[6] It is not reactive under normal ambient conditions.[4] However, it can react violently with strong oxidizing agents and acids.[4] Upon heating, vapors may form explosive mixtures with air.[4]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of N-octyl-2-pyrrolidone, based on internationally recognized guidelines.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of N-octyl-2-pyrrolidone can be determined using ebulliometry, the dynamic method, or the distillation method as described in OECD Guideline 103. The principle involves heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure.

Procedure (Distillation Method):

  • Place a measured quantity of N-octyl-2-pyrrolidone in a distillation flask with a side arm.

  • Add boiling chips to ensure smooth boiling.

  • Insert a calibrated thermometer into the neck of the flask, ensuring the top of the bulb is level with the bottom of the side arm.

  • Connect the side arm to a condenser.

  • Heat the flask gently.

  • Record the temperature at which the liquid is actively boiling and the condensate is running down the condenser. This temperature is the boiling point.

  • If the determination is not made at standard atmospheric pressure, a pressure correction should be applied.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of N-octyl-2-pyrrolidone can be determined using the flask method, as its solubility is above 10⁻² g/L.

Procedure (Flask Method):

  • Add an excess amount of N-octyl-2-pyrrolidone to a known volume of distilled water in a flask.

  • Seal the flask and agitate it at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24 hours).

  • After equilibration, allow the mixture to stand to separate the undissolved this compound.

  • Carefully withdraw a sample of the aqueous phase, ensuring no undissolved material is included. Centrifugation or filtration may be necessary.

  • Determine the concentration of N-octyl-2-pyrrolidone in the aqueous sample using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The determined concentration represents the water solubility at the specified temperature.

Determination of n-Octanol/Water Partition Coefficient (LogP) (OECD Guideline 107)

The shake flask method is suitable for determining the LogP of N-octyl-2-pyrrolidone.

Procedure (Shake Flask Method):

  • Prepare a stock solution of N-octyl-2-pyrrolidone in n-octanol.

  • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of water. The n-octanol and water should be mutually saturated before use.

  • Shake the funnel vigorously for a predetermined time to allow for partitioning of the this compound between the two phases.

  • Allow the phases to separate completely.

  • Carefully collect samples from both the n-octanol and water phases.

  • Determine the concentration of N-octyl-2-pyrrolidone in each phase using a suitable analytical method (e.g., GC or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Determination of Flash Point (ASTM D93)

The Pensky-Martens closed-cup method is appropriate for determining the flash point of N-octyl-2-pyrrolidone.

Procedure (Pensky-Martens Closed-Cup):

  • Place the test sample of N-octyl-2-pyrrolidone into the test cup of the Pensky-Martens apparatus.

  • Close the cup with the lid, which is equipped with a stirrer and an ignition source.

  • Heat the sample at a slow, constant rate while stirring.

  • At specified temperature intervals, apply the ignition source to the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Mandatory Visualizations

Synthesis of N-Octyl-2-Pyrrolidone

A common method for the synthesis of N-octyl-2-pyrrolidone involves the N-alkylation of 2-pyrrolidone with an octyl halide. The following diagram illustrates a typical experimental workflow for this synthesis.

Synthesis_Workflow Reactants Reactants: 2-Pyrrolidone 1-Chlorooctane Phase Transfer Catalyst (e.g., TBAB) Reaction Reaction Vessel (Heated and Stirred) Reactants->Reaction Charging Workup Aqueous Workup (Phase Separation) Reaction->Workup Transfer Purification Purification (e.g., Vacuum Distillation) Workup->Purification Organic Phase Product N-Octyl-2-Pyrrolidone (Final Product) Purification->Product Purified Product

Caption: A generalized workflow for the synthesis of N-octyl-2-pyrrolidone.

Mechanism of Action as a Penetration Enhancer

N-octyl-2-pyrrolidone is utilized in topical and transdermal drug delivery systems as a penetration enhancer. Its mechanism of action is primarily attributed to its interaction with the lipids of the stratum corneum, the outermost layer of the skin. The following diagram illustrates this proposed mechanism. Pyrrolidones are thought to enhance penetration by disrupting the highly ordered lipid bilayers in the stratum corneum, thereby increasing their fluidity and creating pathways for drug molecules to permeate the skin more readily.[7][8][9]

Penetration_Enhancement cluster_SC Stratum Corneum Lipid_Bilayer Organized Lipid Bilayer Disrupted_Bilayer Disrupted Lipid Bilayer Lipid_Bilayer->Disrupted_Bilayer Increased Fluidity Deeper_Skin Deeper Skin Layers Disrupted_Bilayer->Deeper_Skin Drug Delivery This compound N-Octyl-2-Pyrrolidone This compound->Lipid_Bilayer Interaction Drug Drug Molecule Drug->Disrupted_Bilayer Enhanced Permeation

Caption: Proposed mechanism of N-octyl-2-pyrrolidone as a skin penetration enhancer.

Analytical Methods

The quantification and purity assessment of N-octyl-2-pyrrolidone are crucial for its application in research and development. Several analytical techniques can be employed for this purpose.

Gas Chromatography (GC)

Gas chromatography is a suitable method for the analysis of N-octyl-2-pyrrolidone, particularly for assessing its purity and quantifying it in various matrices.

  • Principle: The sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.

  • Typical Protocol:

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often used.

    • Injector: A split/splitless injector is typically employed, with an injection temperature set high enough to ensure complete vaporization of this compound (e.g., 250 °C).

    • Oven Program: A temperature gradient program is used to achieve good separation of this compound from any impurities. For instance, an initial temperature of 100 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes.

    • Detector: A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound. A Nitrogen-Phosphorus Detector (NPD) can also be used for enhanced sensitivity and selectivity.[10]

    • Quantification: Quantification is typically performed using an external or internal standard method.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of N-octyl-2-pyrrolidone, especially for non-volatile matrices or for its determination in formulations. A reverse-phase HPLC method is generally suitable.[1]

  • Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

  • Typical Protocol:

    • Column: A C18 or C8 reverse-phase column is commonly used.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is a typical mobile phase. The composition can be isocratic or a gradient depending on the complexity of the sample matrix. A small amount of an acid, such as formic acid or phosphoric acid, may be added to improve peak shape.[1]

    • Detector: A UV detector set at a wavelength where this compound absorbs (e.g., around 210 nm) is a common choice. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can also be used.

    • Quantification: Similar to GC, quantification is achieved using external or internal standards.

Conclusion

N-octyl-2-pyrrolidone is a multifaceted compound with a well-defined set of physical and chemical properties that make it valuable in various scientific and industrial applications, including drug development. Its role as a solvent and a penetration enhancer is of particular interest to researchers in the pharmaceutical sciences. This guide has provided a detailed overview of its core characteristics, standardized methods for their determination, and insights into its chemical behavior and mechanism of action. A thorough understanding of these properties is essential for the effective and safe utilization of N-octyl-2-pyrrolidone in research and formulation development.

References

An In-depth Technical Guide to 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid) (NOTP) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid), commonly known as NOTP, is a macrocyclic bifunctional chelator that has garnered significant interest in the fields of nuclear medicine and targeted drug delivery. Its rigid triazacyclononane backbone and three pendant methylene (B1212753) phosphonic acid arms provide a high-affinity coordination site for a variety of radiometals, most notably Gallium-68 (B1239309) (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, detailed experimental protocols for its synthesis, conjugation to targeting biomolecules, and subsequent radiolabeling. Furthermore, it presents a comparative analysis of this compound with other commonly used chelators and outlines a typical experimental workflow for its application in preclinical research.

Core Molecular and Chemical Properties

This compound is a derivative of the 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle, functionalized with three methylene phosphonic acid groups. This structure imparts exceptional thermodynamic stability and kinetic inertness to its metal complexes.

PropertyValueReference
Chemical Formula C₉H₂₄N₃O₉P₃[1]
Molecular Weight 411.22 g/mol [1]
Synonyms 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid), this compound[1]
CAS Number 83834-39-3[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the initial formation of the 1,4,7-triazacyclononane (TACN) macrocycle, followed by the functionalization of the secondary amines with methylene phosphonic acid groups via a Mannich-type reaction.

Experimental Protocol: Synthesis of 1,4,7-Triazacyclononane-N,N',N''-tris(methylene phosphonic acid)

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4,7-triazacyclononane (1 equivalent) in a solution of concentrated hydrochloric acid.

  • Addition of Reagents: To this solution, add phosphorous acid (3.3 equivalents) and formaldehyde (3.3 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by a wash with cold ethanol to remove any unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from hot water or by ion-exchange chromatography to achieve high purity.

  • Drying: Dry the purified this compound under vacuum to obtain a white solid.

Conjugation of this compound to Targeting Biomolecules

The bifunctional nature of this compound allows for its covalent attachment to targeting moieties such as peptides, antibodies, or small molecules. This is typically achieved by first modifying this compound to introduce a reactive functional group (e.g., isothiocyanate, maleimide) that can react with a corresponding group on the biomolecule (e.g., amine, thiol).

Experimental Protocol: Conjugation of a this compound Derivative to a Bombesin (B8815690) Analogue

This protocol is adapted for a this compound derivative bearing a p-SCN-Bn- group for reaction with a primary amine on the peptide.

Materials:

  • p-SCN-Bn-NOTP

  • Bombesin analogue with a free amine group (e.g., Lys-BBN)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Dimethylformamide (DMF)

  • PD-10 desalting column

  • HPLC system for purification and analysis

Procedure:

  • Peptide Preparation: Dissolve the bombesin analogue in the sodium bicarbonate buffer. A small amount of DMF may be added to aid dissolution if necessary.

  • Chelator Activation: Dissolve the p-SCN-Bn-NOTP in DMF.

  • Conjugation Reaction: Add the activated this compound solution to the peptide solution in a molar ratio of approximately 5:1 (chelator:peptide). Gently mix the reaction mixture and allow it to proceed at room temperature for 2-4 hours.

  • Quenching: The reaction can be quenched by the addition of an excess of a small primary amine-containing molecule (e.g., Tris buffer).

  • Purification: Purify the this compound-conjugated peptide using a PD-10 desalting column to remove excess unconjugated chelator, followed by preparative reverse-phase HPLC to obtain the pure conjugate.

  • Characterization: Confirm the identity and purity of the this compound-peptide conjugate by mass spectrometry and analytical HPLC.

Radiolabeling with Gallium-68

This compound exhibits excellent properties for chelating ⁶⁸Ga, allowing for rapid and efficient radiolabeling under mild conditions, which is crucial given the short half-life of ⁶⁸Ga (68 minutes).

Experimental Protocol: ⁶⁸Ga-Radiolabeling of a this compound-Peptide Conjugate

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • This compound-peptide conjugate

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile water for injection

  • Sep-Pak C18 cartridge

  • Ethanol

  • Saline

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain a solution of ⁶⁸GaCl₃.

  • Reaction Mixture Preparation: In a sterile reaction vial, mix the this compound-peptide conjugate (typically 10-50 µg) with sodium acetate buffer to adjust the pH to approximately 4.0-4.5.

  • Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Incubate the mixture at room temperature for 5-10 minutes. Gentle heating (e.g., 95°C for 5 minutes) can be employed to increase labeling efficiency if necessary, although this compound often labels efficiently at room temperature.[1]

  • Purification: The radiolabeled product can be purified using a Sep-Pak C18 cartridge. Load the reaction mixture onto the pre-conditioned cartridge, wash with sterile water to remove unreacted ⁶⁸Ga, and elute the ⁶⁸Ga-NOTP-peptide with a small volume of ethanol/water mixture.

  • Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A radiochemical purity of >95% is typically required for in vivo applications.

Comparative Analysis of Chelators for ⁶⁸Ga

The choice of chelator is critical for the in vivo performance of a radiopharmaceutical. This compound and its close analogue NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are often compared to the more widely used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

ParameterThis compound/NOTADOTAReference
Radiolabeling Temperature Room Temperature60-95 °C[1]
Radiolabeling Time 5-10 minutes10-20 minutes[1]
Radiochemical Purity >98%>95%[1][2]
In vivo Stability HighHigh[2]
Liver Uptake (%ID/g at 1h) Lower (e.g., 0.83 ± 0.06 for ⁶⁴Cu-NOTA-PSMA-3Q)Higher (e.g., 2.92 ± 0.44 for ⁶⁴Cu-DOTA-PSMA-3Q)[2][3]
Kidney Uptake (%ID/g) Generally higherGenerally lower[1]
Tumor Retention GoodPotentially better at later time points[2][3]

Experimental Workflow and Signaling Pathways

This compound itself does not have a direct effect on cellular signaling pathways. Its role is to securely chelate a radionuclide, which is then delivered to a target site by a conjugated biomolecule. The emitted radiation from the radionuclide is what ultimately leads to a therapeutic effect (cell death) or allows for imaging. The interaction of the targeting biomolecule with its receptor can, in some cases, trigger downstream signaling, but this is a function of the biomolecule, not the chelator.

Below is a diagram illustrating a typical experimental workflow for the use of a this compound-conjugated radiopharmaceutical in preclinical PET imaging.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_preclinical Preclinical Evaluation synthesis Synthesis of this compound conjugation Conjugation to Targeting Peptide synthesis->conjugation radiolabeling Radiolabeling with ⁶⁸Ga conjugation->radiolabeling qc Quality Control (Radio-HPLC) radiolabeling->qc injection IV Injection into Tumor-Bearing Animal Model qc->injection pet_imaging PET/CT Imaging injection->pet_imaging biodistribution Biodistribution Studies injection->biodistribution data_analysis Data Analysis & Image Quantification pet_imaging->data_analysis biodistribution->data_analysis

A typical experimental workflow for preclinical PET imaging.

Conclusion

This compound is a highly effective bifunctional chelator for radiometals, particularly ⁶⁸Ga, offering advantages in terms of mild and rapid radiolabeling conditions compared to other chelators like DOTA. Its stable complex formation and favorable in vivo characteristics make it a valuable tool for the development of novel radiopharmaceuticals for PET imaging and targeted radionuclide therapy. The detailed protocols and comparative data provided in this guide are intended to facilitate the adoption and optimization of this compound-based agents in both academic research and industrial drug development settings.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of NOTP in Radionuclide Conjugation

This guide provides a comprehensive technical overview of 1,4,7-triazacyclononane-1,4,7-triphosphonic acid (this compound), a macrocyclic bifunctional chelator used in the development of radiopharmaceuticals. It details its core chemical principles, its advantages in radionuclide conjugation—particularly with Gallium-68—and provides structured data and protocols to aid in research and development.

Introduction to this compound as a Bifunctional Chelator

In the field of nuclear medicine, the precise delivery of radionuclides to target tissues is paramount for both diagnostic imaging and targeted therapy. This is achieved by conjugating the radionuclide to a targeting biomolecule, such as a peptide or antibody. The crucial link between the radionuclide and the biomolecule is a bifunctional chelator (BFC).

This compound is a macrocyclic BFC based on the 1,4,7-triazacyclononane (B1209588) ("TACN") scaffold.[1][2] Unlike its well-known analogue, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which features three pendant carboxylate arms for coordination, this compound possesses three methylenephosphonic acid arms.[1] These phosphonate (B1237965) groups act as strong Lewis bases, forming highly stable, hexadentate coordination complexes with various radiometals, particularly trivalent metal ions like Gallium-68 (⁶⁸Ga).[1][3] The TACN backbone provides a pre-organized structure that contributes to the high thermodynamic stability and kinetic inertness of the resulting radiometal complex.

The "bifunctional" nature of this compound allows for one part of the molecule (the phosphonate arms and triaza ring) to securely cage the radionuclide, while the other part can be chemically modified to create a covalent linkage to a targeting vector. This dual functionality makes this compound and its derivatives valuable tools in designing next-generation radiopharmaceuticals.

Quantitative Data: Chelation of Gallium-68

The efficiency of radiolabeling is critical for the routine production of radiopharmaceuticals, especially when using short-lived isotopes like ⁶⁸Ga (t½ ≈ 68 minutes).[4] Comparative studies have shown that this compound facilitates rapid and near-quantitative radiolabeling under mild conditions, a significant advantage over other chelators like DOTA.

The thermodynamic stability of the complex between the chelator and the radionuclide is a key predictor of its in vivo stability. While the exact thermodynamic stability constant (log K) for Ga(this compound) is not widely published, studies on closely related phosphonate-containing ligands show exceptionally high stability. For instance, the Ga(NOA2P)²⁻ complex, which also contains phosphonate arms, has a reported log K value of 34.44, significantly higher than that of Ga(NOTA) (log K ≈ 30.98).[3] This suggests that the phosphonate groups in this compound contribute to the formation of a remarkably stable complex with Gallium-68.

The following table summarizes the radiochemical yield (RCY) of ⁶⁸Ga labeling for this compound compared to NOTA and DOTA under various experimental conditions.

ChelatorConcentration (µM)pHTemperature (°C)Time (min)Radiochemical Yield (RCY %)Reference
This compound 5-506.52510Near Quantitative (>95%)[1]
This compound 5-503.52510~85-90%[1]
NOTA 5-506.52510Near Quantitative (>95%)[1]
NOTA 5-503.52510~93-97%[1]
DOTA 5-506.52510<10%[1]
DOTA 5-503.59010Near Quantitative (>95%)[1]

Table 1: Comparative data on the radiochemical yield of Gallium-68 labeling with this compound, NOTA, and DOTA under different conditions.

Visualizing the Chemistry and Workflow of this compound

Visual diagrams are essential for understanding the complex chemical interactions and experimental processes involved in radiopharmaceutical development.

cluster_this compound This compound Chelator cluster_Complex [⁶⁸Ga]Ga-NOTP Complex N1 N N2 N N1->N2 P1 P N1->P1 N3 N N2->N3 P2 P N2->P2 N3->N1 P3 P N3->P3 O1 O P1->O1 O2 O P1->O2 O3 O P2->O3 O4 O P2->O4 O5 O P3->O5 O6 O P3->O6 Ga ⁶⁸Ga³⁺ label_arrow Chelation (Room Temp, pH 6.5) N1_c N N2_c N N1_c->N2_c P1_c P N1_c->P1_c N3_c N N2_c->N3_c P2_c P N2_c->P2_c N3_c->N1_c P3_c P N3_c->P3_c O1_c O P1_c->O1_c O2_c O P1_c->O2_c O3_c O P2_c->O3_c O4_c O P2_c->O4_c O5_c O P3_c->O5_c O6_c O P3_c->O6_c Ga_c ⁶⁸Ga³⁺ Ga_c->N1_c Ga_c->N2_c Ga_c->N3_c Ga_c->O1_c Ga_c->O3_c Ga_c->O5_c label_plus + cluster_Complex cluster_Complex This compound This compound

Caption: Chelation of a ⁶⁸Ga³⁺ ion by the this compound macrocycle.

arrow Start Start: Biomolecule & Functionalized Chelator Step1 Step 1: Conjugation Reaction (e.g., p-SCN-Bn-NOTP + Peptide-NH₂) Start->Step1 arrow1 arrow1 Step2 Step 2: Purification of Conjugate (e.g., HPLC, SPE) arrow2 arrow2 Step3 Step 3: Radiolabeling (Add ⁶⁸GaCl₃, Buffer to pH 6.5) arrow3 arrow3 Step4 Step 4: Incubation (Room Temperature, 10 min) arrow4 arrow4 Step5 Step 5: Final Purification / Formulation (e.g., C18 Sep-Pak) arrow5 arrow5 Step6 Step 6: Quality Control (radio-TLC/HPLC for RCY) arrow6 arrow6 End Final Radiopharmaceutical Product arrow1->Step2 arrow2->Step3 arrow3->Step4 arrow4->Step5 arrow5->Step6 arrow6->End

Caption: Experimental workflow for radiopharmaceutical synthesis.

cluster_synthesis Synthesis & Administration cluster_targeting In Vivo Targeting cluster_imaging Signal Detection RP [⁶⁸Ga]Ga-NOTP-Biomolecule Admin Systemic Administration (Intravenous Injection) RP->Admin Circulation Circulation in Bloodstream Admin->Circulation Binding Specific Binding Circulation->Binding Tumor Tumor Cell Decay ⁶⁸Ga Positron Decay Tumor->Decay Receptor Target Receptor Receptor->Binding Binding->Tumor Annihilation Positron-Electron Annihilation Decay->Annihilation Photons 511 keV Gamma Photons Annihilation->Photons PET PET Scanner Detection Photons->PET

Caption: Logical workflow of targeted PET imaging.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experimental steps in developing a this compound-based radiopharmaceutical.

This protocol describes a general method for covalently linking a bifunctional this compound chelator to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) residue). It assumes the use of an isothiocyanate-functionalized derivative, such as S-2-(4-isothiocyanatobenzyl)-NOTP (p-SCN-Bn-NOTP), which is analogous to the commercially available p-SCN-Bn-NOTA.

Materials:

  • Peptide with a free primary amine group.

  • p-SCN-Bn-NOTP (or other suitably functionalized this compound derivative).

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.

  • Purification equipment: High-performance liquid chromatography (HPLC) system with a C18 column or solid-phase extraction (SPE) cartridges.

Procedure:

  • Peptide Preparation: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a small amount of an organic co-solvent like DMF or DMSO can be added.

  • Chelator Preparation: Immediately before use, dissolve the p-SCN-Bn-NOTP in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the p-SCN-Bn-NOTP solution to the peptide solution. The isothiocyanate group (-NCS) on the chelator will react with the primary amine (-NH₂) on the peptide to form a stable thiourea (B124793) bond.

  • Incubation: Gently mix the reaction solution and incubate for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Purification: Purify the resulting this compound-peptide conjugate to remove unreacted chelator and peptide. This is typically achieved by reversed-phase HPLC. The success of the conjugation can be confirmed by a shift in the retention time compared to the unconjugated peptide and verified by mass spectrometry.

  • Storage: Lyophilize the purified conjugate and store it at -20°C or -80°C until use.

This protocol details the steps for radiolabeling the purified this compound-peptide conjugate with Gallium-68 eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • Purified and lyophilized this compound-peptide conjugate.

  • ⁶⁸GaCl₃ in 0.05 M HCl (eluted from a ⁶⁸Ge/⁶⁸Ga generator).

  • Labeling Buffer: 1 M sodium acetate (B1210297), pH ~5.0.

  • Sterile, metal-free water for injection.

  • C18 Sep-Pak light cartridge for purification.

  • Ethanol (B145695) and saline for cartridge activation and elution.

  • Quality Control system: Radio-thin layer chromatography (radio-TLC) or radio-HPLC.

Procedure:

  • Reagent Preparation: Dissolve the this compound-peptide conjugate in sterile water to a concentration of 1 µg/µL.

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions to obtain the ⁶⁸GaCl₃ solution.

  • pH Adjustment: In a sterile, metal-free reaction vial, add 5-20 µg of the this compound-peptide conjugate. Add the ⁶⁸GaCl₃ eluate (e.g., 1 mL, ~100-500 MBq). Immediately add the sodium acetate buffer to adjust the pH of the reaction mixture to approximately 6.5. The optimal pH is crucial for efficient labeling with this compound.[1]

  • Incubation: Gently vortex the vial and incubate the reaction mixture for 10 minutes at room temperature (25°C).[1] Unlike DOTA-based chelators, heating is not required for efficient labeling with this compound.[1]

  • Purification (Formulation):

    • Activate a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

    • Load the reaction mixture onto the cartridge. The ⁶⁸Ga-labeled peptide will be retained.

    • Wash the cartridge with 10 mL of sterile water to remove any unbound ⁶⁸Ga.

    • Elute the final product, [⁶⁸Ga]Ga-NOTP-peptide, with a small volume (e.g., 0.5 mL) of 50% ethanol in saline.

    • Dilute the eluate with sterile saline to a final ethanol concentration below 10% for in vivo use.

  • Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. A high RCP (>95%) is required for clinical applications.

Conclusion

This compound stands out as a highly effective bifunctional chelator for radionuclide conjugation, offering distinct advantages for the development of ⁶⁸Ga-based radiopharmaceuticals. Its ability to form highly stable complexes and facilitate rapid, room-temperature labeling makes it an attractive alternative to traditional chelators like DOTA.[1] The robust chemistry and favorable labeling kinetics of this compound support its use in "kit-type" preparations, which can simplify the routine clinical production of PET imaging agents. For researchers and drug developers, understanding the core principles and experimental protocols associated with this compound is essential for harnessing its full potential in creating novel and effective targeted radiopharmaceuticals.

References

An In-depth Technical Guide to N-Oxalyl-Dipeptide Derivatives and Analogues as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of N-Oxalyl-Dipeptides in Drug Discovery

N-oxalyl-dipeptides are a class of molecules with significant potential as enzyme inhibitors. Their core structure, featuring an oxalyl group linked to a dipeptide moiety, allows them to act as structural mimics of α-ketoglutarate, a key substrate for a wide range of dioxygenases.[1][2][3] This mimicry enables them to competitively inhibit enzymes that play crucial roles in various physiological and pathological processes, making them attractive candidates for therapeutic development.

One of the most well-studied classes of enzymes targeted by N-oxalyl amino acid derivatives are the prolyl 4-hydroxylases (P4Hs), which are essential for collagen biosynthesis.[1][2] By inhibiting P4H, these compounds have potential applications in fibrotic diseases. Furthermore, the broader family of α-ketoglutarate-dependent enzymes includes histone lysine (B10760008) demethylases (KDMs), which are implicated in cancer and other diseases, suggesting a wider therapeutic scope for N-oxalyl-dipeptide derivatives.[4]

This guide will delve into the synthesis, structure-activity relationships (SAR), and pharmacological properties of N-oxalyl-dipeptide analogues, providing a technical framework for researchers interested in exploring this promising class of compounds.

Synthesis of N-Oxalyl-Dipeptide Derivatives

The synthesis of N-oxalyl-dipeptides and their analogues generally involves the coupling of an amino acid or dipeptide with an oxalylating agent. A common method is the reaction of the corresponding dipeptide (e.g., Tyrosyl-Proline) with an activated form of oxalic acid, such as oxalyl chloride or a mono-ester of oxalic acid, under anhydrous conditions. The use of protecting groups for reactive side chains and the carboxyl terminus of the dipeptide is often necessary to ensure specific N-acylation.

General Synthetic Workflow:

G cluster_synthesis Synthesis of N-Oxalyl-Dipeptides Dipeptide Dipeptide Protection Protection Dipeptide->Protection Side-chain & C-terminus protection Oxalylation Oxalylation Protection->Oxalylation Reaction with oxalylating agent Deprotection Deprotection Oxalylation->Deprotection Removal of protecting groups Purification Purification Deprotection->Purification e.g., Chromatography N_Oxalyl_Dipeptide N_Oxalyl_Dipeptide Purification->N_Oxalyl_Dipeptide G cluster_pathway Inhibition of Collagen Synthesis by N-Oxalyl-Dipeptides Procollagen (B1174764) Procollagen P4H Prolyl 4-Hydroxylase Procollagen->P4H Hydroxylated_Procollagen Hydroxylated_Procollagen P4H->Hydroxylated_Procollagen alpha_KG α-Ketoglutarate alpha_KG->P4H NOTP_analogue N-Oxalyl-Dipeptide NOTP_analogue->Inhibition Stable_Collagen Stable_Collagen Hydroxylated_Procollagen->Stable_Collagen ECM_Deposition Extracellular Matrix Deposition Stable_Collagen->ECM_Deposition Inhibition->P4H G cluster_protocol P4H Inhibition Assay Workflow Preparation Prepare reaction mixture: - Purified P4H - [¹⁴C]Proline-labeled procollagen substrate - α-Ketoglutarate, Fe²⁺, Ascorbate Incubation Add test compound (e.g., NOTP analogue) and incubate at 37°C Preparation->Incubation Termination Stop reaction (e.g., with acid) Incubation->Termination Separation Separate [¹⁴C]4-hydroxyproline from [¹⁴C]proline (e.g., by ion-exchange chromatography) Termination->Separation Quantification Measure radioactivity of [¹⁴C]4-hydroxyproline using liquid scintillation counting Separation->Quantification Analysis Calculate % inhibition and IC50 Quantification->Analysis

References

Foundational Research on NOTP as a Bifunctional Chelator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted radiopharmaceuticals, the choice of a bifunctional chelator is paramount to the successful development of diagnostic and therapeutic agents. The chelator must not only form a highly stable complex with a radiometal but also provide a reactive handle for covalent attachment to a biological targeting vector, such as a peptide or antibody. Among the array of chelators, 1,4,7-triazacyclononane-N,N',N''-tris(methylenephosphonic acid), commonly known as NOTP, has emerged as a promising scaffold. Its unique phosphonate (B1237965) coordinating arms offer distinct properties compared to the more prevalent carboxylate-based chelators like NOTA and DOTA. This technical guide provides an in-depth overview of the foundational research on this compound, covering its synthesis, radiolabeling, and stability, with a focus on quantitative data and detailed experimental protocols.

Chemical Properties and Synthesis

This compound is a macrocyclic chelator based on the 1,4,7-triazacyclononane (B1209588) (TACN) ring, functionalized with three methylenephosphonic acid pendant arms. This structure imparts a high affinity for various metal ions, particularly trivalent metals like Gallium(III).

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the reviewed literature, the synthesis of similar triazacyclononane derivatives generally follows a common pathway. The synthesis of a related bicyclic ligand, 1,4,7-triazacyclononane 1,4-bridged with methylene-bis(phosphinate), involves a two-step sequence of Mannich-type reactions in aqueous HCl[1]. This suggests that the synthesis of this compound likely involves the reaction of 1,4,7-triazacyclononane with formaldehyde (B43269) and phosphorous acid under controlled conditions. The general approach for synthesizing N-functionalized derivatives of 1,4,7-triazacyclononane often utilizes protecting groups to control the substitution pattern on the macrocyclic ring[2][3].

Quantitative Data: A Comparative Overview

The performance of a bifunctional chelator is critically dependent on its coordination chemistry with various radiometals. While comprehensive stability constant data specifically for this compound with a wide range of radiometals is not compiled in a single source, the available literature allows for a comparative understanding of its properties relative to other common chelators. The stability of metal complexes is a crucial factor in preventing the in vivo release of the radiometal[4].

ChelatorRadiometallog KNotes
This compoundGa(III)Data not availableExpected to have high stability due to the pre-organized TACN backbone and hard phosphonate donors.
NOTAGa(III)30.98High stability, forms complex at room temperature[4].
DOTAGa(III)21.33Lower stability compared to NOTA, often requires heating for efficient labeling[4].
HBEDGa(III)38.5Acyclic chelator with very high stability for Ga(III).
THPGa(III)>30Tris(hydroxypyridinone) chelators show very high affinity for Ga(III).
This compoundCu(II)Data not available
NOTACu(II)21.6
DOTACu(II)22.3
This compoundLu(III)Data not available
DOTALu(III)22.4

Table 1: Comparative Stability Constants (log K) of Chelators with Various Metal Ions. Note: Stability constants are highly dependent on experimental conditions (pH, temperature, ionic strength). The values presented are for general comparison.

Experimental Protocols

General Protocol for Radiolabeling with Gallium-68

The following is a generalized protocol for the radiolabeling of a chelator-peptide conjugate with Gallium-68, based on common procedures for related chelators like NOTA and DOTA. This should be optimized for this compound-conjugates.

Materials:

  • 68Ge/68Ga generator (eluted with 0.1 M HCl)

  • This compound-conjugated peptide

  • Sodium acetate (B1210297) buffer (0.25 M, pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Saline solution (0.9%)

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution: Elute the 68Ge/68Ga generator with 5 mL of 0.1 M HCl to obtain 68GaCl3[5].

  • Concentration (Optional but Recommended): To increase the specific activity, the 68Ga eluate can be concentrated using a cation-exchange cartridge. The trapped 68Ga is then eluted with a small volume of a suitable solution, such as a 5 M NaCl solution containing a small amount of 5.5 M HCl[6].

  • pH Adjustment: To the 68GaCl3 solution, add the sodium acetate buffer to adjust the pH to approximately 4.0-4.5. The optimal pH for labeling with this compound should be determined experimentally, but this range is a good starting point based on other triazacyclononane-based chelators[5].

  • Incubation: Add the this compound-conjugated peptide (typically 10-50 µg) to the buffered 68Ga solution. Vortex the mixture gently. The optimal incubation temperature and time need to be determined. For NOTA-conjugates, labeling can often be achieved at room temperature within 5-10 minutes. DOTA-conjugates typically require heating (e.g., 95°C for 10-15 minutes)[5]. The impact of precursor concentration, pH, and temperature on the radiochemical yield should be systematically evaluated[7].

  • Purification: After incubation, the reaction mixture can be purified using a C18 Sep-Pak cartridge to remove unreacted 68Ga and hydrophilic impurities. The cartridge is first conditioned with ethanol and then with water. The reaction mixture is loaded onto the cartridge, washed with water, and the final 68Ga-labeled peptide is eluted with a small volume of ethanol/water mixture.

  • Quality Control: The radiochemical purity of the final product should be determined using radio-TLC or radio-HPLC. A typical system for peptides is a reversed-phase C18 column with a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid. The radiochemical yield is calculated as the percentage of the total radioactivity that is incorporated into the desired product.

General Protocol for Conjugation of this compound to a Peptide

To use this compound as a bifunctional chelator, one of the phosphonic acid groups needs to be modified to a reactive functional group for conjugation to a biomolecule, or a linker with a reactive group needs to be attached to the macrocyclic backbone.

Activation and Conjugation (Conceptual):

  • Activation: A phosphonic acid group of this compound can be activated to form a reactive ester, for example, an N-hydroxysuccinimide (NHS) ester. This can be achieved by reacting this compound with a carbodiimide, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and NHS in an anhydrous organic solvent.

  • Conjugation: The activated this compound-NHS ester is then reacted with the peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7-8). The primary amine groups (the N-terminus or the side chain of a lysine (B10760008) residue) of the peptide will react with the NHS ester to form a stable amide bond.

  • Purification: The resulting this compound-peptide conjugate is then purified, typically by reversed-phase HPLC, to remove unreacted peptide, unreacted chelator, and other byproducts.

  • Characterization: The final conjugate should be characterized by mass spectrometry to confirm its identity and purity, and by NMR to confirm the structure if necessary[8][9][10][11][12][13].

Visualizations

Experimental Workflow for 68Ga-Labeling of a this compound-Conjugate

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & QC Generator Elution Generator Elution pH Adjustment pH Adjustment Generator Elution->pH Adjustment 0.1 M HCl Add this compound-Peptide Add this compound-Peptide pH Adjustment->Add this compound-Peptide Buffer (pH 4-5) Incubation Incubation Add this compound-Peptide->Incubation SPE Purification SPE Purification Incubation->SPE Purification Vary Time & Temp Quality Control Quality Control SPE Purification->Quality Control Elution Final Product Final Product Quality Control->Final Product Radiochemical Purity >95%

Caption: Workflow for the radiolabeling of a this compound-conjugated peptide with Gallium-68.

Logical Relationship of Bifunctional Chelator Components

G cluster_chelator Chelating Moiety cluster_linker Linker (Optional) cluster_targeting Targeting Vector BFC Bifunctional Chelator (BFC) Chelating Moiety Linker Targeting Vector Attachment Chelator_Node This compound Core 1,4,7-Triazacyclononane Ring Methylenephosphonate Arms BFC:c->Chelator_Node Linker_Node Spacer Improves Pharmacokinetics Reduces Steric Hindrance BFC:l->Linker_Node Targeting_Node Biomolecule Peptide Antibody Small Molecule BFC:t->Targeting_Node Radiometal Radiometal Radiometal->BFC:c Coordination

Caption: Diagram illustrating the components of a this compound-based bifunctional chelator system.

Conclusion

This compound stands as a compelling alternative to traditional carboxylate-based chelators for the development of radiopharmaceuticals. Its phosphonate functional groups offer unique coordination chemistry that warrants further investigation to fully elucidate its potential with a broader range of radiometals. While detailed, standardized protocols for its synthesis and application are still emerging in the public domain, the foundational principles and comparative data presented in this guide provide a solid starting point for researchers. Future work should focus on establishing robust and reproducible methods for this compound synthesis, comprehensive evaluation of its stability with various theranostic radiometals, and optimization of conjugation strategies to expand its utility in targeted radionuclide therapy and diagnostics.

References

theoretical analysis of NOTP chelates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Analysis of NOTP Chelates

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound Chelates

The macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-triyl-tris(methylene phosphonic acid), commonly known as this compound, is a bifunctional chelating agent of significant interest in the fields of medicinal and coordination chemistry. As a derivative of the versatile 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle, this compound features three phosphonic acid pendant arms that provide a high-denticity coordination environment for a variety of metal ions. Its structural analogue, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which possesses carboxylate arms, has been extensively studied and serves as a valuable benchmark for understanding the properties of this compound.[1][2]

The phosphonate (B1237965) groups of this compound offer distinct coordination characteristics compared to the carboxylate groups of NOTA, including different protonation constants and charge distributions at physiological pH. These differences can influence the thermodynamic stability and kinetic inertness of the resulting metal complexes, which are critical parameters for applications such as radiopharmaceuticals, where the secure binding of a radionuclide is paramount.[3][4] this compound is particularly noted for its high efficiency in chelating radiometals like Gallium-68 (B1239309) under mild conditions.[1] This guide provides a comprehensive overview of the theoretical and experimental methodologies used to analyze this compound chelates, presents available quantitative data, and illustrates key concepts and workflows.

Methodologies for Theoretical and Experimental Analysis

The comprehensive analysis of this compound chelates involves a synergistic combination of computational (theoretical) and experimental techniques to elucidate their structural, thermodynamic, and kinetic properties.

Computational Analysis: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as metal-ligand complexes.[5] It is instrumental in predicting geometries, binding energies, and other electronic properties of this compound chelates.

Detailed Experimental Protocol for DFT Analysis:

  • Ligand and Complex Model Construction:

    • The initial 3D structure of the this compound ligand and its metal complex (e.g., with Ga³⁺ or a lanthanide ion) is built using molecular modeling software.

    • For the ligand, the appropriate protonation state for a given pH is determined. For the metal complex, a plausible coordination geometry is assumed as a starting point.

  • Geometry Optimization:

    • The initial structure is optimized to find its lowest energy conformation. This is typically performed in both the gas phase and in a simulated aqueous environment using a continuum solvation model (CSM) like the Polarizable Continuum Model (PCM).[6]

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Functional: A hybrid functional such as B3LYP is commonly employed for its balance of accuracy and computational cost in studying transition metal complexes.[1]

    • Basis Set: A mixed basis set is often used. For the metal ion, a basis set that includes effective core potentials (ECPs) like LanL2DZ is suitable, especially for heavier elements.[7] For lighter atoms (C, H, N, O, P), a Pople-style basis set like 6-31+G(d,p) is appropriate.[8]

  • Calculation of Thermodynamic Properties:

    • Following optimization, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are used to calculate the Gibbs free energy (ΔG) of complexation. The binding energy is a key indicator of the complex's stability.[9]

  • Electronic Property Analysis:

    • Natural Bond Orbital (NBO) Analysis: This is used to investigate charge transfer between the metal ion and the this compound ligand.[1]

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides insights into the chemical reactivity and kinetic stability of the complex.[5]

    • Mulliken Atomic Charges: These calculations help in understanding the charge distribution within the complex.[5]

DFT_Workflow cluster_prep Model Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis start Construct 3D Model of this compound-Metal Complex geom_opt Geometry Optimization (e.g., B3LYP/LanL2DZ) start->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry thermo_calc Thermodynamic Properties (ΔG, Binding Energy) freq_calc->thermo_calc Vibrational Frequencies electronic_calc Electronic Properties (NBO, HOMO/LUMO) freq_calc->electronic_calc Verified Minimum results Analyze Stability, Reactivity, and Bonding thermo_calc->results electronic_calc->results end Final Characterization results->end

Caption: Workflow for DFT-based theoretical analysis of a this compound-metal chelate.

Experimental Determination of Stability Constants

The thermodynamic stability of a metal-ligand complex in solution is quantified by its stability constant (log K).[10] Potentiometric titration is a standard and highly accurate method for this determination.

Detailed Protocol for Potentiometric Titration:

  • Solution Preparation:

    • Prepare a stock solution of the this compound ligand with high purity.

    • Prepare a standardized stock solution of the metal ion of interest (e.g., Ga(NO₃)₃, LaCl₃). The metal solution must be free of interfering ions.

    • Prepare a carbonate-free solution of a strong base (e.g., NaOH or KOH) for titration.

    • An inert electrolyte (e.g., 0.1 M KCl or KNO₃) is used to maintain constant ionic strength throughout the experiment.[9]

  • Calibration:

    • Calibrate a high-precision pH electrode and meter system using at least three standard buffer solutions (e.g., pH 4, 7, and 10). The calibration should bracket the expected pH range of the titration.

  • Titration Procedure:

    • A known volume of a solution containing the this compound ligand and the metal ion (at various metal-to-ligand ratios, e.g., 1:1, 1:2) in the inert electrolyte is placed in a thermostatted titration vessel.

    • The solution is titrated with the standardized strong base. The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

    • A separate titration of the ligand in the absence of the metal ion is also performed to determine the ligand's protonation constants (pKa values).[11]

  • Data Analysis:

    • The titration data (volume of titrant vs. pH) are processed using specialized computer programs (e.g., HYPERQUAD, PSEQUAD).

    • These programs refine the protonation constants of the ligand and the stability constants of the metal-ligand species by fitting the experimental titration curves to a chemical model of the system.[9] The output is typically the overall stability constant (log β) for the ML complex.

Chelate_Effect cluster_reactants Reactants M [M(H₂O)₆]ⁿ⁺ ML6 [ML₆]ⁿ⁺ + 6 H₂O M->ML6 ΔG₁ M_this compound [M(this compound)] + 6 H₂O M->M_this compound ΔG₂ (more favorable) L6 6 Monodentate Ligands (L) L6->ML6 This compound 1 this compound Ligand This compound->M_this compound note Chelate Effect: Formation of the multi-ring M-NOTP complex is entropically favored over the M-L₆ complex. (7 particles → 2 particles vs. 2 particles → 7 particles) Therefore, ΔG₂ << ΔG₁.

Caption: Factors influencing the thermodynamic stability (Chelate Effect) of this compound.

Quantitative Data and Comparative Analysis

While comprehensive theoretical data specifically for this compound chelates is not widely published, experimental data on its radiolabeling efficiency, particularly with Gallium-68, is available. A comparative analysis with the well-characterized NOTA provides valuable theoretical context.

Experimental Data for this compound Chelates

The radiochemical yield (RCY) is a critical parameter in radiopharmaceutical development, reflecting the efficiency of the chelator in sequestering the radionuclide under specific conditions.

Table 1: Radiochemical Yields (RCY) for [⁶⁸Ga(this compound)] Complexation [1]

Chelator Conc.pHTemperature (°C)RCY (%)
500 nM6.59094 ± 0.8
5 µM6.525> 95
5 µM6.590> 94

Data sourced from a comparative study of chelators for Gallium-68.[1]

These results demonstrate that this compound is a highly efficient chelator for Ga³⁺, achieving near-quantitative labeling even at low micromolar concentrations and across a range of temperatures.[1]

Comparative Theoretical Data: this compound vs. NOTA

Theoretical calculations for NOTA complexes provide insight into the expected properties of this compound analogues. The primary difference lies in the coordinating pendant arms: phosphonate (-PO₃H₂) for this compound versus carboxylate (-CO₂H) for NOTA.

Caption: Generalized structure of a metal-NOTP chelate.

Table 2: Comparison of Theoretical and Experimental Data for NOTA Chelates

Metal IonPropertyValue (NOTA)Reference
Ga³⁺Gibbs Free Energy (Solution)Most Stable among tested ions[1]
Ga³⁺Stability Constant (log K)25.0 (for related NOPO chelator)[12]
Cu²⁺Gibbs Free Energy (Solution)Least Stable among tested ions[1]
Sc³⁺Chelation Interaction EnergyHigh, indicating strong binding[1]
In³⁺Chelation Interaction EnergyHigh, indicating strong binding[1]

This table provides context from the closely related NOTA and NOPO chelators due to the limited availability of published theoretical data for this compound.

The phosphonate groups in this compound are stronger Lewis bases than the carboxylates in NOTA, which is expected to lead to higher thermodynamic stability constants for this compound complexes with hard metal cations like Ga³⁺ and lanthanides. However, this can also affect the kinetics of complex formation and dissociation. The higher negative charge of the deprotonated phosphonate arms may also lead to different solvation properties and in vivo pharmacokinetics for this compound-based agents compared to their NOTA counterparts.

Conclusion

The is a critical component in the rational design of novel agents for medical imaging and therapy. While a comprehensive body of literature dedicated solely to the theoretical aspects of this compound is still emerging, the established methodologies of DFT and potentiometry provide a robust framework for its characterization. By leveraging these techniques and drawing comparisons with well-understood analogues like NOTA, researchers can effectively predict and validate the performance of this compound-based systems. The available experimental data confirms that this compound is a highly effective chelator, and further theoretical studies will undoubtedly accelerate its application in developing next-generation radiopharmaceuticals and other metal-based diagnostics and therapeutics.

References

Methodological & Application

Application Note and Protocol for NOTP Conjugation with Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bifunctional chelators to peptides is a critical step in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTP) is a macrocyclic chelator that, once conjugated to a targeting peptide, can stably coordinate diagnostic or therapeutic radionuclides. The isothiocyanate group (-NCS) of this compound reacts efficiently with primary amines, such as the N-terminal amine or the ε-amino group of lysine (B10760008) residues on a peptide, to form a stable thiourea (B124793) linkage. This application note provides a detailed protocol for the conjugation of this compound to peptides, purification of the resulting conjugate, and subsequent quality control measures.

Materials and Reagents

  • Peptide of interest with at least one primary amine

  • S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (this compound)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

  • Mass Spectrometer (MS)

  • Lyophilizer

Experimental Protocols

Peptide Preparation
  • Synthesize and purify the peptide of interest using standard solid-phase peptide synthesis (SPPS) and HPLC purification techniques.[1][2]

  • Characterize the peptide by mass spectrometry to confirm its identity and purity.

  • Lyophilize the purified peptide and store it under desiccated conditions at -20°C or -80°C.

This compound-Peptide Conjugation

The isothiocyanate group of this compound reacts with primary amines on the peptide to form a stable thiourea bond.[3][4] The reaction is pH-dependent, with optimal conjugation occurring under slightly basic conditions.[5][6]

  • Reagent Preparation:

    • Allow the lyophilized peptide and this compound to warm to room temperature.

    • Prepare a stock solution of the peptide in the 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0). The concentration will depend on the solubility of the peptide.

    • Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the peptide solution.

    • Add a 5 to 10-fold molar excess of the this compound solution to the peptide solution.[3] The optimal ratio may need to be determined empirically for each peptide.

    • Gently vortex the mixture to ensure homogeneity.

    • Incubate the reaction mixture for 2-4 hours at room temperature or 37°C.[4] The reaction progress can be monitored by HPLC.

Purification of the this compound-Peptide Conjugate

Purification is essential to remove unreacted this compound and any side products. Reversed-phase HPLC is the most common and effective method for purifying peptide conjugates.[1][2]

  • Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer) or by acidification with dilute TFA.

  • HPLC Purification:

    • Acidify the reaction mixture with 0.1% TFA.

    • Inject the mixture onto a semi-preparative or preparative reverse-phase HPLC column.

    • Elute the conjugate using a gradient of water/0.1% TFA (Solvent A) and acetonitrile/0.1% TFA (Solvent B). A typical gradient might be 5-95% B over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm). The this compound-peptide conjugate will typically have a longer retention time than the unconjugated peptide.

    • Collect fractions corresponding to the desired product peak.

  • Desalting (Optional): If necessary, the purified conjugate can be desalted using a C18 SPE cartridge.

Quality Control of the this compound-Peptide Conjugate
  • Purity and Identity Confirmation:

    • Analyze the collected HPLC fractions by analytical HPLC to confirm purity. A purity of >95% is generally desired.[7]

    • Confirm the identity of the this compound-peptide conjugate by mass spectrometry. The observed mass should correspond to the theoretical mass of the conjugated peptide.

  • Quantification:

    • Determine the concentration of the purified conjugate using UV-Vis spectrophotometry at 280 nm if the peptide contains aromatic amino acids, or by quantitative amino acid analysis.

  • Stability Testing:

    • Assess the stability of the conjugate in relevant buffers (e.g., PBS, serum) over time at different temperatures (e.g., 4°C, 37°C).[8][9]

    • Analyze samples at various time points by HPLC to monitor for degradation.

Data Presentation

ParameterConditionPurposeReference(s)
Conjugation Reaction
pH8.5 - 9.0To deprotonate primary amines for efficient nucleophilic attack.[5][6]
TemperatureRoom Temperature to 37°CTo facilitate the reaction without degrading the peptide.[4]
Molar Ratio (this compound:Peptide)5:1 to 10:1To drive the reaction to completion.[3]
Reaction Time2 - 4 hoursSufficient time for conjugation, monitorable by HPLC.
Solvent0.1 M Sodium Bicarbonate Buffer / DMF or DMSOTo dissolve both peptide and this compound.
Purification
MethodReversed-Phase HPLCTo separate the conjugate from unreacted starting materials.[1][2]
ColumnC18 (preparative or semi-preparative)Standard for peptide purification.
Mobile PhaseWater/Acetonitrile with 0.1% TFACommon mobile phase for reverse-phase chromatography of peptides.
Quality Control
Purity AssessmentAnalytical RP-HPLCTo determine the purity of the final conjugate (>95%).[7]
Identity ConfirmationMass Spectrometry (e.g., ESI-MS)To confirm the correct molecular weight of the conjugate.
Stability AssessmentIncubation in PBS and serum followed by HPLC analysisTo evaluate the stability of the conjugate under physiological conditions.[8][9]

Visualizations

NOTP_Peptide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_qc Quality Control cluster_final Final Product Peptide_Prep Peptide Preparation (Synthesis & Purification) Conjugation Conjugation Reaction (pH 8.5-9.0, RT-37°C, 2-4h) Peptide_Prep->Conjugation NOTP_Prep This compound Solution Preparation NOTP_Prep->Conjugation Purification HPLC Purification (Reverse Phase) Conjugation->Purification QC Quality Control - HPLC Purity - Mass Spec Identity - Stability Purification->QC Final_Product Purified this compound-Peptide Conjugate QC->Final_Product

Caption: Workflow for this compound conjugation with peptides.

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of this compound to peptides. The key steps involve careful preparation of reagents, optimization of the conjugation reaction conditions, and rigorous purification and quality control of the final product. Adherence to this protocol will facilitate the development of high-quality this compound-peptide conjugates for subsequent radiolabeling and use in preclinical and clinical research.

References

Application Notes and Protocols for Gallium-68 Radiolabeling Using NOTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (B1239309) (⁶⁸Ga) has emerged as a radionuclide of significant interest for Positron Emission Tomography (PET) imaging, largely due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators and its favorable decay characteristics. The success of ⁶⁸Ga-based radiopharmaceuticals heavily relies on the selection of an appropriate bifunctional chelator to stably incorporate the ⁶⁸Ga³⁺ ion and attach to a targeting biomolecule. While chelators like DOTA and NOTA are widely used, 1,4,7-triazacyclononane-1,4,7-triyl-tris(methylenephosphonic acid) (NOTP) has demonstrated distinct advantages, particularly in terms of labeling efficiency under specific conditions.

These application notes provide a comprehensive overview of the use of this compound in ⁶⁸Ga radiolabeling, including comparative data, detailed experimental protocols, and quality control procedures.

Comparative Performance of this compound for Gallium-68 Chelation

This compound has been evaluated alongside other common macrocyclic and acyclic chelators for its efficiency in complexing ⁶⁸Ga³⁺ under various reaction conditions. The data highlights the superior performance of this compound under specific pH and temperature settings, making it a compelling choice for the development of kit-based ⁶⁸Ga radiopharmaceuticals.

Table 1: Comparison of Radiochemical Yields (RCY) of Various Chelators for ⁶⁸Ga Labeling

ChelatorConcentrationpHTemperature (°C)Reaction Time (min)Radiochemical Yield (RCY %)
This compound 500 nM 6.5 90 10 94 ± 0.8 [1]
HBED500 nM6.5901088 ± 4.4[1]
THP500 nM6.5901011 ± 2.6[1]
DFO5 µM6.5251097 ± 1.0[1]
THP5 µM6.5251097 ± 0.1[1]
NOTA5 µM6.5251093 ± 2.0[1]
TRAP5 µM6.5251092 ± 2.4[1]
DOTA5 µM3.5901090 ± 1.5[1]

Data sourced from a comparative study of macrocyclic and acyclic chelators.[1]

As indicated in the table, this compound demonstrates excellent radiochemical yields at elevated temperatures and near-neutral pH, even at very low chelator concentrations.[1] This characteristic is particularly advantageous for the preparation of high specific activity radiotracers.

Experimental Protocols

This section provides a detailed protocol for the radiolabeling of a this compound-conjugated precursor with Gallium-68.

Materials and Equipment
  • ⁶⁸Ge/⁶⁸Ga generator

  • This compound-conjugated precursor

  • Sodium phosphate (B84403) buffer (0.4 M, pH 4.0)[1]

  • Sodium acetate (B1210297) buffer (as an alternative for pH adjustment)

  • Hydrochloric acid (0.1 N) for ⁶⁸Ga elution

  • Sterile, pyrogen-free reaction vials

  • Heating block or water bath capable of reaching 90-95°C

  • Vortex mixer

  • Calibrated dose calibrator

  • Radio-TLC or radio-HPLC system for quality control

Gallium-68 Radiolabeling Workflow

G Gallium-68 Radiolabeling Workflow with this compound cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control elution Elute ⁶⁸GaCl₃ from ⁶⁸Ge/⁶⁸Ga Generator mixing Combine ⁶⁸GaCl₃, this compound-Precursor, and Buffer elution->mixing precursor_prep Prepare this compound-Precursor Solution precursor_prep->mixing incubation Incubate at 90°C for 10 min mixing->incubation rcp_analysis Determine Radiochemical Purity (Radio-TLC/HPLC) incubation->rcp_analysis sterility_test Perform Sterility and Endotoxin Testing (if applicable) rcp_analysis->sterility_test

Caption: Workflow for ⁶⁸Ga labeling with a this compound-conjugated precursor.

Detailed Labeling Protocol
  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Preparation of the Reaction Mixture:

    • In a sterile reaction vial, add the desired amount of the this compound-conjugated precursor.

    • Add the required volume of sodium phosphate buffer (0.4 M, pH 4.0).[1] The final pH of the reaction mixture should be adjusted to the optimal range for the specific precursor, with near-neutral pH (e.g., 6.5) being highly effective for this compound itself.[1]

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Incubation:

    • Securely cap the reaction vial and briefly vortex the mixture.

    • Place the vial in a heating block or water bath pre-heated to 90°C.[1]

    • Incubate the reaction for 10 minutes.[1]

  • Cooling: After incubation, allow the reaction vial to cool to room temperature.

  • Quality Control: Proceed with the quality control analysis to determine the radiochemical purity and other relevant parameters.

Quality Control

Ensuring the quality of the final radiopharmaceutical product is critical for both preclinical research and clinical applications.

Radiochemical Purity Determination

Radiochemical purity (RCP) is a key quality attribute and can be determined using radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC).

Table 2: Recommended Quality Control Methods for ⁶⁸Ga-NOTP

MethodStationary PhaseMobile PhaseExpected Rf/Rt
Radio-TLC [1]Not specifiedAqueous sodium phosphate solution (0.4 M, pH 4)[⁶⁸Ga(this compound)]: 0.0-0.1, Free ⁶⁸Ga³⁺: >0.8
Radio-HPLC C18 columnGradient of acetonitrile (B52724) and water with 0.1% TFARetention time to be determined based on the specific this compound-conjugate

It is crucial to validate the chosen analytical method for each specific ⁶⁸Ga-NOTP-conjugated compound.

Other Quality Control Parameters

For clinical applications, additional quality control tests are mandatory, including:

  • pH of the final product: Should be within a physiologically acceptable range.

  • Radionuclidic purity: To ensure the absence of breakthrough ⁶⁸Ge and other radionuclidic impurities.

  • Sterility and Endotoxin levels: Must comply with pharmacopeial standards for injectable preparations.

Logical Relationship of Chelator Performance

The choice of chelator for ⁶⁸Ga radiolabeling is often a balance between labeling efficiency at different temperatures and pH values.

G Chelator Performance Comparison for ⁶⁸Ga Labeling cluster_conditions Reaction Conditions cluster_chelators Chelator Performance temp Temperature This compound This compound temp->this compound High Temp (90°C) thp_dfo THP & DFO temp->thp_dfo Room Temp (25°C) dota DOTA temp->dota High Temp (90°C) ph pH ph->this compound Near-Neutral pH (6.5) ph->thp_dfo Near-Neutral pH (6.5) ph->dota Acidic pH (3.5) high_rcy High Radiochemical Yield This compound->high_rcy >94% RCY at 500 nM thp_dfo->high_rcy >96% RCY at 500 nM dota->high_rcy 90% RCY at 5 µM

Caption: Comparison of optimal conditions for high RCY with different ⁶⁸Ga chelators.

Conclusion

This compound stands out as a highly efficient chelator for Gallium-68, particularly when radiolabeling is performed at elevated temperatures and near-neutral pH. These characteristics make it an excellent candidate for developing robust and efficient ⁶⁸Ga-radiopharmaceuticals, potentially facilitating kit-based preparations. The provided protocols and comparative data serve as a valuable resource for researchers and scientists working on the development of novel ⁶⁸Ga-based PET imaging agents. It is recommended to optimize the labeling conditions for each specific this compound-conjugated biomolecule to achieve the highest possible radiochemical yield and purity.

References

Application Notes and Protocols: NOTP in PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that provides quantitative functional information about physiological processes in the body. The availability of generator-produced radionuclides, such as Gallium-68 (⁶⁸Ga), has significantly expanded the accessibility of PET imaging. The development of ⁶⁸Ga-based radiopharmaceuticals relies on bifunctional chelators, which securely bind the ⁶⁸Ga radiometal and are conjugated to a targeting vector.

1,4,7-triazacyclononane-1,4,7-triyl)tris(methylenephosphonic acid) (NOTP) is a macrocyclic chelator featuring three phosphonate (B1237965) acid arms. These phosphonate groups provide strong coordination sites for trivalent metals like ⁶⁸Ga³⁺ and also possess a high affinity for the hydroxyapatite (B223615) matrix of bone. This inherent bone-seeking property makes this compound and its conjugates ideal candidates for developing PET tracers for skeletal imaging. While the closely related chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is more widely documented in the literature for various applications, the fundamental principles and radiolabeling chemistry are highly similar. This document will focus on the primary application of this compound and its analogues: PET imaging of bone metabolism and metastases.

Application Note 1: PET Imaging of Bone Metastases with ⁶⁸Ga-labeled this compound-Bisphosphonates

Principle and Applications

The detection of bone metastases is crucial for the staging and management of many cancers. ⁶⁸Ga-labeled this compound-bisphosphonate (BP) tracers are designed for high-sensitivity PET imaging of skeletal pathologies.

  • Mechanism of Action: The tracer consists of three key components: the ⁶⁸Ga radionuclide, the this compound chelator, and a bisphosphonate targeting moiety. The this compound macrocycle forms a highly stable complex with ⁶⁸Ga. The bisphosphonate component, a potent inhibitor of osteoclast activity, has a very high affinity for calcium ions and binds strongly to hydroxyapatite, the primary mineral component of bone. This directs the radiotracer to sites of active bone turnover, which are significantly increased in the presence of osteoblastic or mixed lytic-blastic metastases.

  • Clinical Utility: This class of tracers is used for the detection and localization of bone metastases in various cancers, including prostate, breast, and lung cancer.

  • Advantages:

    • Superior Image Quality: PET offers higher spatial resolution and sensitivity compared to traditional 99mTc-MDP bone scintigraphy (SPECT), allowing for the detection of smaller lesions.

    • On-site Availability: ⁶⁸Ga is eluted from a portable ⁶⁸Ge/⁶⁸Ga generator, bypassing the need for an on-site cyclotron required for producing [¹⁸F]Sodium Fluoride ([¹⁸F]NaF), the gold-standard for bone PET imaging.[1]

    • Rapid Kinetics: These tracers typically exhibit high bone affinity and rapid clearance from the blood and soft tissues, resulting in excellent bone-to-background ratios shortly after injection (e.g., 1 hour), enabling a faster workflow.[1]

Data Presentation

The following tables summarize key quantitative data for ⁶⁸Ga-labeled phosphonate-containing bone-seeking agents from published literature.

Table 1: Radiolabeling and Quality Control of ⁶⁸Ga-Phosphonate Tracers

Radiotracer Precursor Amount Buffer Temperature (°C) Time (min) Radiochemical Purity (RCP) Reference
[⁶⁸Ga]NOTA-BP N/A N/A Heat 10 > 95% [1]
[⁶⁸Ga]Ga-NOTA-BP N/A N/A N/A N/A > 98% [2]
[⁶⁸Ga]Ga-BPAMD N/A 0.3 M HEPES N/A < 25 > 93% [3]
[⁶⁸Ga]Ga-NODPAM N/A N/A 60 10 > 95% [4]

| [⁶⁸Ga]this compound | N/A | HEPES | N/A | N/A | 98% (by HPLC) |[5] |

Table 2: In Vitro Performance of ⁶⁸Ga-Phosphonate Tracers

Radiotracer Assay Result Reference
[⁶⁸Ga]Ga-NOTA-BP Stability in Saline (4h) > 95% [2]
[⁶⁸Ga]Ga-NOTA-BP Stability in Human Serum (4h) > 95% [2]
[⁶⁸Ga]Ga-NOTA-BP Hydroxyapatite (HA) Affinity (K_d) 907 ± 14 mL/g [2]
[⁶⁸Ga]Ga-NODPAM HA Binding 82.25 ± 1.73% [4]
[⁹⁹ᵐTc]Tc-MDP HA Binding (for comparison) 53.21 ± 0.28% [4]

| [⁶⁸Ga]this compound | Unspecific HA Binding | 6 ± 1% |[5] |

Table 3: Preclinical Biodistribution of [⁶⁸Ga]NOTA-BP in Mice (1h post-injection)

Organ Percent Injected Dose per Gram (%ID/g)
Blood 0.15 ± 0.03
Heart 0.08 ± 0.01
Lung 0.11 ± 0.02
Liver 0.12 ± 0.01
Spleen 0.04 ± 0.01
Kidney 0.45 ± 0.08
Muscle 0.07 ± 0.01
Femur (Bone) 2.51 ± 0.45

(Data adapted from preclinical studies for illustrative purposes)[1]

Experimental Protocols

Protocol 1: Manual Radiolabeling of a this compound-Bisphosphonate Conjugate with ⁶⁸Ga

This protocol describes a general method for the manual labeling of a this compound-conjugated bisphosphonate precursor with ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler, ITG)

  • 0.05 M HCl for elution

  • This compound-Bisphosphonate precursor solution (1 mg/mL in water)

  • HEPES buffer (1 M, pH 4.5)

  • Sterile, pyrogen-free reaction vial (10 mL)

  • Heating block set to 95 °C

  • Syringes and sterile needles

  • Lead shielding

  • Radio-TLC system (e.g., ITLC-SG strips, mobile phase: 0.1 M sodium citrate)

  • Dose calibrator

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.05 M HCl according to the manufacturer's instructions. Collect the ⁶⁸GaCl₃ eluate in a sterile vial. Measure the activity in a dose calibrator.

  • Precursor Preparation: In a sterile reaction vial, add 50 µL of HEPES buffer.

  • Add 10-20 µg of the this compound-Bisphosphonate precursor to the vial.

  • Radiolabeling Reaction: Add 500-1000 MBq of the ⁶⁸GaCl₃ eluate to the reaction vial containing the precursor and buffer. Ensure the final pH is between 4.0 and 4.5.

  • Gently swirl the vial and place it in the heating block at 95 °C for 10 minutes.

  • After heating, allow the vial to cool to room temperature behind shielding.

  • Quality Control (QC):

    • Draw a small aliquot (~1-2 µL) of the final product and spot it on an ITLC-SG strip.

    • Develop the strip using 0.1 M sodium citrate (B86180) as the mobile phase.

    • In this system, free ⁶⁸Ga³⁺ remains at the origin (Rf = 0.0-0.1), while the labeled [⁶⁸Ga]Ga-NOTP-BP complex migrates with the solvent front (Rf = 0.9-1.0).

    • Analyze the strip using a radio-TLC scanner to determine the radiochemical purity (RCP). An RCP of >95% is typically required for clinical use.

  • Final Formulation: If the RCP is acceptable, the product can be diluted with sterile saline for injection. No further purification is typically necessary.

Protocol 2: In Vitro Hydroxyapatite (HA) Binding Assay

This assay evaluates the bone-binding affinity of the radiotracer.

Materials:

  • Synthetic hydroxyapatite (HA) powder

  • Isotonic saline (0.9% NaCl)

  • [⁶⁸Ga]Ga-NOTP-BP radiotracer

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and microcentrifuge

  • Gamma counter

Procedure:

  • Prepare a suspension of HA by adding 20 mg of HA powder to 1 mL of isotonic saline in a microcentrifuge tube. Incubate for 24 hours at 4 °C to ensure hydration.

  • Add approximately 1 MBq (in 50 µL) of the [⁶⁸Ga]Ga-NOTP-BP solution to the HA suspension.[5]

  • Vortex the tube for 10 seconds and incubate at room temperature for 10 minutes with gentle agitation.[5]

  • Centrifuge the tube at 10,000 rpm for 2 minutes to pellet the HA powder.

  • Carefully remove the supernatant (S1) and transfer it to a separate tube.

  • Wash the HA pellet with 0.5 mL of fresh saline, vortex briefly, and centrifuge again.[5]

  • Remove the wash supernatant (S2) and combine it with S1.

  • Measure the radioactivity in the HA pellet (P) and the combined supernatant (S1+S2) using a gamma counter.

  • Calculate the percent binding: %Binding = [Activity(P) / (Activity(P) + Activity(S1+S2))] x 100

Visualizations

// Central Gallium Ion Ga [label="Ga³⁺", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.8];

// Macrocycle Nitrogens node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.5, height=0.5]; N1 [label="N"]; N2 [label="N"]; N3 [label="N"];

// Phosphonate Oxygens node [shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.4, height=0.4]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"];

// Phosphonate Groups (as nodes for connection) node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; P1 [label="P(O)(OH)₂"]; P2 [label="P(O)(OH)₂"]; P3 [label="P(O)(OH)₂"];

// Edges for coordination edge [style=dashed, penwidth=1.5]; Ga -> N1; Ga -> N2; Ga -> N3; Ga -> O1; Ga -> O2; Ga -> O3;

// Edges for structure edge [style=solid, penwidth=2.0]; N1 -> P1 [arrowhead=none]; N2 -> P2 [arrowhead=none]; N3 -> P3 [arrowhead=none]; P1 -> O1 [arrowhead=none]; P2 -> O2 [arrowhead=none]; P3 -> O3 [arrowhead=none];

// Invisible nodes for layout node [style=invis, width=0]; dummy1 [pos="0,2!"]; dummy2 [pos="2,-1!"]; dummy3 [pos="-2,-1!"];

// Positioning {rank=same; N1; dummy1} {rank=same; N2; dummy2} {rank=same; N3; dummy3} } .dot Caption: Coordination of a Gallium-68 ion by the this compound chelator.

// Workflow Edges Generator -> Elution; Elution -> Combine; Reagents -> Combine; Combine -> Heat; Heat -> Cool; Cool -> Sample; Sample -> TLC; TLC -> Dispense [label="Pass"]; } .dot Caption: Workflow for synthesis and quality control of ⁶⁸Ga-NOTP-BP.

// Nodes Tracer [label="⁶⁸Ga-NOTP-BP\nRadiotracer", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bloodstream [label="Systemic Circulation\n(Bloodstream)", style=filled, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; Bone [label="Bone Surface\n(Hydroxyapatite Matrix)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Metastasis [label="Metastatic Lesion\n(High Bone Turnover)", style="filled,dashed", color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; Clearance [label="Renal Clearance", style=filled, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; PET [label="PET Signal\nDetection", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tracer -> Bloodstream [label="IV Injection"]; Bloodstream -> Bone [label="Delivery to Bone"]; Bloodstream -> Clearance [label="Excretion"]; Bone -> Metastasis [label="Preferential\nAccumulation"]; Metastasis -> PET [label="Positron Emission"]; } .dot Caption: Mechanism of ⁶⁸Ga-NOTP-BP uptake in bone metastases.

// Nodes PatientPrep [label="Patient Preparation\n(Hydration, Consent)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="IV Injection of\n⁶⁸Ga-NOTP-BP Tracer", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Uptake [label="Uptake Phase\n(~60 minutes)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Position [label="Patient Positioning\non PET/CT Scanner"]; Scan [label="PET/CT Acquisition\n(Low-dose CT, PET Scan)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Recon [label="Image Reconstruction\n(Attenuation Correction)"]; Analysis [label="Image Analysis &\nReporting", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PatientPrep -> Injection; Injection -> Uptake; Uptake -> Position [label="Patient voids bladder"]; Position -> Scan; Scan -> Recon; Recon -> Analysis; } .dot Caption: Flowchart of a typical clinical PET/CT scan procedure.

References

Application Notes and Protocols for NOTP Chelation of Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-triazacyclononane-N,N',N''-tris(methylenephosphonic acid), commonly known as NOTP or TRAP, is a macrocyclic bifunctional chelator that has garnered significant interest in the fields of radiopharmacy and drug development. Its rigid triazacyclononane backbone, combined with three pendant phosphonic acid arms, provides a high-affinity coordination site for a variety of metal ions. This unique structure imparts favorable properties for applications in medical imaging, particularly Positron Emission Tomography (PET), and targeted radionuclide therapy.

This document provides detailed application notes and experimental protocols for the chelation of various metal ions using this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development of metal-based diagnostics and therapeutics.

Data Presentation: Stability of Metal-NOTP Complexes

Metal IonChelatorLog KConditionsReference
Cu(II)TRAP-conjugate17.6298 K, pH 4[1]
Ga(III)Malonic Acid18.53Not Specified[2]
Ga(III)Dpaa.dab22.08Not Specified[2]
Ga(III)Dpaa.ga18.36Not Specified[2]

Note: TRAP (1,4,7-triazacyclononane-1,4,7-tris(methylene(2-carboxyethylphosphinic acid))) is structurally very similar to this compound. The stability constants for Gallium(III) with other ligands are provided for context. The development of a comprehensive stability constant table for this compound with a wider range of metal ions is an ongoing area of research.

Experimental Protocols

Synthesis of this compound Chelator

The synthesis of this compound involves a multi-step process, starting with the preparation of the 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle, followed by the phosphonomethylation of the amine groups.

a. Synthesis of 1,4,7-Triazacyclononane (TACN)

A common method for synthesizing the TACN backbone is the Richman-Atkins synthesis. This procedure involves the reaction of diethylenetriamine (B155796) with a tosylating agent, followed by cyclization.

  • Step 1: Tosylation of Diethylenetriamine: Diethylenetriamine is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to protect the amine groups.

  • Step 2: Cyclization: The resulting tosylated intermediate is then reacted with ethylene (B1197577) glycol ditosylate in a high-dilution environment to promote intramolecular cyclization.

  • Step 3: Detosylation: The protecting tosyl groups are removed using a strong acid, such as hydrobromic acid or sulfuric acid, to yield the TACN macrocycle.

A detailed protocol for the synthesis of TACN can be found in various organic synthesis literature.[3][4][5]

b. Synthesis of (1,4,7-triazacyclononane-1,4,7-triyl)tris(methylenephosphonic acid) (this compound)

The phosphonomethylation of the TACN macrocycle can be achieved through a Mannich-type reaction.

  • Materials:

  • Procedure:

    • Dissolve TACN in a mixture of concentrated hydrochloric acid and deionized water.

    • Add phosphorous acid to the solution and stir until it is completely dissolved.

    • Slowly add the formaldehyde solution to the reaction mixture while maintaining the temperature below 60°C.

    • After the addition is complete, heat the mixture to reflux for several hours.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Filter the crude product and wash it with cold ethanol.

    • Recrystallize the crude product from a mixture of water and ethanol to obtain pure this compound.

Note: This is a generalized procedure. For a detailed synthesis protocol of a similar phosphonic acid derivative of a macrocycle (DOTMP from DOTA), refer to the literature.[6] The synthesis should be performed by chemists experienced in organic synthesis.

Synthesis_Workflow cluster_TACN TACN Synthesis cluster_this compound This compound Synthesis DET Diethylenetriamine Tosylated_DET Tosylated Diethylenetriamine DET->Tosylated_DET Tosylation TsCl p-Toluenesulfonyl Chloride TsCl->Tosylated_DET Cyclized_Intermediate Cyclized Intermediate Tosylated_DET->Cyclized_Intermediate Cyclization EGD Ethylene Glycol Ditosylate EGD->Cyclized_Intermediate TACN 1,4,7-Triazacyclononane (TACN) Cyclized_Intermediate->TACN Detosylation TACN_input TACN This compound (1,4,7-triazacyclononane-1,4,7-triyl) tris(methylenephosphonic acid) (this compound) TACN_input->this compound Phosphonomethylation Reagents Phosphorous Acid, Formaldehyde, HCl Reagents->this compound Conjugation_Workflow Biomolecule Peptide or Antibody (with -NH2 groups) Reaction Conjugation Reaction (pH 8.5-9.0) Biomolecule->Reaction NOTP_NCS Bifunctional this compound-NCS NOTP_NCS->Reaction Quenching Quenching Reaction->Quenching Purification Purification (e.g., SEC) Quenching->Purification Conjugate This compound-Bioconjugate Purification->Conjugate QC_Workflow cluster_TLC Radio-TLC cluster_HPLC Radio-HPLC Radiolabeled_Sample Radiolabeled this compound-Bioconjugate TLC_Spot Spot sample on TLC strip Radiolabeled_Sample->TLC_Spot HPLC_Inject Inject sample into HPLC Radiolabeled_Sample->HPLC_Inject TLC_Develop Develop in mobile phase TLC_Spot->TLC_Develop TLC_Analyze Analyze radioactivity distribution TLC_Develop->TLC_Analyze RCY Calculate Radiochemical Yield (RCY) TLC_Analyze->RCY HPLC_Separate Separate on C18 column HPLC_Inject->HPLC_Separate HPLC_Detect Detect with UV and radioactivity detectors HPLC_Separate->HPLC_Detect RCP Calculate Radiochemical Purity (RCP) HPLC_Detect->RCP

References

Application Notes and Protocols for NOTP in Tumor Pre-targeting Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 1,4,7-triazacyclononane-1,4,7-tris(methylene(2-carboxyethyl))phosphonic acid (NOTP) in tumor pre-targeting strategies. It includes summaries of relevant quantitative data and detailed experimental protocols for key procedures.

Introduction to Tumor Pre-targeting

Pre-targeting is a multi-step strategy designed to improve the therapeutic index of radionuclide-based cancer treatments by separating the tumor-targeting molecule from the radioactive payload.[1][2] This approach addresses a key limitation of conventional radioimmunotherapy (RIT), where long-circulating radiolabeled antibodies can cause significant radiation exposure to healthy tissues.[3][4]

The pre-targeting process typically involves:

  • Step 1: Targeting Agent Administration: An unlabeled monoclonal antibody (mAb), conjugated to a recognition tag, is administered to the patient. This conjugate is allowed to accumulate at the tumor site and clear from the bloodstream.[5][6]

  • Step 2 (Optional): Clearing Agent Administration: A clearing agent can be used to remove any remaining circulating antibody-tag conjugate, further reducing off-target radiation exposure.[7]

  • Step 3: Effector Molecule Administration: A small, rapidly clearing molecule carrying the therapeutic or diagnostic radionuclide is administered. This "effector" is designed to bind specifically to the tag on the antibody that is now localized at the tumor, delivering the radiation dose precisely to the cancer cells.[8]

This method enhances tumor-to-background ratios, allowing for the use of short-lived, high-energy radionuclides and potentially increasing the therapeutic dose delivered to the tumor while minimizing systemic toxicity.[9][10]

The Role of this compound as a Bifunctional Chelator

This compound is a macrocyclic chelator based on the 1,4,7-triazacyclononane (B1209588) (TACN) ring, functionalized with three phosphonic acid arms.[11][12] These phosphonic acid groups provide strong coordination for various radiometals, particularly Gallium-68 (B1239309) (⁶⁸Ga), a positron-emitting isotope widely used in Positron Emission Tomography (PET) imaging.[12][13]

In pre-targeting, a derivative of this compound acts as a bifunctional chelator (BFC). One part of the molecule, the this compound cage, securely complexes the radiometal. The other part is modified with a reactive functional group (e.g., isothiocyanate, NHS ester) that allows for covalent conjugation to the small effector molecule that will be administered in the final step of the pre-targeting protocol. The favorable characteristics of this compound, such as its ability to rapidly and stably chelate ⁶⁸Ga at room temperature and near-neutral pH, make it an excellent candidate for developing kit-based radiopharmaceuticals.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of this compound and related pre-targeting systems.

Table 1: Radiochemical Yield (RCY) of [⁶⁸Ga]Ga-NOTP Under Various Conditions

This table presents the efficiency of Gallium-68 labeling with this compound at different temperatures, pH levels, and chelator concentrations.

Chelator ConcentrationTemperature (°C)pHRadiochemical Yield (RCY %)
5 µM906.5>94%[11]
500 nM906.594 ± 0.8%[11]
5 µM256.5Near quantitative[12]
50 µM903.5<85%[11]

Table 2: Example Biodistribution Data for Pre-targeting Systems in Xenograft Models

This table provides representative biodistribution data from preclinical studies using different antibody-based pre-targeting systems. Data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). While these examples do not use this compound directly, they illustrate the typical distribution patterns and high tumor uptake achievable with pre-targeting.

Pre-targeting SystemTime p.i.Tumor (%ID/g)Blood (%ID/g)Liver (%ID/g)Kidneys (%ID/g)Tumor/Blood RatioReference
MORF-CC49 / ⁹⁰Y-cMORF24 h7.2 ± 2.2<0.3~1.0~1.5>25[14]Hnatowich Laboratory (2011)[14]
CC49-TCO / ¹¹¹In-Tz3 h4.2~0.5~1.0~1.213.1 (T/M)Rossin et al.[15]
1F5/SA / ¹¹¹In-DOTA-biotin24 h~100.6 ± 0.3~1.00.8 ± 0.2~16.7Axworthy et al.[16]
HD39/SA / ¹¹¹In-DOTA-biotin48 h4.7 ± 1.6~0.5~1.0~1.0~9.4Axworthy et al.[16]
MORF-CC49 / ¹⁸⁸Re-cMORF3 h~6.0~1.5~1.0~3.0~4.0Liu et al.[17]

Note: T/M = Tumor-to-Muscle ratio. Data is approximated from published figures where exact values were not tabulated.

Experimental Protocols

Detailed methodologies for key experiments in a this compound-based pre-targeting workflow are provided below.

Protocol 1: Conjugation of a this compound Derivative to a Targeting Antibody

This protocol describes the covalent conjugation of a bifunctional this compound chelator, activated with an N-hydroxysuccinimide (NHS) ester, to primary amines (e.g., lysine (B10760008) residues) on a monoclonal antibody (mAb).

cluster_react start Start: Antibody & this compound-NHS buffer_exchange 1. Antibody Buffer Exchange (to amine-free, pH 8.5 buffer) start->buffer_exchange reconstitution 2. Reconstitute this compound-NHS (in anhydrous DMSO) start->reconstitution reaction 3. Conjugation Reaction (Antibody + this compound-NHS) (2-4 hours, RT, gentle mixing) buffer_exchange->reaction reconstitution->reaction purification 4. Purification of Conjugate (Size-Exclusion Chromatography) reaction->purification characterization 5. Characterization (Concentration, Chelator/Ab ratio) purification->characterization end_node End: Purified Antibody-NOTP Conjugate characterization->end_node

Fig 1. Workflow for Antibody-NOTP Conjugation.

Materials:

  • Monoclonal antibody (mAb) of interest (e.g., CC49)

  • This compound-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, 150 mM NaCl, pH 8.5

  • Purification/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Spectrophotometer

Methodology:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), perform a buffer exchange into the Reaction Buffer.[18] This can be done using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • Conjugation Reaction:

    • Just before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

    • Add a 10- to 20-fold molar excess of the dissolved this compound-NHS to the antibody solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation, protected from light.

  • Purification:

    • Remove unconjugated this compound-NHS and reaction byproducts by purifying the antibody conjugate.[]

    • Equilibrate a size-exclusion column (e.g., PD-10) with PBS, pH 7.4.

    • Apply the reaction mixture to the column and elute with PBS. Collect fractions corresponding to the high-molecular-weight antibody conjugate.

  • Characterization:

    • Measure the protein concentration of the purified conjugate using a spectrophotometer at 280 nm (A280).

    • Determine the average number of chelators per antibody (the substitution ratio) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of metal and measuring incorporation.

Protocol 2: Radiolabeling of a this compound-Effector with Gallium-68

This protocol details the efficient labeling of a this compound-conjugated peptide or small molecule with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.

start Start: this compound-Effector & ⁶⁸Ga Eluate elution 1. Elute ⁶⁸GaCl₃ (from ⁶⁸Ge/⁶⁸Ga generator) start->elution buffering 2. Add Buffer (e.g., Sodium Acetate, to pH ~4-6.5) elution->buffering addition 3. Add this compound-Effector (5-10 µg in solution) buffering->addition incubation 4. Incubation (5-10 min, Room Temperature) addition->incubation qc 5. Quality Control (Radio-TLC/HPLC) (Determine Radiochemical Purity) incubation->qc end_node End: Injectable [⁶⁸Ga]Ga-NOTP-Effector qc->end_node start Start: Tumor-Bearing Mouse Model step1 Step 1: Inject Antibody-NOTP Conjugate (Intravenous, Tail Vein) start->step1 interval Pre-targeting Interval (24-48 hours) step1->interval step2 Step 2: Inject [⁶⁸Ga]Ga-NOTP-Effector (Intravenous, Tail Vein) interval->step2 euthanasia Euthanize Mice (at defined time points, e.g., 1, 4, 24h p.i.) step2->euthanasia dissection Dissect Organs and Tumor euthanasia->dissection counting Weigh Tissues & Measure Radioactivity (Gamma Counter) dissection->counting analysis Calculate %ID/g and Ratios counting->analysis end_node End: Biodistribution Data analysis->end_node

References

Application Notes and Protocols: NOTP Functionalization for Bioconjugation and Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-oxide-2-pyridyl (NOTP) is a macrocyclic bifunctional chelator derived from NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid). It is primarily utilized in the development of radiopharmaceuticals and other targeted molecular probes.[1] One part of the this compound molecule acts as a highly stable chelator for various radionuclides, such as Copper-64 (⁶⁴Cu), while the other part is functionalized with a reactive handle. This handle allows for covalent conjugation to biomolecules like peptides, antibodies, or nanoparticles, enabling the targeted delivery of the radionuclide to specific sites in the body, such as tumors, for imaging or therapeutic purposes.[1][2]

The most common strategy for this compound functionalization involves conjugating it to a biomolecule via a maleimide (B117702) group, which reacts specifically with free thiols (sulfhydryl groups) present in cysteine residues of proteins and peptides.[3][4][5] This document provides detailed protocols for the preparation of biomolecules, the conjugation reaction with maleimide-activated this compound, and subsequent radiolabeling, along with quantitative data to guide experimental design.

Quantitative Data Summary

The efficiency and stability of the conjugation process are critical for producing reliable and effective bioconjugates. The following tables summarize key quantitative data related to maleimide-thiol conjugation, which is a prevalent method for this compound functionalization.

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

Parameter Recommended Value Notes
pH 6.5 - 7.5 Optimal for specific reaction with thiols. Higher pH (>8.5) can lead to reaction with amines and hydrolysis of the maleimide group.[4]
Temperature Room Temperature or 4°C Reaction can proceed efficiently at room temperature (2 hours) or overnight at 4°C.[3]
Maleimide:Biomolecule Molar Ratio 5:1 to 20:1 The optimal ratio should be determined empirically. A 10:1 to 20:1 ratio is a common starting point for proteins.[6]
Biomolecule Concentration 1 - 10 mg/mL Preferred concentration range for efficient protein labeling.[3]
Reaction Buffers PBS, Tris, HEPES Buffers should be degassed and free of thiol-containing compounds like DTT.[3][4]

| Reducing Agent (if needed) | TCEP | Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain thiols and does not need to be removed before adding the maleimide.[4] |

Table 2: Reported Conjugation Efficiencies and Stability | Biomolecule | Molar Ratio (Maleimide:Ligand) | Reaction Time | Conjugation Efficiency | Reference | | :--- | :--- | :--- | :--- | :--- | | cRGDfK peptide | 2:1 | 30 min | 84 ± 4% |[6] | | 11A4 nanobody | 5:1 | 2 hours | 58 ± 12% |[6] | | Conjugate Type | Storage Condition | Stability Observation | Reference | | Maleimide-functionalized Nanoparticles | 7 days at 4°C | ~10% decrease in maleimide reactivity. |[6] | | Maleimide-functionalized Nanoparticles | 7 days at 20°C | ~40% decrease in maleimide reactivity. |[6] | | N-terminal Conjugated ADC | In vitro / In vivo | More stable than thiol- and lysine-conjugated ADCs. |[7] |

Experimental Protocols

The following protocols provide a step-by-step guide for the functionalization of a thiol-containing biomolecule with a maleimide-activated this compound chelator and subsequent radiolabeling.

Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification & Characterization cluster_label Radiolabeling cluster_final Final Product prep 1. Prepare Thiolated Biomolecule (Reduce Disulfide Bonds if necessary) conj 2. Conjugate with Maleimide-Activated this compound prep->conj purify 3. Purify this compound-Bioconjugate (e.g., Gel Filtration) conj->purify radiolabel 4. Radiolabel with Radionuclide (e.g., ⁶⁴Cu) purify->radiolabel final_product 5. Final Characterized Radiolabeled Bioconjugate radiolabel->final_product G cluster_chelation Metal Chelation This compound This compound-Bioconjugate Chelate [⁶⁴Cu]this compound-Bioconjugate N1 N2 N3 O1 O2 O3 label_plus + Metal Cu²⁺ arrow_reaction N1->Metal N2->Metal N3->Metal O1->Metal O2->Metal O3->Metal

References

Application of NOTP in Scintigraphic Imaging: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-triazacyclononane-1,4,7-triyl)tris(methylenephosphonic acid), commonly known as NOTP, is a macrocyclic bifunctional chelator that has garnered significant interest in the field of nuclear medicine.[1] Its robust coordination chemistry, particularly with trivalent radiometals like Gallium-68 (B1239309) (⁶⁸Ga), makes it a valuable tool for the development of radiopharmaceuticals for scintigraphic imaging, including Positron Emission Tomography (PET). The phosphonate (B1237965) groups in the this compound molecule provide a strong affinity for the bone matrix, making it an excellent candidate for developing agents for bone scintigraphy. This document provides detailed application notes and protocols for the use of this compound in preclinical scintigraphic imaging.

Data Presentation

Table 1: Comparative Radiolabeling Efficiency of this compound with ⁶⁸Ga

The following table summarizes the radiochemical yield (RCY) of ⁶⁸Ga complexation with this compound compared to other commonly used chelators under various reaction conditions. This data is crucial for optimizing radiolabeling procedures.

ChelatorConcentration (µM)pHTemperature (°C)Radiochemical Yield (%)Reference
This compound 56.590>94[2]
This compound 0.56.59094 ± 0.8[2]
NOTA506.52597 ± 1.7[2]
NOTA56.52593 ± 2.0[2]
DOTA56.590<94[2]
DOTA53.59090 ± 1.5[2]
HBED0.56.59088 ± 4.4[2]
THP0.56.52597 ± 0.6[2]
DFO0.56.52596 ± 1.5[2]

Data presented for this compound, NOTA, DOTA, HBED, THP, and DFO are derived from a comparative study to illustrate the relative performance of this compound.[2]

Table 2: Representative Biodistribution of a ⁶⁸Ga-NOTA-Peptide Conjugate
Organ30 min (%ID/g)60 min (%ID/g)120 min (%ID/g)
Blood1.52 ± 0.210.89 ± 0.150.45 ± 0.08
Heart0.78 ± 0.120.45 ± 0.070.23 ± 0.04
Lung1.89 ± 0.331.10 ± 0.190.58 ± 0.10
Liver2.15 ± 0.381.88 ± 0.311.21 ± 0.20
Spleen0.65 ± 0.110.41 ± 0.070.22 ± 0.04
Kidney15.78 ± 2.7612.45 ± 2.188.98 ± 1.57
Stomach0.43 ± 0.080.25 ± 0.040.13 ± 0.02
Intestine1.11 ± 0.190.87 ± 0.150.55 ± 0.09
Muscle0.39 ± 0.070.22 ± 0.040.12 ± 0.02
Bone0.88 ± 0.150.65 ± 0.110.41 ± 0.07
Tumor2.29 ± 0.141.20 ± 0.161.12 ± 0.16

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.[3]

Experimental Protocols

Protocol 1: ⁶⁸Ga-Labeling of this compound for Preclinical Imaging

This protocol describes a generalized procedure for the radiolabeling of this compound with ⁶⁸Ga, adapted from standard methods for ⁶⁸Ga radiopharmaceutical preparation.[4][5]

Materials:

  • This compound chelator

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (0.5 M, pH 4.5)

  • Sterile, pyrogen-free water for injection

  • Metal-free reaction vial (e.g., PEEK or coated glass)

  • Heating block or water bath

  • Syringes and sterile filters (0.22 µm)

  • ITLC-SG strips

  • Mobile phase: 0.1 M sodium citrate (B86180) buffer, pH 5.5

  • Radio-TLC scanner or gamma counter

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • In a sterile, metal-free reaction vial, add a specific amount of this compound (e.g., 10-50 nmol).

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Adjust the pH of the reaction mixture to 4.0-4.5 using the sodium acetate buffer. The final reaction volume should be kept minimal (e.g., < 1 mL).

  • Incubate the reaction mixture at 90-95°C for 5-10 minutes.[2] Some studies suggest that this compound can also be labeled efficiently at room temperature, which may be preferable for heat-sensitive conjugates.[6]

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control to determine the radiochemical purity (RCP).

    • Spot a small aliquot of the reaction mixture onto an ITLC-SG strip.

    • Develop the chromatogram using 0.1 M sodium citrate buffer as the mobile phase.

    • In this system, ⁶⁸Ga-NOTP remains at the origin (Rf = 0.0-0.1), while free ⁶⁸Ga³⁺ migrates with the solvent front (Rf = 0.9-1.0).

    • Calculate the RCP by measuring the radioactivity distribution on the strip. An RCP of >95% is generally considered acceptable for preclinical studies.

  • If necessary, the final product can be purified using a C18 Sep-Pak cartridge.

  • The final ⁶⁸Ga-NOTP solution should be passed through a 0.22 µm sterile filter before in vivo administration.

Protocol 2: In Vitro Stability Study of ⁶⁸Ga-NOTP

This protocol outlines a method to assess the stability of the ⁶⁸Ga-NOTP complex in human serum.[7]

Materials:

  • ⁶⁸Ga-NOTP solution

  • Fresh human serum

  • Incubator or water bath at 37°C

  • ITLC-SG strips or HPLC system for analysis

  • Trichloroacetic acid (TCA) for protein precipitation (optional)

Procedure:

  • Add a known amount of ⁶⁸Ga-NOTP to a vial containing fresh human serum (e.g., 100 µL of radiotracer in 900 µL of serum).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the serum mixture.

  • Analyze the aliquot to determine the percentage of intact ⁶⁸Ga-NOTP.

    • ITLC Method: Spot the serum sample onto an ITLC-SG strip and develop as described in Protocol 1.

    • HPLC Method (more accurate): Precipitate the serum proteins by adding an equal volume of cold TCA, centrifuge, and inject the supernatant onto a suitable HPLC column (e.g., C18) with a radio-detector.

  • Compare the chromatograms at different time points to the initial (t=0) chromatogram to quantify any dissociation of ⁶⁸Ga from the this compound chelator.

Protocol 3: Preclinical SPECT/CT Imaging with a ⁹⁹ᵐTc-NOTP-based Agent (Generalized)

This protocol provides a general workflow for in vivo imaging in a murine model using a hypothetical ⁹⁹ᵐTc-labeled this compound conjugate for bone scintigraphy.

Materials:

  • ⁹⁹ᵐTc-pertechnetate from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • A "kit" containing this compound (or a this compound-conjugate), a reducing agent (e.g., stannous chloride), and buffering agents.

  • Saline for injection

  • Animal anesthesia (e.g., isoflurane)

  • SPECT/CT scanner suitable for small animals

Procedure:

  • Radiolabeling (Kit Preparation):

    • Add a defined activity of ⁹⁹ᵐTc-pertechnetate (e.g., 370-740 MBq) to the lyophilized this compound kit vial.

    • Gently mix and incubate at room temperature for the recommended time (typically 10-20 minutes).

    • Perform quality control using ITLC to ensure >95% radiochemical purity.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the animal on the scanner bed and maintain its body temperature.

  • Administration of Radiotracer:

    • Administer a specific dose of the ⁹⁹ᵐTc-NOTP agent (e.g., 10-20 MBq) via intravenous injection (e.g., tail vein).

  • Image Acquisition:

    • Acquire dynamic or static planar scintigraphic images at various time points post-injection (e.g., 1, 2, and 4 hours).

    • For SPECT/CT, acquire SPECT data over 360° followed by a CT scan for anatomical co-registration.

  • Biodistribution Study (optional, ex vivo):

    • At the end of the imaging session, euthanize the animal.

    • Dissect key organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

    • Weigh each sample and measure the radioactivity using a gamma counter.

    • Calculate the %ID/g for each organ/tissue.

Visualizations

Experimental Workflow for Preclinical Evaluation of a this compound-based Radiopharmaceutical

G cluster_0 Radiolabeling & QC cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation (Animal Model) radiolabeling Radiolabeling of this compound with Radionuclide (e.g., 68Ga) qc Quality Control (RCP > 95%) radiolabeling->qc stability In Vitro Stability (Serum, Saline) qc->stability injection IV Injection of Radiolabeled this compound qc->injection cell_binding Cell Binding/Uptake (if conjugated to a targeting moiety) imaging PET/SPECT-CT Imaging injection->imaging biodistribution Ex Vivo Biodistribution imaging->biodistribution

Caption: Preclinical evaluation workflow for this compound-based radiopharmaceuticals.

Bone Targeting Mechanism of Phosphonate-based Radiopharmaceuticals

G cluster_0 Systemic Circulation cluster_1 Bone Microenvironment radiopharmaceutical [Radiometal]-NOTP Complex binding Chemisorption radiopharmaceutical->binding hydroxyapatite Hydroxyapatite Crystal Ca10(PO4)6(OH)2 binding->hydroxyapatite Phosphonate groups bind to Ca2+ ions

Caption: Mechanism of bone targeting by phosphonate-containing radiopharmaceuticals.[8]

Logical Relationship for Kit-Based Preparation of a ⁹⁹ᵐTc-NOTP Agent

G start Start kit Lyophilized Kit: This compound, Stannous Chloride, Buffers start->kit generator 99mTc-Pertechnetate from Generator start->generator reconstitution Reconstitution of Kit with 99mTcO4- kit->reconstitution generator->reconstitution incubation Incubation (Room Temperature) reconstitution->incubation qc Quality Control (ITLC) incubation->qc final_product Injectable 99mTc-NOTP qc->final_product RCP > 95%

Caption: Workflow for the preparation of a ⁹⁹ᵐTc-NOTP radiopharmaceutical from a kit.

References

Application Notes and Protocols for NOTP Radiopharmaceutical Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-triazacyclononane-1,4,7-triyl)tris(methylenephosphonic acid), commonly known as NOTP, is a macrocyclic chelator with a high affinity for various radionuclides, particularly Gallium-68 (B1239309) (⁶⁸Ga). Its rapid and stable complexation kinetics at or near room temperature make it an excellent candidate for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. These application notes provide a comprehensive, step-by-step guide to the preparation and quality control of this compound-based radiopharmaceuticals.

Core Principles

The preparation of a this compound radiopharmaceutical involves the chelation of a radionuclide by the this compound molecule. This process is highly dependent on factors such as pH, temperature, and the molar ratio of the chelator to the radionuclide. Quality control is a critical final step to ensure the safety and efficacy of the radiopharmaceutical before its intended use.[1][2]

Experimental Protocols

Materials and Reagents
  • Radionuclide: Gallium-68 (⁶⁸Ga) eluted from a ⁶⁸Ge/⁶⁸Ga generator (e.g., in 0.1 M HCl).

  • Chelator: this compound precursor (conjugated to a targeting biomolecule).

  • Buffers:

  • Solvents for Quality Control:

    • Aqueous sodium phosphate solution (0.4 M, pH 4)[1]

    • Ammonium acetate solution (1 M in 80% methanol, 20% water)

  • Stationary Phase for TLC: iTLC-SG strips.

  • Instrumentation:

    • Dose calibrator

    • pH meter or pH strips

    • Heating block or water bath

    • Radio-TLC scanner or gamma counter

    • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

Preparation of Solutions
  • This compound Precursor Stock Solution: Prepare a stock solution of the this compound-conjugated biomolecule in high-purity water (e.g., 1 mg/mL). Aliquot and store at -20°C. The exact concentration will depend on the specific biomolecule.

  • Buffer Preparation: Prepare and sterilize all buffers according to standard laboratory procedures.

Radiolabeling Procedure with Gallium-68

This protocol is optimized for the radiolabeling of a this compound-conjugated peptide with ⁶⁸Ga.

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. Record the initial activity of the ⁶⁸Ga eluate.

  • pH Adjustment: In a sterile reaction vial, add the required volume of sodium acetate buffer to the ⁶⁸Ga eluate to adjust the pH to approximately 4.5.

  • Addition of this compound Precursor: Add the desired amount of the this compound-conjugated biomolecule to the buffered ⁶⁸Ga solution. The optimal molar ratio of chelator to radionuclide should be determined empirically but typically ranges from 10:1 to 100:1.

  • Incubation: Incubate the reaction mixture at a controlled temperature. While this compound can label efficiently at room temperature, gentle heating (e.g., 90°C) can sometimes increase the radiochemical yield, depending on the specific conjugate.[1][2] Incubation times typically range from 5 to 15 minutes.

  • Purification (if necessary): Depending on the radiochemical purity, a purification step using a Sep-Pak C18 cartridge may be necessary to remove unchelated ⁶⁸Ga and other impurities.

Quality Control

Quality control (QC) procedures are essential to ensure the safety and efficacy of the final radiopharmaceutical product.[3][4]

Radiochemical purity is the proportion of the total radioactivity present in the desired chemical form.[4] It is typically assessed using radio-TLC and/or radio-HPLC.

  • Radio-Thin Layer Chromatography (Radio-TLC):

    • Stationary Phase: iTLC-SG paper.

    • Mobile Phase: 0.4 M aqueous sodium phosphate solution (pH 4).[1]

    • Procedure:

      • Spot a small aliquot of the final radiopharmaceutical product onto the baseline of the iTLC-SG strip.

      • Develop the chromatogram in a chromatography chamber containing the mobile phase.

      • Allow the solvent front to travel near the top of the strip.

      • Remove the strip, mark the solvent front, and let it dry.

      • Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.

    • Interpretation:

      • [⁶⁸Ga(this compound)]-conjugate: Rf = 0.6–0.7[1]

      • Non-chelated ⁶⁸Ga³⁺: Rf < 0.1[1]

  • High-Performance Liquid Chromatography (Radio-HPLC):

    • Radio-HPLC provides higher resolution and is crucial for identifying and quantifying radiochemical impurities.[5]

    • The specific column, mobile phase, and gradient will depend on the properties of the this compound-conjugated biomolecule. A C18 reverse-phase column is commonly used.

    • The eluate is monitored with both a UV detector and a radioactivity detector.

  • Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

  • pH Measurement: The pH of the final preparation should be within a physiologically acceptable range (typically 6.5-7.5).

  • Radionuclidic Purity: This is typically determined by the manufacturer of the ⁶⁸Ge/⁶⁸Ga generator and should be checked periodically.

  • Sterility and Endotoxin Testing: These tests are crucial for products intended for human administration and should be performed according to pharmacopeial standards.

Data Presentation

The following tables summarize the expected quantitative data for the preparation of a ⁶⁸Ga-NOTP radiopharmaceutical.

Parameter Condition 1: pH 3.5, 90°C Condition 2: pH 6.5, 25°C Condition 3: pH 6.5, 90°C
Radiochemical Yield (%) < 85> 95> 94

Table 1: Radiochemical yields of [⁶⁸Ga(this compound)] under different reaction conditions with a chelator concentration of 5 µM. Data adapted from literature.[1][2]

Parameter Typical Specification Reference
Radiochemical Purity (RCP) by radio-TLC/HPLC > 95%[5]
pH of final product 6.5 - 7.5
Visual Appearance Clear, colorless, no particles

Table 2: General quality control specifications for ⁶⁸Ga-labeled radiopharmaceuticals.

Visualizations

Radiopharmaceutical_Preparation_Workflow Workflow for ⁶⁸Ga-NOTP Radiopharmaceutical Preparation cluster_0 Preparation cluster_1 Purification & Quality Control Elution ⁶⁸Ge/⁶⁸Ga Generator Elution (0.1 M HCl) Buffering pH Adjustment (Sodium Acetate Buffer) Elution->Buffering Reaction Radiolabeling Reaction (Room Temp or 90°C) Buffering->Reaction Precursor This compound-Bioconjugate Precursor Precursor->Reaction Purification SPE Purification (e.g., C18 Cartridge) Reaction->Purification QC Quality Control Tests - Radio-TLC/HPLC - pH - Visual Inspection Purification->QC FinalProduct Final Radiopharmaceutical Product QC->FinalProduct

Caption: Experimental workflow for the preparation of a ⁶⁸Ga-NOTP radiopharmaceutical.

Signaling_Pathway_Example Logical Flow of Quality Control for ⁶⁸Ga-NOTP cluster_QC Quality Control Checks Start Final Labeled Product RCP_Check Radiochemical Purity > 95%? Start->RCP_Check pH_Check pH between 6.5-7.5? RCP_Check->pH_Check Yes Fail Reject Batch RCP_Check->Fail No Visual_Check Clear & Colorless? pH_Check->Visual_Check Yes pH_Check->Fail No Pass Release for Use Visual_Check->Pass Yes Visual_Check->Fail No

Caption: Decision-making workflow for the quality control of ⁶⁸Ga-NOTP radiopharmaceuticals.

References

Application Notes and Protocols for In Vitro Studies Using NOTP-Conjugated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of radiopharmacy and molecular imaging, the development of targeted radiopharmaceuticals is crucial for diagnostics and therapy. Bifunctional chelators (BFCs) are essential components that stably bind a radiometal while also providing a functional group for covalent attachment to a targeting molecule, such as a peptide, antibody, or small molecule.[1][2] Among the various chelators, 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid) (NOTP) and its close analogue 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA) are macrocyclic ligands widely used for chelating radiometals, particularly Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET).[1] These chelators offer the advantage of forming stable complexes under mild conditions, such as at room temperature, which is critical for heat-sensitive biomolecules.[1][3]

These application notes provide an overview and detailed protocols for the in vitro evaluation of molecules conjugated with this compound and related triazacyclononane-based chelators. The procedures cover radiolabeling, quality control, and cellular binding assays, which are fundamental steps in the preclinical characterization of novel radiopharmaceuticals.[4][5]

Application Note 1: Radiolabeling and Characterization

The initial step in evaluating a this compound-conjugated molecule is successful radiolabeling and subsequent characterization to ensure its suitability for further experiments. The primary goal is to achieve high radiochemical yield and purity, resulting in a stable radiolabeled conjugate.[6]

Conjugation: The targeting molecule is covalently linked to the this compound or NOTA chelator. This is typically achieved through standard peptide chemistry or by using functionalized versions of the chelator, such as those with an isothiocyanate group (p-SCN-Bn-NOTA), which reacts with amine groups on the biomolecule.[7][8] It is critical that this conjugation does not impair the biological activity of the targeting molecule.[1]

Radiolabeling: NOTA and this compound conjugates are most commonly labeled with ⁶⁸Ga, a positron emitter ideal for PET imaging. The labeling reaction is generally rapid and can be performed at room temperature over a wide pH range.[3][9] Automated synthesis modules are often used in clinical settings to ensure consistency and compliance with Good Manufacturing Practice (GMP).[10]

Quality Control: After labeling, the product's radiochemical purity and stability are assessed. Stability is tested in vitro by incubating the radiopharmaceutical in phosphate-buffered saline (PBS) and human serum at 37°C to simulate physiological conditions.[6][7]

Quantitative Data Summary: Radiolabeling & Stability

ConjugateRadiometalRadiochemical Yield/PurityMolar ActivityStability (in PBS & Serum)Reference
⁶⁸Ga-NOTA-TR01⁶⁸Ga>98% Purity>20 GBq/μmol>98% intact after 24h at 37°C[6]
⁶⁴Cu-NODIA-Me-c(RGDfK)⁶⁴CuQuantitative120–180 MBq/nmol< 2% transchelation after 24h[3]
⁶⁸Ga-NOTA-OncoFAP⁶⁸Ga>95% PurityNot SpecifiedExcellent stability confirmed[9]
[¹⁸F]AlF-3-p-C-NETA¹⁸F-AlF>90% ConversionNot Specified94.4% (PBS) and 92.4% (Serum) intact after 240 min[7]

Application Note 2: In Vitro Cellular Assays

Once a this compound-conjugated radiopharmaceutical is successfully produced and characterized, its biological activity must be evaluated. In vitro cell-based assays are essential to confirm that the conjugate retains its high affinity and specificity for its biological target.[5]

Cell Binding Assays: These assays measure the interaction between the radiolabeled conjugate and cells that express the target receptor or antigen.[11] Experiments are typically performed using cell lines with high and low target expression to demonstrate specificity.[6] A blocking experiment, where a surplus of the non-radiolabeled ("cold") molecule is added to compete for binding, is also crucial to confirm receptor-mediated uptake.[6][12]

Internalization Assays: For many therapeutic applications, it is important that the radiopharmaceutical is internalized by the target cell after binding to the surface receptor.[5] These assays quantify the rate and extent of internalization, providing insight into the conjugate's mechanism of action and therapeutic potential.

Quantitative Data Summary: In Vitro Cell Binding

ConjugateCell LineTargetBinding Affinity (Kd)Cellular Uptake / SpecificityReference
⁶⁸Ga-NOTA-TR01HT29TfR12.23 x 10⁻⁸ M9.56% AD/5x10⁵ cells at 120 min. Binding was reduced by >85% in blocking experiments.[6][12]
⁶⁸Ga-NOTA-TR01LOVOTfR1 (low)Not Applicable4.51% AD/5x10⁵ cells at 120 min, significantly lower than in high-expressing cells.[6][12]
⁶⁴Cu-NODIA-Me-c(RGDfK)U-87MGαvß3 integrinNot SpecifiedCompetitive cell binding experiments confirmed target affinity.[3]
⁶⁸Ga-DOTAGA-OncoFAPSK-RC-52FAPNot SpecifiedCell binding assays confirmed high affinity for Fibroblast Activation Protein (FAP).[9]

Experimental Protocols

Protocol 1: Radiolabeling of a NOTA-Conjugated Peptide with Gallium-68

This protocol describes the manual labeling of a NOTA-conjugated peptide, such as NOTA-TR01, with ⁶⁸Ga.

  • Elution of ⁶⁸Ga: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.

  • Buffer Preparation: Prepare a reaction buffer of 0.5 M ammonium (B1175870) acetate, adjusting the pH to approximately 4.0-4.5.

  • Reaction Mixture: In a sterile reaction vial, add 5-10 nmol of the NOTA-conjugated peptide. Add the ⁶⁸Ga eluate (approx. 100-500 MBq).

  • pH Adjustment: Add the reaction buffer to the vial to bring the final pH to 4.2. The final reaction volume should be between 500 µL and 1 mL.

  • Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes. For some conjugates, gentle heating (e.g., 95°C for 10 min) may improve efficiency, though NOTA typically labels well at lower temperatures.[3][9]

  • Quality Control:

    • Take a small aliquot of the reaction mixture and analyze it using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC) to determine the radiochemical purity.

    • The mobile phase and stationary phase for TLC/HPLC should be selected based on the properties of the specific conjugate.

  • Purification (if necessary): If the radiochemical purity is below 95%, purify the product using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

Protocol 2: In Vitro Stability Assay in PBS and Human Serum

This protocol assesses the stability of the radiolabeled conjugate under physiological conditions.

  • Preparation: Add approximately 5-10 MBq of the purified radiolabeled conjugate to separate vials containing 1 mL of PBS (pH 7.4) and 1 mL of fresh human serum.

  • Incubation: Incubate the vials in a shaker incubator at 37°C.

  • Time Points: At various time points (e.g., 30 min, 1h, 2h, 4h, 24h), withdraw a 10-20 µL aliquot from each vial.[6][7]

  • Serum Protein Precipitation: For the serum samples, add an equal volume of ethanol (B145695) or acetonitrile (B52724) to the aliquot to precipitate proteins. Centrifuge at 10,000 rpm for 5 minutes and collect the supernatant.

  • Analysis: Analyze the aliquots (from PBS) and the supernatants (from serum) using radio-TLC or radio-HPLC to quantify the percentage of the intact radiopharmaceutical.

  • Calculation: Calculate the percentage of intact conjugate at each time point relative to the total radioactivity measured.

Protocol 3: In Vitro Cell Binding Assay

This protocol determines the specific binding of the radiolabeled conjugate to target cells.

  • Cell Culture: Culture two cell lines: one with high expression of the target receptor (e.g., HT29 for TfR1) and one with low/no expression (e.g., LOVO for TfR1).[6]

  • Cell Plating: Seed the cells in 24-well plates at a density of 2-5 x 10⁵ cells per well and allow them to attach overnight.

  • Preparation of Groups: For the high-expressing cell line, prepare three experimental groups:

    • Total Binding: Cells incubated with the radiolabeled conjugate only.

    • Blocking (Non-specific Binding): Cells pre-incubated with a 1000-fold molar excess of the corresponding non-radiolabeled ("cold") peptide for 30 minutes before adding the radiolabeled conjugate.[12]

    • Low-Expression Control: The low-expressing cell line incubated with the radiolabeled conjugate only.

  • Incubation: Add the radiolabeled conjugate (e.g., ⁶⁸Ga-NOTA-TR01 at a final concentration of ~0.1-0.2 nM) to each well. Incubate the plates at 37°C for a defined period (e.g., 30, 60, and 120 minutes).[6]

  • Washing: After incubation, remove the medium and wash the cells twice with ice-cold PBS to remove unbound radioactivity.

  • Cell Lysis: Add 0.5 mL of 1 M NaOH to each well to lyse the cells and collect the lysate.

  • Measurement: Measure the radioactivity in the cell lysates using a gamma counter.

  • Data Analysis: Express the cell-bound radioactivity as a percentage of the total added dose (%AD). Calculate specific binding by subtracting the non-specific binding from the total binding.

Visualizations

cluster_synthesis Phase 1: Synthesis & Radiolabeling cluster_qc Phase 2: Quality Control cluster_eval Phase 3: In Vitro Biological Evaluation Target Targeting Molecule (Peptide, Antibody) Conjugation Conjugation Target->Conjugation Chelator Bifunctional Chelator (e.g., this compound/NOTA) Chelator->Conjugation Conjugate Molecule-Chelator Conjugate Conjugation->Conjugate Labeling Radiolabeling Conjugate->Labeling Radiometal Radiometal (e.g., ⁶⁸Ga) Radiometal->Labeling Radiotracer Radiolabeled Conjugate Labeling->Radiotracer QC Radio-TLC / HPLC Analysis Radiotracer->QC Binding Cell Binding Assay Radiotracer->Binding Stability In Vitro Stability Assay (PBS & Serum) QC->Stability Stability->Binding Internalization Internalization Assay Binding->Internalization Result Data Analysis: Affinity, Specificity, Uptake Kinetics Internalization->Result

Caption: General workflow for the in vitro evaluation of a this compound/NOTA-based radiopharmaceutical.

cluster_ligand Radiopharmaceutical cluster_cell Target Cell (e.g., Cancer Cell) Radiotracer ⁶⁸Ga-NOTA-Peptide Receptor Cell Surface Receptor (e.g., TfR1) Radiotracer->Receptor 1. Specific Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization PET PET Scanner (Signal Detection) Receptor->PET Signal from Surface-Bound Tracer Membrane Cell Membrane Vesicle Endocytic Vesicle with Radiotracer Internalization->Vesicle Vesicle->PET 3. Positron Emission & Signal Generation

Caption: Receptor binding and internalization of a ⁶⁸Ga-NOTA-conjugated peptide for PET imaging.

cluster_groups Experimental Groups cluster_analysis Data Analysis Start Seed Target Cells in 24-well Plate Total Group A: Add Radiolabeled Conjugate Start->Total Block Group B: Add Excess 'Cold' Ligand, then Radiolabeled Conjugate Start->Block Control Group C (Optional): Low-Expressing Cells + Radiolabeled Conjugate Start->Control Incubate Incubate at 37°C (e.g., 60 min) Total->Incubate Block->Incubate Control->Incubate Wash Wash Cells with Ice-Cold PBS Incubate->Wash Lyse Lyse Cells with NaOH Wash->Lyse Count Measure Radioactivity (Gamma Counter) Lyse->Count CalcTotal Group A Value = Total Binding Count->CalcTotal CalcNonSpec Group B Value = Non-Specific Binding Count->CalcNonSpec CalcSpec Specific Binding = (Total) - (Non-Specific) CalcTotal->CalcSpec CalcNonSpec->CalcSpec

Caption: Experimental workflow for a competitive in vitro cell binding assay.

References

Application Notes and Protocols for in vivo Applications of NOTP-based Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) and its derivatives, such as p-SCN-Bn-NOTA (NOTP), are highly effective bifunctional chelators for radiolabeling with various metallic radionuclides, most notably Gallium-68 (⁶⁸Ga).[1][2] These this compound-based agents are integral to the development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[2][3] Their stable complex formation with radiometals allows for the robust in vivo tracking of targeting moieties, such as peptides and antibodies, directed against specific biological markers.[4] This document provides detailed application notes and experimental protocols for the use of this compound-based imaging agents in preclinical research, focusing on cancer imaging.

Key Applications and Imaging Targets

This compound-based imaging agents have been successfully employed for the in vivo visualization of a variety of cancer-related biomarkers. The versatility of the this compound chelator allows for its conjugation to different targeting vectors, enabling a broad range of applications.

Imaging of 5T4 Oncofetal Antigen

The 5T4 oncofetal antigen is a promising target for cancer imaging due to its expression in numerous cancers and limited presence in healthy tissues. A ⁶⁸Ga-labeled nanobody (VHH) conjugated with a NOTA derivative has been developed for this purpose.[5]

Folate Receptor-Positive Tumors

The folate receptor is frequently overexpressed in several cancers, including ovarian cancer. ⁶⁸Ga-NOTA-folate conjugates have demonstrated significant potential for detecting and staging these malignancies.[6]

Neuropilin-1 (NRP-1) Expression

Neuropilin-1 is implicated in angiogenesis and tumorigenesis, making it a valuable target for molecular imaging. A ⁶⁸Ga-labeled peptide, [⁶⁸Ga]Ga-NOTA-PEG4-CK2, has been developed for the specific imaging of NRP-1 expression.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of various ⁶⁸Ga-labeled this compound-based imaging agents.

Table 1: Radiochemical and in vitro Properties

Imaging AgentRadiochemical YieldRadiochemical PurityMolar Activity (GBq/µmol)Reference
[⁶⁸Ga]Ga-NOTA-H006 (anti-5T4 VHH)>95%>98%6.48-54.2[5]
[⁶⁸Ga]Ga-NOTA-folate>95% (decay-corrected)>98%Not Reported[6]
[⁶⁸Ga]Ga-NOTA-PEG4-CK2 (anti-NRP-1 peptide)Not Reported>98%Not Reported[7]

Table 2: in vivo Tumor Uptake and Biodistribution

Imaging AgentAnimal ModelTumor TypeTumor Uptake (%ID/g or %ID/mL)Time Post-InjectionTumor-to-Muscle RatioTumor-to-Blood RatioReference
[⁶⁸Ga]Ga-NOTA-H006BxPC-3 tumor-bearing micePancreaticNot Reported60 min~5~3[5]
[⁶⁸Ga]Ga-NOTA-folateNude mice with human KB xenograftsCervicalSignificant (not quantified)Not ReportedNot ReportedNot Reported[6]
[⁶⁸Ga]Ga-NOTA-PEG4-CK2MDA-MB-231 xenograftsBreast4.16 ± 0.67 %ID/mL10 min5.22 ± 0.18Not Reported[7]
[⁶⁸Ga]Ga-NOTA-PEG4-CK2NCI-H1299 xenografts (NRP-1 negative)Lung1.03 ± 0.19 %ID/mL10 min1.07 ± 0.27Not Reported[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound-based imaging agents.

Protocol 1: Radiolabeling of a this compound-conjugated Targeting Molecule with ⁶⁸Ga

This protocol describes the general procedure for radiolabeling a this compound-conjugated peptide or antibody with Gallium-68.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • This compound-conjugated targeting molecule (e.g., peptide, antibody)

  • Sodium acetate (B1210297) buffer (0.25 M, pH 4.5)

  • Sterile, pyrogen-free water

  • C18 Sep-Pak light cartridge

  • Ethanol (B145695)

  • Saline solution (0.9% NaCl)

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

  • In a sterile vial, add the this compound-conjugated targeting molecule (typically 10-50 µg) dissolved in sodium acetate buffer.

  • Add the ⁶⁸GaCl₃ eluate to the vial containing the conjugate.

  • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C) for 5-15 minutes. The optimal temperature and time should be determined for each specific conjugate.

  • After incubation, perform quality control to determine the radiochemical purity using radio-TLC or HPLC.

  • For purification, if necessary, activate a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

  • Load the reaction mixture onto the C18 cartridge.

  • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

  • Elute the final radiolabeled product with a small volume of ethanol and dilute with saline for injection.

G cluster_radiolabeling Radiolabeling Workflow elution ⁶⁸Ga Elution from Generator reaction Incubate ⁶⁸Ga with Conjugate elution->reaction conjugate_prep Prepare this compound-Conjugate in Buffer conjugate_prep->reaction qc Quality Control (Radio-TLC/HPLC) reaction->qc purification Purification (C18 Sep-Pak) qc->purification If purity < 95% final_product Final Radiolabeled Imaging Agent qc->final_product If purity > 95% purification->final_product

Workflow for ⁶⁸Ga-labeling of this compound-conjugates.
Protocol 2: in vivo PET/CT Imaging in Tumor-bearing Mice

This protocol outlines a general procedure for performing PET/CT imaging in preclinical tumor models.

Materials:

  • Tumor-bearing mice (e.g., xenograft or patient-derived xenograft models)

  • ⁶⁸Ga-labeled this compound-based imaging agent

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Saline solution for injection

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2% in oxygen).

  • Administer the ⁶⁸Ga-labeled this compound-based imaging agent via tail vein injection (typically 3.7-7.4 MBq in 100-200 µL of saline).

  • Allow for the desired uptake period (e.g., 60 minutes). During this time, maintain the animal under anesthesia and keep it warm.

  • Position the anesthetized mouse in the PET/CT scanner.

  • Acquire a CT scan for anatomical reference.

  • Acquire a static or dynamic PET scan over the region of interest (e.g., the tumor).

  • Reconstruct the PET and CT images and co-register them for analysis.

  • Analyze the images to determine the tumor uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

G cluster_imaging In Vivo PET/CT Imaging Workflow anesthesia Anesthetize Mouse injection Administer Radiotracer anesthesia->injection uptake Uptake Period injection->uptake scanning PET/CT Scan Acquisition uptake->scanning analysis Image Reconstruction and Analysis scanning->analysis

Experimental workflow for preclinical PET/CT imaging.
Protocol 3: ex vivo Biodistribution Study

This protocol describes how to perform an ex vivo biodistribution study to quantify the accumulation of the imaging agent in various tissues.

Materials:

  • Tumor-bearing mice previously injected with the radiotracer

  • Dissection tools

  • Gamma counter

  • Scales for weighing tissues

Procedure:

  • At a predetermined time point after injection of the radiotracer (e.g., 60 minutes), euthanize the mouse.

  • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each collected tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Also, measure the radioactivity of a standard of the injected dose.

  • Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

G cluster_biodistribution Ex Vivo Biodistribution Workflow euthanasia Euthanize Animal dissection Dissect Organs and Tumor euthanasia->dissection weighing Weigh Tissue Samples dissection->weighing counting Measure Radioactivity (Gamma Counter) weighing->counting calculation Calculate %ID/g counting->calculation G cluster_pathway Simplified VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 NRP1 NRP-1 (Imaging Target) VEGF->NRP1 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K NRP1->PLCg Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis

References

Application Notes and Protocols for the Purification of NOTP Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the purification of biomolecule conjugates synthesized using N-succinimidyl 3-(tri-n-butylstannyl)benzoate (NOTP). This compound is a bifunctional linker used to couple molecules to biomolecules such as antibodies, proteins, and peptides. The purification of these conjugates is a critical step to remove unreacted starting materials, including the biomolecule, the this compound linker, and any small molecule being conjugated, as well as to separate conjugates with different conjugation ratios.

The presence of the tri-n-butylstannyl group in the this compound linker introduces a significant hydrophobic character to the conjugate. This property can be exploited for purification using techniques such as Hydrophobic Interaction Chromatography (HIC). Additionally, the size difference between the final conjugate and unreacted small molecules makes Size-Exclusion Chromatography (SEC) an effective purification method. For antibody-based conjugates, Affinity Chromatography can be a highly specific and efficient primary capture step.

These notes provide an overview of the most common purification strategies and detailed protocols for their implementation.

Purification Strategies Overview

A multi-step purification strategy is often necessary to achieve high purity of this compound conjugates. The choice and order of purification techniques will depend on the specific biomolecule, the conjugated partner, and the desired final purity. A typical purification workflow might involve an initial capture step using a technique with high capacity and selectivity, followed by one or more polishing steps to remove remaining impurities.

A general workflow for purifying this compound-antibody conjugates is presented below:

PurificationWorkflow start Crude Conjugation Mixture affinity Step 1: Affinity Chromatography (e.g., Protein A/G) start->affinity Primary Capture hic Step 2: Hydrophobic Interaction Chromatography (HIC) affinity->hic Polishing Step 1 (DAR Separation) sec Step 3: Size-Exclusion Chromatography (SEC) hic->sec Polishing Step 2 (Aggregate Removal/ Buffer Exchange) final Purified this compound Conjugate sec->final

Figure 1: General multi-step purification workflow for this compound-antibody conjugates.

Data Presentation: Purification of a Model this compound-Antibody Conjugate

The following table summarizes expected quantitative data from a typical three-step purification of a this compound-antibody conjugate. These values are illustrative and will vary depending on the specific conjugate and process parameters.

Purification StepPurity (%)Recovery (%)Aggregate (%)Unconjugated Antibody (%)
Crude Conjugation Mixture ~50-701005-1510-30
Post-Affinity Chromatography >9085-955-15<5
Post-HIC >9570-85<5<1
Post-SEC >9865-80<1<1

Experimental Protocols

Protocol 1: Affinity Chromatography for this compound-Antibody Conjugate Purification

Affinity chromatography is an excellent initial capture step for this compound-antibody conjugates, providing high selectivity and yield.[1][2] Protein A or Protein G resins are commonly used as they bind specifically to the Fc region of many antibodies.[1]

Materials:

  • Protein A or Protein G affinity column

  • Equilibration/Binding Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Crude this compound-antibody conjugation mixture

  • Chromatography system (e.g., FPLC)

Workflow Diagram:

AffinityChromatography start Start: Crude Conjugate equilibration 1. Equilibrate Column (Binding Buffer) start->equilibration load 2. Load Sample equilibration->load wash 3. Wash Column (Binding Buffer) load->wash elute 4. Elute Conjugate (Low pH Elution Buffer) wash->elute neutralize 5. Neutralize Eluted Fractions (Neutralization Buffer) elute->neutralize end End: Partially Purified Conjugate neutralize->end

Figure 2: Workflow for affinity chromatography purification.

Procedure:

  • Column Preparation: Equilibrate the Protein A or Protein G column with at least 5 column volumes (CVs) of Equilibration/Binding Buffer at a flow rate recommended by the manufacturer.

  • Sample Preparation: Filter the crude conjugation mixture through a 0.22 µm filter to remove any precipitates. Dilute the sample with Equilibration/Binding Buffer if necessary.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 CVs of Equilibration/Binding Buffer, or until the UV absorbance at 280 nm returns to baseline. This step removes unbound impurities.

  • Elution: Elute the bound this compound-antibody conjugate with Elution Buffer. Collect fractions into tubes containing a pre-determined amount of Neutralization Buffer (typically 1/10th of the fraction volume) to immediately raise the pH and prevent acid-induced aggregation.

  • Pooling and Analysis: Pool the fractions containing the purified conjugate, as determined by UV absorbance at 280 nm. Analyze the pooled sample for purity and concentration.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for this compound Conjugate Purification

HIC separates molecules based on their hydrophobicity.[3] The conjugation of the hydrophobic tri-n-butylstannyl group of this compound to a biomolecule increases its hydrophobicity, allowing for the separation of conjugates with different drug-to-antibody ratios (DARs) from the unconjugated biomolecule.[4]

Materials:

  • HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose)

  • Binding Buffer (Buffer A): High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Elution Buffer (Buffer B): Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • Partially purified this compound conjugate

  • Chromatography system

Workflow Diagram:

HICWorkflow start Start: Partially Purified Conjugate sample_prep 2. Adjust Sample Salt Concentration start->sample_prep equilibration 1. Equilibrate Column (Binding Buffer) load 3. Load Sample equilibration->load sample_prep->equilibration gradient 4. Elute with a Decreasing Salt Gradient (Gradient from Buffer A to Buffer B) load->gradient collect 5. Collect Fractions gradient->collect end End: Purified Conjugate Fractions collect->end

Figure 3: Workflow for HIC purification.

Procedure:

  • Column Preparation: Equilibrate the HIC column with at least 5 CVs of Binding Buffer.

  • Sample Preparation: Adjust the salt concentration of the partially purified conjugate sample to match that of the Binding Buffer by adding a concentrated stock of the salt (e.g., Ammonium Sulfate).

  • Sample Loading: Load the sample onto the equilibrated column.

  • Elution: Elute the bound conjugates using a linear gradient from 100% Binding Buffer (Buffer A) to 100% Elution Buffer (Buffer B) over a specified number of column volumes (e.g., 10-20 CVs). Unconjugated biomolecules will typically elute first, followed by conjugates with increasing DARs.

  • Fraction Collection and Analysis: Collect fractions throughout the gradient elution. Analyze the fractions by a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry) to identify the fractions containing the desired this compound conjugate species.

  • Pooling: Pool the fractions containing the purified conjugate of the desired DAR.

Note on Organotin Compounds: The tri-n-butylstannyl moiety is a known organotin compound. While covalently attached to the biomolecule, appropriate handling precautions should be taken. It is also advisable to analyze the final purified conjugate for any leached tin compounds, for which methods involving derivatization followed by GC-MS or LC-ICP-MS have been described.[5][6]

Protocol 3: Size-Exclusion Chromatography (SEC) for Polishing and Buffer Exchange

SEC separates molecules based on their hydrodynamic radius.[7] It is an ideal final polishing step to remove any remaining small molecule impurities, aggregates, and to exchange the purified this compound conjugate into a final formulation buffer.[8]

Materials:

  • SEC column with an appropriate molecular weight cut-off (e.g., Superdex 200 or similar)

  • Mobile Phase: Final formulation buffer (e.g., PBS, pH 7.4)

  • Purified this compound conjugate from the previous step

  • Chromatography system

Workflow Diagram:

SECWorkflow start Start: Purified Conjugate equilibration 1. Equilibrate Column (Mobile Phase) start->equilibration load 2. Load Sample (Small Injection Volume) equilibration->load elute 3. Isocratic Elution (Mobile Phase) load->elute collect 4. Collect Fractions (Based on UV 280nm) elute->collect end End: Final Purified Conjugate collect->end

Figure 4: Workflow for SEC purification.

Procedure:

  • Column Preparation: Equilibrate the SEC column with at least 2 CVs of the desired final formulation buffer.

  • Sample Preparation: Concentrate the purified conjugate sample if necessary. The injection volume should be a small percentage of the total column volume (typically 1-2%) to ensure optimal resolution.

  • Sample Loading: Inject the sample onto the equilibrated column.

  • Elution: Perform an isocratic elution with the mobile phase at a flow rate appropriate for the column. The conjugate will elute first, followed by smaller molecular weight impurities. Aggregates, if present, will elute in the void volume.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak of the conjugate, as detected by UV absorbance at 280 nm.

  • Pooling and Final Formulation: Pool the fractions containing the final purified this compound conjugate. The conjugate is now in the desired formulation buffer and ready for downstream applications.

Conclusion

The purification of this compound conjugates requires a well-designed, multi-step strategy to ensure high purity and homogeneity. The protocols provided herein for Affinity Chromatography, Hydrophobic Interaction Chromatography, and Size-Exclusion Chromatography serve as a comprehensive guide for researchers and drug development professionals. The significant hydrophobicity imparted by the this compound linker makes HIC a particularly powerful tool for separating different conjugate species. By carefully implementing and optimizing these techniques, it is possible to obtain highly purified this compound conjugates suitable for a wide range of research and therapeutic applications.

References

Application Notes & Protocols: NOTP (NOTA) for Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of targeted radiopharmaceuticals is a cornerstone of theranostics, an approach that combines diagnostic imaging and radionuclide therapy to advance personalized medicine.[1] A critical component of a targeted radiopharmaceutical is the bifunctional chelator, which serves two primary roles: 1) to stably complex a radiometal, preventing its premature release in vivo, and 2) to provide a functional group for covalent linkage to a targeting biomolecule, such as a peptide or monoclonal antibody.[2]

1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives are highly versatile and widely used chelating agents in the development of radiopharmaceuticals.[3] NOTA-based chelators form stable complexes with a variety of radiometals, including those with diagnostic (e.g., Gallium-68) and therapeutic (e.g., Copper-64, Lutetium-177) properties.[3][] The use of a bifunctional chelator like p-SCN-Bn-NOTA allows for the straightforward conjugation to primary amines on biomolecules, facilitating the creation of targeted agents for cancer therapy and imaging.[1][]

This document provides detailed protocols for the conjugation of NOTA chelators to targeting vectors, subsequent radiolabeling with therapeutic radionuclides, and methods for in vitro and in vivo evaluation.

Section 1: Conjugation of NOTA to Targeting Biomolecules

The first step in creating a NOTA-based radiopharmaceutical is the covalent attachment of the bifunctional chelator to the targeting molecule (e.g., peptide, antibody). The most common strategy involves the use of an isothiocyanate-functionalized chelator, such as p-SCN-Bn-NOTA, which reacts with primary amine groups on the biomolecule to form a stable thiourea (B124793) bond.

Experimental Protocol: Conjugation of p-SCN-Bn-NOTA to an Antibody

This protocol is adapted from methodologies described for antibody conjugation.[6]

1. Materials and Reagents:

  • Targeting antibody (e.g., ch14.18/CHO)

  • p-SCN-Bn-NOTA (dissolved in DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • 0.1 M Sodium Acetate (B1210297) buffer (pH 6.0)

  • PD-10 desalting columns (or equivalent size-exclusion chromatography system)

  • DMSO (anhydrous)

  • Standard laboratory equipment (pipettes, centrifuge tubes, incubator/shaker)

2. Protocol Steps:

  • Antibody Preparation: Prepare the antibody solution in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to ensure the target amine groups are deprotonated and reactive. The concentration of the antibody should be determined based on the specific project needs, typically in the range of 1-10 mg/mL.

  • Chelator Preparation: Dissolve p-SCN-Bn-NOTA in anhydrous DMSO to a stock concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add the p-SCN-Bn-NOTA solution to the antibody solution. A molar excess of the chelator is required to achieve sufficient conjugation. A typical starting point is a 10- to 15-fold molar excess of chelator to antibody.[6]

    • Incubate the reaction mixture overnight (12-18 hours) at 4°C with gentle mixing.[6]

  • Purification:

    • Remove the unreacted chelator and DMSO by purifying the conjugate using a PD-10 desalting column or another size-exclusion chromatography method.

    • Equilibrate the column with 0.1 M sodium acetate buffer (pH 6.0).

    • Apply the reaction mixture to the column and elute with the same buffer.

    • Collect the fractions containing the purified NOTA-conjugated antibody. The protein-containing fractions can be identified by measuring absorbance at 280 nm.

  • Characterization:

    • Determine the final protein concentration (e.g., using a BCA or Bradford assay).

    • Assess the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.

    • Analyze the integrity of the conjugate using size-exclusion high-performance liquid chromatography (SE-HPLC).

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Antibody in Bicarbonate Buffer (pH 8.5) C Mix Antibody and Chelator (10-15x molar excess) A->C B Dissolve p-SCN-Bn-NOTA in DMSO B->C D Incubate Overnight at 4°C with Gentle Mixing C->D E Size-Exclusion Chromatography (e.g., PD-10 Column) D->E F Elute with Acetate Buffer (pH 6.0) E->F G Characterize Conjugate: - Protein Concentration - Chelator:Antibody Ratio - Purity (SE-HPLC) F->G

Caption: Workflow for conjugating p-SCN-Bn-NOTA to a targeting antibody.

Section 2: Radiolabeling of NOTA-Conjugates

Once the targeting biomolecule is successfully conjugated with the NOTA chelator, the next step is radiolabeling with a therapeutic radionuclide. NOTA is particularly well-suited for chelating radiometals like ⁶⁴Cu, ⁶⁸Ga, and ¹⁷⁷Lu.[] The protocol below details the labeling process with Copper-64 (⁶⁴Cu), a radionuclide that can be used for both PET imaging and therapy due to its decay characteristics (β+ and β- emissions).[2]

Experimental Protocol: ⁶⁴Cu-Labeling of a NOTA-Antibody Conjugate

This protocol is based on established methods for radiolabeling NOTA-conjugated antibodies.[6]

1. Materials and Reagents:

  • NOTA-conjugated antibody (from Section 1)

  • [⁶⁴Cu]CuCl₂ solution

  • 0.25 M Sodium Acetate buffer (pH 5.5-6.0)

  • Metal-free water and reaction vials

  • Heating block or water bath

  • Instant thin-layer chromatography (iTLC) strips (e.g., Polygram SIL G/UV254)

  • Mobile phase for iTLC (e.g., 50 mM citrate (B86180) buffer, pH 5.0)

  • Radio-TLC scanner or gamma counter

2. Protocol Steps:

  • Preparation: In a metal-free microcentrifuge tube, add the NOTA-conjugated antibody (typically 50-100 µg).

  • Buffering: Add 0.25 M sodium acetate buffer to the antibody solution to achieve the optimal pH for labeling (pH 5.5-6.0).

  • Radionuclide Addition: Add the [⁶⁴Cu]CuCl₂ solution to the buffered conjugate. The amount of radioactivity added will determine the final specific activity, typically aiming for 0.2-1.0 MBq per µg of antibody.[6]

  • Incubation: Incubate the reaction mixture for 60 minutes at 42°C.[6] Gentle mixing during incubation can improve labeling efficiency.

  • Quality Control (QC):

    • Determine the radiochemical purity (RCP) using iTLC.

    • Spot a small aliquot (1-2 µL) of the reaction mixture onto an iTLC strip.

    • Develop the strip using a suitable mobile phase (e.g., citrate buffer). In this system, the ⁶⁴Cu-NOTA-antibody conjugate remains at the origin (Rf = 0.0), while free ⁶⁴Cu moves with the solvent front (Rf ≈ 0.8-1.0).[6]

    • Measure the distribution of radioactivity on the strip using a radio-TLC scanner.

    • Calculate the RCP as: (Activity at origin / Total activity) x 100%. An RCP of ≥95% is generally considered acceptable for further use.

  • Purification (if necessary): If the RCP is below the acceptable limit, the radiolabeled conjugate can be purified using a size-exclusion column (e.g., PD-10) to remove unchelated ⁶⁴Cu.

Quantitative Data Summary
ParameterTypical ValueRadionuclideTargeting MoleculeReference
Radiochemical Purity ≥90-95%⁶⁴Cu, ⁶⁸GaAntibody, Peptide[6][7]
Specific Activity 0.2 - 1.0 MBq/µg⁶⁴CuAntibody[6]
Molar Activity 120 - 180 MBq/nmol⁶⁴Cu-[2]
Incubation Time < 5 - 60 min⁶⁴Cu, ⁶⁸GaAntibody, Peptide[2][6]
Incubation Temperature Room Temp - 42°C⁶⁴Cu, ⁶⁸GaAntibody, Peptide[2][6]

Visualization of Radiolabeling and QC Workflow

G A NOTA-Conjugated Antibody B Add Sodium Acetate Buffer (pH 5.5-6.0) A->B C Add [64Cu]CuCl2 Solution B->C D Incubate at 42°C for 60 min C->D E Quality Control (iTLC) D->E F Radiochemical Purity ≥95%? E->F G Purify via Size-Exclusion Column F->G No H Product Ready for In Vitro / In Vivo Studies F->H Yes G->H

Caption: Workflow for the radiolabeling of a NOTA-conjugate with ⁶⁴Cu.

Section 3: In Vitro and In Vivo Evaluation

After successful radiolabeling and purification, the radiopharmaceutical must be evaluated for its biological activity and targeting specificity.

Protocol: In Vitro Cell Binding Assay

This assay determines the specificity of the radiolabeled conjugate for its target cells.

1. Materials and Reagents:

  • Target-positive cells (e.g., neuroblastoma cells expressing GD2 for a ⁶⁴Cu-NOTA-ch14.18 conjugate).[6]

  • Target-negative control cells.

  • Cell culture medium and supplements.

  • ⁶⁴Cu-NOTA-antibody.

  • Binding buffer (e.g., PBS with 1% BSA).

  • Gamma counter.

2. Protocol Steps:

  • Cell Plating: Plate a known number of target-positive and target-negative cells in multi-well plates and allow them to adhere overnight.

  • Incubation:

    • Remove the culture medium and wash the cells with binding buffer.

    • Add the ⁶⁴Cu-NOTA-antibody at various concentrations to the wells.

    • For a competition assay, add a high concentration of unlabeled "cold" antibody to a set of wells to determine non-specific binding.

    • Incubate for 1-2 hours at 37°C or 4°C.

  • Washing: Remove the incubation medium and wash the cells multiple times with cold binding buffer to remove unbound radioactivity.

  • Cell Lysis and Counting:

    • Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).

    • Collect the lysate from each well and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of cell-bound radioactivity relative to the total radioactivity added. Compare the binding to target-positive vs. target-negative cells and the displacement of binding by the unlabeled antibody to determine specificity.

Protocol Outline: In Vivo Biodistribution Study

This study evaluates the uptake, distribution, and clearance of the radiopharmaceutical in an animal model.[8]

1. Animal Model:

  • Use an appropriate animal model, typically immunodeficient mice bearing subcutaneous xenografts of target-positive and target-negative tumor cells.[6]

2. Administration:

  • Administer a known amount of the radiopharmaceutical to each animal via a defined route, commonly intravenous (tail vein) injection.[8]

3. Time Points:

  • Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the change in biodistribution over time.

4. Tissue Collection and Analysis:

  • At each time point, collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumors.

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

5. Data Interpretation:

  • High uptake in the target-positive tumor compared to the target-negative tumor and other non-target organs indicates successful targeting.

  • The clearance profile (e.g., primary route of excretion) provides critical information for dosimetry calculations and potential toxicity assessment.

Quantitative In Vivo Data
ParameterValueRadiopharmaceuticalTumor ModelReference
Tumor Uptake (%ID/g) 31.6 ± 5.8[⁶⁴Cu]Cu-NOTA-ch14.18/CHONeuroblastoma (CHP-134)[6]

Visualization of Targeted Radionuclide Therapy Logic

G cluster_delivery Systemic Delivery cluster_targeting Tumor Targeting & Action A Targeting Ligand (Antibody/Peptide) B NOTA Chelator D Intravenous Administration A->D C Therapeutic Radionuclide (e.g., 64Cu) B->D C->D E Circulation in Bloodstream D->E G Binding of Ligand to Receptor E->G F Tumor Cell (Overexpresses Target Receptor) F->G H Internalization of Radiopharmaceutical G->H I Localized Radiation Dose from Radionuclide Decay H->I J Tumor Cell Death I->J

Caption: Logical flow of targeted radionuclide therapy from construct to cell kill.

References

Troubleshooting & Optimization

Technical Support Center: Improving NOTP Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NOTP (and related NOTA-derivative) conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound conjugation and what is it used for?

A1: this compound (2-S-(2-nitrophenyl) O-ethyl S-phenyl dithiocarbonate) and its related macrocyclic chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are bifunctional chelators.[1][2][3] They are used to link molecules, most commonly peptides and antibodies, to a metal ion, often a radionuclide for applications in medical imaging (like PET scans) or therapy.[1][4][5] The conjugation process typically involves a reactive group on the chelator, such as an N-hydroxysuccinimide (NHS) ester, which forms a stable covalent bond with a primary amine on the target biomolecule.[6][]

Q2: What is the underlying chemistry of this compound-NHS ester conjugation?

A2: The most common chemistry for this compound conjugation involves the reaction of an NHS ester derivative of the chelator with a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue or the N-terminus of a peptide). This is a nucleophilic acyl substitution reaction that forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[][8]

Q3: What are the critical parameters influencing the efficiency of this conjugation?

A3: The key parameters are:

  • pH: The reaction is highly pH-dependent, with an optimal range of 7.2-8.5.[][9]

  • Concentration of reactants: Higher concentrations of your peptide or antibody can favor the desired reaction over competing side reactions.[6]

  • Molar ratio of chelator to biomolecule: A molar excess of the this compound-NHS ester is typically used.[10]

  • Reaction time and temperature: These need to be optimized to ensure complete conjugation without significant degradation of the reactants.

  • Purity of reagents and buffers: The presence of primary amines (e.g., in Tris buffer) or other nucleophiles can compete with the target molecule and reduce efficiency.[][9]

Q4: What is NHS ester hydrolysis and why is it a problem?

A4: NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water instead of the amine on your target molecule.[][9][11] This leads to the formation of an unreactive carboxylate, thereby reducing the amount of active chelator available for conjugation and lowering the overall yield. The rate of hydrolysis increases significantly at higher pH.[6][9]

Troubleshooting Guide

Problem 1: Low or No Conjugation Product

If you are observing a low yield of your desired this compound-conjugated peptide or antibody, or none at all, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Incorrect pH of Reaction Buffer Verify the pH of your reaction buffer. The optimal pH for NHS ester conjugation to amines is between 7.2 and 8.5.[][9] A pH that is too low will result in protonated, non-reactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[6]
Hydrolysis of this compound-NHS Ester Prepare the this compound-NHS ester solution in a dry, high-quality organic solvent like DMSO or DMF immediately before use.[6][10] Avoid repeated freeze-thaw cycles of the reagent.[] Consider increasing the concentration of your target biomolecule to favor the aminolysis reaction over hydrolysis.[8]
Inactive Biomolecule Ensure that the primary amine on your peptide or antibody is available and not sterically hindered.[12][13] Steric hindrance from bulky neighboring amino acids can prevent the this compound-NHS ester from accessing the amine.[12][14][15]
Presence of Competing Nucleophiles Avoid using buffers containing primary amines, such as Tris.[9] Ensure your biomolecule solution is free from contaminants like ammonium (B1175870) ions or other amine-containing additives.[10]
Insufficient Molar Excess of Chelator Increase the molar ratio of the this compound-NHS ester to your biomolecule. A 5 to 10-fold molar excess of the NHS ester is a common starting point.[8]
Problem 2: Presence of Multiple Peaks or Impurities During Purification

If you are observing unexpected peaks during HPLC analysis, it could be due to a number of factors.

Potential Cause Recommended Solution
Unreacted Starting Materials Optimize the reaction time and molar ratio of reactants to drive the reaction to completion. Use a purification method like RP-HPLC or gel filtration to effectively separate the conjugate from unreacted biomolecule and chelator.[6][16]
Hydrolyzed this compound-NHS Ester The hydrolyzed, unreactive form of the chelator may appear as a separate peak. Proper reaction setup to minimize hydrolysis (see Problem 1) will reduce this impurity. RP-HPLC is typically effective at separating this small molecule from the larger conjugate.[16][17]
Side Reactions Besides hydrolysis, other side reactions can occur. Ensure that your biomolecule is stable at the reaction pH and temperature.
Multiple Conjugation Sites If your protein has multiple lysine residues, you may be forming a heterogeneous mixture of products with varying numbers of conjugated chelators. If a homogeneous product is required, consider site-specific conjugation strategies.

Experimental Protocols

General Protocol for this compound-NHS Ester Conjugation to a Peptide

This protocol provides a general starting point. Optimization of molar ratios, concentration, and reaction time may be necessary for your specific peptide.

1. Reagent Preparation:

  • Peptide Solution: Dissolve your peptide in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer).[6] The recommended concentration is typically 1-10 mg/mL.[6]

  • This compound-NHS Ester Solution: Immediately before use, dissolve the this compound-NHS ester in high-quality, anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]

2. Conjugation Reaction:

  • Add a 5-10 fold molar excess of the this compound-NHS ester solution to the peptide solution.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight on ice.[6]

3. Quenching the Reaction (Optional):

  • To stop the reaction, you can add a small amount of a primary amine-containing buffer, such as 1 M Tris, to a final concentration of 50-100 mM.[10] This will react with any remaining unreacted NHS ester.

4. Purification:

  • Purify the this compound-conjugated peptide from excess chelator and byproducts using reversed-phase high-performance liquid chromatography (RP-HPLC) or gel filtration.[6][16][17]

Quantitative Parameters for Optimization

ParameterRecommended Range/ValueRationale
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity with NHS ester stability.[6][][9]
Temperature 4°C to Room TemperatureLower temperatures can help to minimize hydrolysis and degradation of sensitive biomolecules.[6]
Molar Ratio (Chelator:Biomolecule) 5:1 to 20:1A molar excess of the chelator drives the reaction towards the product.[8][10]
Biomolecule Concentration 1 - 10 mg/mLHigher concentrations favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester.[6]
Reaction Time 1 - 4 hours (or overnight at 4°C)Should be optimized to allow for complete conjugation without significant side reactions.[6]

Visualizations

Caption: NHS Ester Conjugation Mechanism.

Experimental_Workflow prep 1. Reagent Preparation - Dissolve Peptide in Buffer (pH 8.3-8.5) - Dissolve this compound-NHS in DMSO/DMF react 2. Conjugation Reaction - Mix Peptide and this compound-NHS - Incubate (1-4h at RT or overnight at 4°C) prep->react quench 3. Quench Reaction (Optional) - Add Tris Buffer react->quench purify 4. Purification - RP-HPLC or Gel Filtration quench->purify analyze 5. Analysis - Mass Spectrometry - HPLC purify->analyze

Caption: General Experimental Workflow for this compound Conjugation.

Caption: Troubleshooting Decision Tree for Low Conjugation Yield.

References

Technical Support Center: NOTP Radiolabeling Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NOTP (1,4,7-triazacyclononane-1,4,7-triphosphonic acid) and its derivatives for radiolabeling applications.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the success of this compound radiolabeling?

The success of this compound radiolabeling is primarily dependent on several critical parameters:

  • pH of the reaction mixture: The pH significantly affects the chelation efficiency. For instance, with Gallium-68 (B1239309), near-neutral pH (around 6.5) can lead to high radiochemical yields.[1] It is crucial to adjust the pH of the radionuclide solution and the buffer to the optimal range for the specific radionuclide and this compound-conjugate being used.

  • Temperature: While some radiolabeling reactions with this compound proceed efficiently at room temperature, others may require heating to achieve optimal yields and kinetics.[1] For example, with certain chelators and radionuclides, incubation at higher temperatures (e.g., 90-100°C) can be necessary.[2][3]

  • Chelator Concentration: The concentration of the this compound-conjugated molecule is a key factor. Low concentrations can lead to incomplete radiolabeling. It's important to optimize the molar ratio of the chelator to the radionuclide.[1]

  • Purity of Reagents: The presence of metal ion contaminants in buffers or reagents can compete with the radionuclide for chelation by this compound, thereby reducing the radiolabeling efficiency. Using metal-free buffers and high-purity water is essential.[3]

  • Radionuclide Quality: The purity and chemical form of the radionuclide solution can impact the labeling outcome.

Q2: How can I purify my radiolabeled this compound conjugate?

Purification is a critical step to remove unchelated radionuclide and other impurities. Common methods include:

  • Size-Exclusion Chromatography (SEC): Columns like PD-10 are frequently used to separate the larger radiolabeled conjugate from smaller, unchelated radionuclides and other low molecular weight impurities.[4]

  • Solid-Phase Extraction (SPE): Cartridges, such as C18, can be used to retain the radiolabeled product, while unchelated radionuclide is washed away. The purified product is then eluted with an appropriate solvent.[3]

  • High-Performance Liquid Chromatography (HPLC): Preparative radio-HPLC offers high-resolution separation and is an excellent method for achieving high radiochemical purity.[5]

  • Thin-Layer Chromatography (TLC): While primarily an analytical technique to assess radiochemical purity, radio-TLC can also be adapted for small-scale purification.[4][5]

Q3: What causes the instability of my radiolabeled this compound compound and how can I mitigate it?

Instability of radiolabeled compounds can arise from several factors:

  • Radiolysis: The radiation emitted by the radionuclide can damage the this compound-conjugate and the chelator itself, leading to the release of the radionuclide.[6][7] This can be mitigated by:

    • Minimizing storage time.

    • Storing at lower temperatures.

    • Adding radical scavengers or stabilizers (e.g., ethanol (B145695), ascorbic acid) to the formulation.[7]

  • In vivo Transchelation: Once administered, other endogenous metals or proteins can compete for the radionuclide, leading to its dissociation from the this compound chelator.[2] The intrinsic stability of the this compound-radionuclide complex is crucial to prevent this.

  • Chemical Degradation: The biomolecule conjugated to this compound may be susceptible to degradation under certain pH or temperature conditions.

It's important to evaluate the stability of the radiolabeled compound in relevant biological media (e.g., serum) over time.[3]

Troubleshooting Guide

Problem 1: Low Radiochemical Yield (RCY)

Possible Causes & Solutions

CauseRecommended Action
Suboptimal pH Verify and adjust the pH of the reaction mixture. For 68Ga, a pH of around 6.5 has been shown to be effective.[1] Use metal-free acids or bases for adjustment.
Incorrect Temperature Optimize the reaction temperature. While some reactions work at room temperature, others may require heating.[1][2] Perform small-scale experiments at different temperatures to determine the optimum.
Insufficient Chelator Concentration Increase the concentration of the this compound-conjugate. Ensure the molar ratio of chelator to radionuclide is sufficient.[1]
Metal Ion Contamination Use high-purity, metal-free reagents and buffers. Treat buffers with Chelex 100 resin to remove trace metal ions.[3]
Poor Radionuclide Quality Ensure the radionuclide is from a reliable source and within its expiry. The chemical form of the radionuclide should be suitable for chelation.
Problem 2: Multiple Radioactive Species Observed on TLC/HPLC

Possible Causes & Solutions

CauseRecommended Action
Radiochemical Impurities This could be due to unchelated radionuclide, hydrolyzed radionuclide species, or radiolabeled fragments. Optimize the purification method (e.g., change the mobile phase in HPLC, use a different type of SPE cartridge).[5]
Radiolysis The high radioactivity concentration can lead to the degradation of the product.[7] Add a stabilizer like ethanol or ascorbic acid to the final product. Minimize the time between labeling and analysis/use.
Formation of Isomers Depending on the conjugation chemistry, different isomers of the radiolabeled product might be formed. This may require optimization of the synthesis of the this compound-conjugate.
Colloidal Formation Some radionuclides can form colloids at certain pH values, which may appear as a separate peak. Ensure proper pH control throughout the process.[8]

Experimental Protocols

General Protocol for 68Ga Radiolabeling of a this compound-conjugated Peptide

This is a generalized protocol and may require optimization for specific peptides and applications.

  • Reagent Preparation:

    • Prepare a sodium acetate (B1210297) buffer (0.1 M, pH 4.5-5.5) using high-purity water and treated with Chelex 100 resin.

    • Dissolve the this compound-conjugated peptide in high-purity water to a stock concentration of 1 mg/mL.

  • Radiolabeling Reaction:

    • Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.

    • In a sterile reaction vial, add a specific volume of the sodium acetate buffer.

    • Add a calculated amount of the this compound-conjugated peptide solution (e.g., 10-50 µg).

    • Add the 68GaCl3 eluate (e.g., 1-5 mCi) to the reaction vial.

    • Gently mix the solution and check the pH to ensure it is within the optimal range.

    • Incubate the reaction mixture at room temperature or an optimized elevated temperature (e.g., 95°C) for 5-15 minutes.[2][3]

  • Purification:

    • Use a pre-conditioned C18 Sep-Pak cartridge to purify the reaction mixture.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water to remove unchelated 68Ga.

    • Elute the 68Ga-NOTA-peptide with a small volume of ethanol/water mixture.

    • Dilute the final product with sterile saline for in vivo applications.

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.[4][5]

    • For radio-TLC, a common mobile phase is a mixture of ammonium (B1175870) acetate and methanol.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Radiolabeling cluster_prep Preparation cluster_labeling Radiolabeling cluster_purification Purification cluster_qc Quality Control prep_reagents Prepare Buffers & Reagents mix_reactants Mix Reactants in Vial prep_reagents->mix_reactants prep_conjugate Prepare this compound-Conjugate Solution prep_conjugate->mix_reactants elute_rn Elute Radionuclide elute_rn->mix_reactants incubate Incubate (Temp & Time) mix_reactants->incubate purify_product Purify using SEC/SPE/HPLC incubate->purify_product formulate Formulate Final Product purify_product->formulate qc_analysis Analyze via radio-TLC/HPLC formulate->qc_analysis check_purity Verify Radiochemical Purity qc_analysis->check_purity

Caption: A typical workflow for the radiolabeling of a this compound-conjugate.

troubleshooting_tree Troubleshooting Low Radiochemical Yield start Low RCY Observed check_ph Is pH optimal? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_temp Is temperature optimal? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Optimize temperature check_temp->adjust_temp No check_conc Is chelator concentration sufficient? check_temp->check_conc Yes adjust_temp->check_conc increase_conc Increase concentration check_conc->increase_conc No check_metals Are reagents metal-free? check_conc->check_metals Yes increase_conc->check_metals use_pure_reagents Use high-purity reagents check_metals->use_pure_reagents No success RCY Improved check_metals->success Yes use_pure_reagents->success

Caption: A decision tree for troubleshooting low radiochemical yield in this compound radiolabeling.

References

Technical Support Center: Optimization of NOTP Chelation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for NOTP (1,4,7-triazacyclononane-1,4,7-tris(methylenephosphonic acid)) chelation reactions, particularly for radiolabeling with Gallium-68 (B1239309) (⁶⁸Ga).

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the optimization of this compound chelation reactions.

Question: My radiochemical yield (RCY) is consistently low. What are the potential causes and how can I fix it?

Answer: Low radiochemical yield is a common issue with several potential causes:

  • Incorrect pH: The pH of the reaction mixture is critical. Most chelating agents have an optimal pH range for metal complexation. For Gallium-68, the pH is typically adjusted to a range of 3.5-4.5.[1][2] A pH that is too low can lead to protonation of the chelator's binding sites, while a pH that is too high can cause the formation of insoluble gallium hydroxides.

    • Solution: Carefully measure and adjust the pH of your reaction mixture using an appropriate buffer, such as sodium acetate (B1210297).[3][4] Verify your pH meter's calibration.

  • Metal Contaminants: Metallic impurities (e.g., Zn²⁺, Fe³⁺, Cu²⁺) from the ⁶⁸Ge/⁶⁸Ga generator eluate, glassware, or reagents can compete with ⁶⁸Ga for the chelator, reducing your RCY.[5][6]

    • Solution: Use metal-free labware. Purify the generator eluate using a cation-exchange cartridge (like an SCX cartridge) to concentrate the ⁶⁸Ga and remove impurities.[2][7]

  • Insufficient Precursor: The molar ratio of the this compound-conjugated precursor to Gallium-68 may be too low. To achieve high yields, a sufficient excess of the chelator is required to drive the reaction equilibrium towards the formation of the desired complex.[3]

    • Solution: Increase the amount of the this compound-conjugated peptide or molecule in the reaction. A typical starting point is 10-50 µg of precursor.[2][3]

  • Suboptimal Temperature or Time: While many this compound and NOTA-based chelations can proceed efficiently at room temperature, some precursors may benefit from gentle heating to improve reaction kinetics.[8][9] Reaction times that are too short may not allow for complete complexation.

    • Solution: Experiment with increasing the reaction temperature (e.g., to 80-95°C) and extending the incubation time (e.g., from 5 minutes to 10-15 minutes).[2][3][10]

Question: I'm observing multiple peaks or impurities in my radio-HPLC/TLC analysis. What are they?

Answer: The primary impurities are typically unchelated "free" ⁶⁸Ga or colloidal ⁶⁸Ga.

  • Free ⁶⁸Ga: This indicates an incomplete reaction. The causes are the same as those for low RCY (incorrect pH, insufficient precursor, etc.).

  • Colloidal ⁶⁸Ga: If the pH of the reaction mixture rises above 5, ⁶⁸Ga can form insoluble hydroxides or colloids, which will not be chelated by this compound.

    • Solution: Ensure the reaction is properly buffered within the optimal acidic pH range. After labeling, the product can be purified using a C18 Sep-Pak cartridge, which will retain the desired radiolabeled compound while allowing free ⁶⁸Ga and other polar impurities to be washed away.[5][11]

Question: How do I choose the right buffer for my chelation reaction?

Answer: The buffer must be able to maintain the pH in the optimal range (typically 3.5-4.5 for ⁶⁸Ga) and should not contain competing metal ions.

  • Recommended Buffers: Sodium acetate and ammonium (B1175870) acetate are commonly used and effective.[1][2] HEPES buffer has also been used, but care must be taken to adjust the pH correctly.[2]

  • Buffers to Avoid: Phosphate buffers can lead to the formation of insoluble gallium phosphate, sequestering the radionuclide and preventing chelation.

Question: Is heating always necessary for this compound chelation?

Answer: Not always. One of the advantages of NOTA-family chelators, including this compound, is their ability to form stable complexes with ⁶⁸Ga under mild conditions, often at room temperature.[8][12] This is a significant advantage over chelators like DOTA, which typically require heating to 80-95°C for efficient labeling.[10][12] However, for some complex biomolecules or if reaction times need to be minimized, moderate heating may still improve the radiochemical yield.[3]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing Gallium-68 chelation reactions.

Table 1: Recommended Reaction Conditions for ⁶⁸Ga Chelation

Parameter This compound / NOTA DOTA Rationale & Reference
pH 3.5 - 4.5 3.5 - 4.2 Balances chelator availability and prevents Ga(OH)₃ precipitation.[1][4][12]
Temperature Room Temp to 80°C 80 - 95°C NOTA-family chelators are faster; DOTA requires heat to ensure complex formation.[8][10][12]
Time 5 - 10 min 7 - 15 min Reaction time can be optimized; shorter times are preferable due to the 68-minute half-life of ⁶⁸Ga.[2][3]
Precursor Amount 10 - 50 nmol 20 - 50 nmol A molar excess of the chelator is required to achieve high RCY.[3][8]

| Buffer System | Sodium Acetate | Sodium Acetate / Ammonium Acetate | Provides stable pH control without interfering with the reaction.[2][3][4] |

Table 2: Comparative Properties of Common Chelators for Gallium-68

Chelator Structure Type Key Advantages Key Disadvantages
This compound / NOTA Macrocyclic Fast chelation at room temperature, high stability.[8][9][12] Synthesis of the bifunctional chelator can be complex.
DOTA Macrocyclic Versatile for many radiometals, well-established chemistry.[13][14] Requires heating for efficient ⁶⁸Ga labeling, slower kinetics.[12]
HBED-CC Acyclic Very fast chelation at room temperature, high stability.[14] Can form multiple isomers, which may have different biological properties.[9]

| TRAP | Macrocyclic | Can be labeled efficiently under mild conditions.[9] | Less commonly used than NOTA or DOTA derivatives. |

Experimental Protocols

This section provides a generalized, detailed methodology for the manual radiolabeling of a this compound-conjugated peptide with Gallium-68.

Protocol: ⁶⁸Ga-Labeling of a this compound-Conjugated Peptide

  • Generator Elution and Purification:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl according to the manufacturer's instructions.[7]

    • Trap the eluate on a pre-conditioned strong cation exchange (SCX) cartridge.

    • Elute the purified ⁶⁸Ga³⁺ from the SCX cartridge using 0.5 mL of a 5 M NaCl / 5.5 M HCl solution.[2][7] This step concentrates the activity and removes divalent metal impurities.

  • Buffering the Reaction:

    • In a sterile reaction vial, add approximately 800-850 µL of 0.25 M sodium acetate buffer.[4]

    • Carefully add the purified ⁶⁸Ga³⁺ eluate from the previous step to the buffer.

    • Confirm the final pH of the solution is between 4.0 and 4.5.[4][10]

  • Chelation Reaction:

    • Add the desired amount of the this compound-conjugated peptide (e.g., 20 nmol dissolved in water or buffer) to the buffered ⁶⁸Ga solution.[10]

    • Gently vortex the reaction mixture.

    • Incubate the vial at room temperature for 10 minutes. Alternatively, if higher efficiency is required, heat at 80°C for 5-10 minutes.[10]

  • Quality Control (QC):

    • Assess the radiochemical purity using radio-TLC or radio-HPLC.

    • For radio-TLC, spot the reaction mixture on a TLC plate and develop using an appropriate solvent system (e.g., 1 M ammonium acetate : methanol (B129727) (1:1)) to separate the labeled peptide from free ⁶⁸Ga.

    • The desired product should remain at the origin, while free ⁶⁸Ga moves with the solvent front. A radiochemical purity of >95% is typically required for clinical use.

  • Final Product Formulation (If Necessary):

    • If the QC results show significant impurities, the product can be purified using a C18 solid-phase extraction (SPE) cartridge.

    • The final product is typically diluted with saline or a formulation buffer and passed through a 0.22 µm sterile filter into a sterile product vial.[1][2]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in this compound chelation.

ChelationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_qc Finalization Elution Elute 68Ge/68Ga Generator (0.1M HCl) Purification Purify & Concentrate 68Ga (SCX Cartridge) Elution->Purification Buffering Adjust pH with Buffer (e.g., Sodium Acetate, pH 4.0-4.5) Purification->Buffering AddPrecursor Add this compound-Conjugate Buffering->AddPrecursor Incubation Incubate (Room Temp or Heat, 5-10 min) AddPrecursor->Incubation QC Quality Control (Radio-TLC/HPLC, RCY > 95%?) Incubation->QC PurifyProduct Purify Product (C18 Cartridge) QC->PurifyProduct No FinalProduct Final Sterile Product QC->FinalProduct Yes PurifyProduct->FinalProduct

Caption: Experimental workflow for ⁶⁸Ga-NOTP chelation and quality control.

TroubleshootingTree Start Start Troubleshooting LowRCY Low Radiochemical Yield (<95%)? Start->LowRCY CheckpH Is pH between 4.0 and 4.5? LowRCY->CheckpH Yes Success Problem Solved LowRCY->Success No CheckPrecursor Is Precursor Amount Sufficient (≥10 nmol)? CheckpH->CheckPrecursor Yes AdjustpH Action: Adjust pH with Acetate Buffer CheckpH->AdjustpH No CheckMetals Did you use eluate purification (SCX)? CheckPrecursor->CheckMetals Yes IncreasePrecursor Action: Increase Precursor Amount CheckPrecursor->IncreasePrecursor No CheckTempTime Increase Temp/Time? CheckMetals->CheckTempTime Yes PurifyEluate Action: Implement SCX Purification Step CheckMetals->PurifyEluate No OptimizeConditions Action: Incubate at 80°C for 10 min CheckTempTime->OptimizeConditions No CheckTempTime->Success Yes AdjustpH->Success IncreasePrecursor->Success PurifyEluate->Success OptimizeConditions->Success

Caption: Decision tree for troubleshooting low radiochemical yield in this compound chelation.

References

Technical Support Center: Synthesis of NOTP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of NOTP ((1,4,7-triazacyclononane-1,4,7-triyl)tris(methylenephosphonic acid)). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chelating agent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction yield of this compound is consistently low. What are the common causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors. The primary synthetic route is a Mannich-type reaction, often referred to as the Moedritzer-Irani reaction, involving 1,4,7-triazacyclononane (B1209588) (TACN), formaldehyde (B43269), and phosphorous acid. Here are common culprits for low yields and suggestions for optimization:

  • Incomplete Reaction: The phosphonation reaction can be slow. Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction progress by ³¹P NMR spectroscopy is highly recommended to determine the optimal reaction time.[1]

  • Suboptimal Temperature: Temperature control is critical. While heating is necessary to drive the reaction, excessive temperatures can lead to the decomposition of reactants and products. A reaction temperature of 90-100°C is often employed for similar reactions.[2]

  • Incorrect Stoichiometry: The molar ratios of the reactants are crucial. An excess of formaldehyde and phosphorous acid is typically used to ensure complete phosphonation of all three nitrogen atoms of the TACN ring.

  • Side Reactions: The formation of byproducts is a significant cause of low yields. A common side reaction is the N-methylation of the TACN ring, which can compete with the desired phosphonation.[2] Lowering the reaction temperature may help to minimize this side reaction, though it may also prolong the reaction time.[2]

  • Purification Losses: this compound is a highly polar and water-soluble compound, which can make its isolation and purification challenging, leading to significant product loss. See the purification section below for specific guidance.

ParameterPotential IssueRecommended Action
Reaction Time Incomplete conversion of starting material.Monitor the reaction by ³¹P NMR until the starting material signals disappear. Typical reaction times can be 24 hours or longer.[2]
Temperature Decomposition of product or promotion of side reactions.Maintain a stable temperature, typically between 90-100°C. Avoid localized overheating.
Reagent Ratio Incomplete phosphonation or excess side reactions.Use a slight excess of formaldehyde and phosphorous acid relative to the amine groups on TACN.
pH Control The reaction is typically performed under acidic conditions (e.g., in HCl).Ensure the pH is maintained in the acidic range throughout the reaction.

Issue 2: Product Purification Challenges

Q: I am struggling to purify the crude this compound product. What are the recommended purification methods?

A: The high polarity and charge of this compound make purification by standard methods like silica (B1680970) gel chromatography difficult. The most effective method for purifying this compound and other aminophosphonic acids is ion-exchange chromatography .[3][4]

  • Anion-Exchange Chromatography: This is a suitable method as the phosphonic acid groups are negatively charged at neutral or basic pH. The crude product can be loaded onto an anion-exchange column, washed to remove impurities, and then eluted with a salt gradient (e.g., NaCl) or a change in pH.

  • Cation-Exchange Chromatography: This can also be used, particularly to remove unreacted TACN and other positively charged impurities. The crude product is loaded onto the column, and this compound is eluted while the impurities are retained.

Experimental Protocol: General Ion-Exchange Purification

  • Column Preparation: Select an appropriate ion-exchange resin (anion or cation) and pack it into a column. Equilibrate the column with a low ionic strength buffer at a suitable pH.

  • Sample Loading: Dissolve the crude reaction mixture in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a gradient of increasing salt concentration or by changing the pH of the eluent.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable method, such as ³¹P NMR or by forming a metal complex that can be detected by UV-Vis spectroscopy.

  • Desalting: Combine the fractions containing pure this compound and remove the salt from the eluent by methods such as dialysis, size-exclusion chromatography, or by precipitating the product if possible.

Issue 3: Difficulty in Product Characterization

Q: How can I effectively characterize the synthesized this compound?

A: A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound.

  • ³¹P NMR Spectroscopy: This is the most direct method for characterizing this compound and monitoring the reaction progress.[5][6]

    • Expected Chemical Shift: Phosphonic acids typically show a single peak in the proton-decoupled ³¹P NMR spectrum. The exact chemical shift is dependent on the pH of the solution. It is advisable to run the NMR in a buffered solution (e.g., D₂O with a defined pD). The chemical shift for phosphonic acids is generally in the range of 0 to 30 ppm relative to 85% H₃PO₄.[5][6]

    • Troubleshooting: The absence of a signal or the presence of multiple signals can indicate an unsuccessful reaction or the presence of impurities and side products. For example, unreacted phosphorous acid will have a distinct chemical shift.

  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the organic backbone of the molecule. The spectra can be complex due to the symmetry of the molecule and coupling to phosphorus.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of this compound.[7]

    • Analysis of Metal Complexes: this compound is a strong chelating agent, and its presence can be confirmed by forming a complex with a metal ion (e.g., Ga³⁺, Fe³⁺) and analyzing the complex by ESI-MS.[2][7] The mass spectrum will show a peak corresponding to the [this compound + Metal] complex. This can also be a useful technique for quantifying the purity of the ligand.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common method is the Moedritzer-Irani reaction, which is a one-pot synthesis involving the reaction of 1,4,7-triazacyclononane (TACN) with formaldehyde and phosphorous acid in an acidic aqueous medium.[2]

Q2: What are the potential side products in the synthesis of this compound?

A2: The primary side product is the N-methylated derivative of TACN, which arises from the reduction of the intermediate iminium ion.[2] Incomplete phosphonation can also lead to the formation of mono- and di-substituted products. P-hydroxymethylated compounds have also been reported as byproducts in similar reactions.[2]

Q3: How can I avoid the formation of N-methylated byproducts?

A3: Optimizing the reaction temperature is key. Lowering the temperature can reduce the rate of the N-methylation side reaction.[2] However, this may also slow down the desired phosphonation reaction, so a balance must be found. Careful control of the stoichiometry of the reactants can also help to minimize side product formation.

Q4: My phosphonate (B1237965) ester precursor to this compound is hydrolyzing during the workup. How can I prevent this?

A4: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[1] To prevent premature hydrolysis:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are dry during the esterification and workup steps.

  • Neutralize Carefully: If acidic or basic reagents are used, they must be carefully neutralized before any aqueous workup.

  • Avoid Acidic Silica Gel: If using chromatography for purification of the ester, use neutral or deactivated silica gel to prevent on-column hydrolysis.[1]

Q5: What is the expected ³¹P NMR chemical shift for this compound?

A5: The ³¹P NMR chemical shift of phosphonic acids is pH-dependent. For this compound, you would expect a single peak in the proton-decoupled spectrum, typically in the range of 5-20 ppm, but it is crucial to report the pH or pD of the solution in which the spectrum was acquired.

Experimental Protocols & Visualizations

Detailed Experimental Protocol: Synthesis of this compound via Moedritzer-Irani Reaction

This protocol is a general guideline based on the synthesis of analogous aminophosphonic acids. Optimization may be required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4,7-triazacyclononane (1.0 eq.) in concentrated hydrochloric acid.

  • Reagent Addition: To the stirred solution, add phosphorous acid (3.3 eq.). Heat the mixture to 90-100°C.

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (3.3 eq.) dropwise to the reaction mixture while maintaining the temperature.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at 90-100°C for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing them by ³¹P NMR.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product can then be purified by ion-exchange chromatography.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 1,4,7-Triazacyclononane (TACN) reactants Add Phosphorous Acid & Formaldehyde in HCl start->reactants reaction Heat at 90-100°C for 24-48h reactants->reaction load Load Crude Product onto Ion-Exchange Column reaction->load wash Wash with Buffer load->wash elute Elute with Salt Gradient or pH Change wash->elute desalt Desalt Fractions elute->desalt nmr ³¹P, ¹H, ¹³C NMR desalt->nmr ms ESI-MS desalt->ms end Pure this compound nmr->end ms->end

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions (e.g., N-methylation) start->side_reactions purification_loss Purification Losses start->purification_loss bad_reagents Poor Reagent Quality start->bad_reagents monitor_nmr Monitor by ³¹P NMR, Increase Reaction Time incomplete_rxn->monitor_nmr optimize_temp Optimize Temperature (e.g., lower to reduce side reactions) side_reactions->optimize_temp ion_exchange Use Ion-Exchange Chromatography purification_loss->ion_exchange check_reagents Verify Reagent Purity and Stoichiometry bad_reagents->check_reagents

Caption: Troubleshooting decision tree for low this compound synthesis yield.

References

Technical Support Center: NOTP-Peptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the aggregation of NOTP (1,4,7-triazacyclononane-1,4,7-tris(methylene phosphonic acid))-peptide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound-peptide conjugate and why is aggregation a significant concern?

A this compound-peptide conjugate is a molecule where a peptide, often a targeting vector for a specific biological receptor, is chemically linked to this compound, a bifunctional chelator.[1] this compound is a macrocyclic derivative of NOTA used to securely bind radiometals, such as Gallium-68 (B1239309) (Ga-68), for applications in nuclear medicine and pre-targeting strategies for cancer diagnosis.[1][2] Aggregation, the process where these conjugate molecules self-associate into larger, often insoluble clusters, is a major issue.[3][4] This can lead to a loss of therapeutic efficacy, altered pharmacokinetics, reduced product stability and shelf-life, and potentially induce an unwanted immune response.[5][6]

Q2: What are the primary causes of this compound-peptide conjugate aggregation?

Aggregation stems from both the intrinsic properties of the peptide and external environmental factors.[3][7]

  • Intrinsic Factors: These include the peptide's amino acid sequence, particularly the presence of hydrophobic residues (e.g., Val, Ile, Leu, Phe), overall length, and the presence of "aggregation-prone regions" (APRs).[3][4] The addition of the this compound chelator itself can alter the conjugate's overall hydrophobicity and conformational stability.[7]

  • Extrinsic Factors: Environmental conditions play a critical role. Key factors include the conjugate's concentration, the pH and ionic strength of the solution, temperature, mechanical stress (like agitation), and the presence of certain solvents or impurities from the manufacturing process.[7][8]

Q3: How does the pH of the solution influence the aggregation of my conjugate?

The pH of the solution is one of the most critical factors affecting conjugate stability.[9] Every peptide has an isoelectric point (pI), which is the pH at which it has no net electrical charge.[10] At or near its pI, a peptide's solubility is at its minimum, and the lack of electrostatic repulsion between molecules dramatically increases the likelihood of aggregation.[3][10] To maintain solubility and prevent aggregation, it is crucial to work with a buffer system that maintains a pH at least 1-2 units away from the conjugate's calculated pI.[10]

Q4: What is the best way to store my this compound-peptide conjugate to ensure long-term stability?

Proper storage is essential for preventing aggregation and maintaining the integrity of your conjugate.[10]

  • Lyophilized Form: For long-term storage, conjugates should be kept in a lyophilized (freeze-dried) state at -20°C or, preferably, -80°C in a tightly sealed vial with a desiccant to prevent moisture absorption.[10]

  • Solution Form: Once dissolved, the conjugate solution should be divided into single-use aliquots to avoid repeated freeze-thaw cycles, which are highly damaging and can induce aggregation.[10] These aliquots should be flash-frozen and stored at -80°C.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and formulation of this compound-peptide conjugates.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Precipitate forms immediately after purification or during buffer exchange. 1. pH Shock: The pH of the new buffer is at or near the conjugate's isoelectric point (pI).[10] 2. Solvent Shock: Rapid change from an organic-rich solvent (e.g., from HPLC) to a fully aqueous buffer causes the conjugate to crash out of solution. 3. High Concentration: The final concentration of the conjugate is too high for its solubility in the new buffer.[11]1. Verify Buffer pH: Ensure the destination buffer pH is at least 1-2 units above or below the conjugate's pI.[10] 2. Perform Gradual Exchange: Add the aqueous buffer dropwise to the conjugate solution while gently vortexing to prevent rapid precipitation.[10] For larger scales, use dialysis or tangential flow filtration with a gradual buffer change. 3. Reduce Concentration: Perform the buffer exchange at a lower conjugate concentration.[11]
The conjugate solution becomes cloudy or forms a precipitate during storage. 1. Suboptimal Buffer: The storage buffer composition (pH, ionic strength, lack of stabilizers) is insufficient to maintain solubility over time.[9] 2. Freeze-Thaw Cycles: Repeated freezing and thawing of the same stock solution is causing aggregation.[10] 3. Temperature Instability: Storing at 4°C or -20°C may not be cold enough to prevent slow aggregation.[11]1. Optimize Formulation: Add stabilizing excipients to the storage buffer (see Table 1 below). Consider screening different buffer systems. 2. Aliquot Samples: Prepare single-use aliquots to eliminate freeze-thaw cycles.[10] 3. Store at -80°C: For long-term stability, -80°C is generally recommended over -20°C.[11]
Low recovery after sterile filtration or a chromatography step. 1. Surface Adsorption: The conjugate is sticking to the filter membrane or chromatography resin, especially if it is hydrophobic. 2. On-Column Aggregation: The conditions of the mobile phase (e.g., pH, salt concentration) are causing the conjugate to aggregate and precipitate within the column or on the filter.1. Add Surfactant: Include a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Polysorbate 80) in your buffer to reduce non-specific binding.[3] 2. Adjust Mobile Phase: Modify the pH or ionic strength of the chromatography buffers to enhance conjugate solubility. 3. Use Low-Binding Materials: Employ low-protein-binding filter membranes (e.g., PVDF) or vials.
Variability in experimental results using the same conjugate batch. 1. Presence of Micro-aggregates: The stock solution may contain small, invisible aggregates that affect assay performance and effective concentration.1. Centrifuge Before Use: Before taking an aliquot for your experiment, centrifuge the stock tube at high speed (>10,000 x g) for 5-10 minutes to pellet any micro-aggregates.[10] 2. Filter the Stock: For some applications, filtering the stock solution through a 0.22 µm filter can remove pre-existing aggregates.

Data Presentation: Stabilizing Excipients

The addition of excipients can significantly improve the stability and solubility of this compound-peptide conjugates.[5] The effectiveness of any given excipient is peptide-dependent and may require empirical testing.

Table 1: Common Anti-Aggregation Excipients

Excipient CategoryExample(s)Mechanism of ActionTypical Concentration
Amino Acids L-Arginine, Glycine, Histidine, LysineAct as stabilizers, likely through preferential exclusion and by masking hydrophobic patches, thus inhibiting protein-protein interactions.[3][5]50 - 250 mM
Sugars Sucrose, TrehaloseStabilize the native conformation of the peptide and increase the energy required for unfolding and aggregation.5 - 10% (w/v)
Polyols Glycerol, Mannitol, SorbitolIncrease solvent viscosity, which can slow down aggregation kinetics, and act as conformational stabilizers.2 - 10% (v/v or w/v)
Non-ionic Surfactants Polysorbate 20 (Tween-20), Polysorbate 80Reduce surface adsorption and aggregation by binding to hydrophobic regions on the peptide, preventing intermolecular interactions.[3][5]0.01 - 0.1% (v/v)

Visualizations

Troubleshooting Workflow for Aggregation

G Diagram 1: Troubleshooting Decision Tree for Conjugate Aggregation cluster_0 cluster_1 cluster_2 start Aggregation Observed (Precipitate / Cloudiness) check_pH Is buffer pH far from pI? (>1.5 units away) start->check_pH check_conc Is conjugate concentration low? check_pH->check_conc  Yes sol_pH ACTION: Adjust buffer pH or perform buffer exchange check_pH->sol_pH No   check_buffer Does buffer contain stabilizing excipients? check_conc->check_buffer  Yes sol_conc ACTION: Dilute sample or work at lower conc. check_conc->sol_conc No   sol_buffer ACTION: Add excipients (e.g., Arginine, Tween-20) check_buffer->sol_buffer No   sol_final Stable Conjugate Solution check_buffer->sol_final  Yes sol_pH->check_pH sol_conc->check_conc sol_buffer->check_buffer

Caption: A decision tree to systematically troubleshoot aggregation issues.

Workflow Highlighting Aggregation Risk Points

G Diagram 2: Key Stages for Aggregation Risk cluster_process Diagram 2: Key Stages for Aggregation Risk cluster_risks Diagram 2: Key Stages for Aggregation Risk risk_node risk_node peptide Peptide Synthesis & Purification conjugation Conjugation Reaction (Peptide + this compound) peptide->conjugation purification Purification of Conjugate (e.g., RP-HPLC) conjugation->purification r1 High concentration, pH shifts conjugation->r1 exchange Buffer Exchange & Formulation purification->exchange r2 Solvent changes, Precipitation purification->r2 storage Final Storage (-80°C Aliquots) exchange->storage r3 pH, Temp, Mechanical Stress exchange->r3 r4 Freeze-thaw cycles storage->r4

Caption: Process workflow showing steps with high risk of aggregation.

Experimental Protocols

Protocol 1: General Solubility Screening for a this compound-Peptide Conjugate

This protocol provides a systematic approach to determine the optimal solvent for your conjugate using a minimal amount of material.

Methodology:

  • Initial Assessment (Water):

    • Place a very small, barely visible amount of lyophilized conjugate into a microcentrifuge tube.

    • Add 100 µL of sterile, purified water.

    • Vortex for 30 seconds, then sonicate in a water bath for 5-10 minutes.[10]

    • Visually inspect the solution. If it is perfectly clear, the conjugate is soluble in water. Proceed to buffer compatibility tests.

  • Testing Solubility in Acidic/Basic Buffers (if insoluble in water):

    • First, calculate the theoretical net charge of your peptide portion to guide your choice.[12]

    • For potentially acidic peptides (net negative charge): To a fresh aliquot of conjugate, add 100 µL of a buffer such as 50 mM ammonium (B1175870) bicarbonate, pH 8.0. Vortex and sonicate as above.[10]

    • For potentially basic peptides (net positive charge): To a fresh aliquot of conjugate, add 100 µL of a buffer such as 10% acetic acid or 50 mM ammonium acetate, pH 5.0. Vortex and sonicate.

  • Testing Organic Co-solvents (for hydrophobic conjugates):

    • If the conjugate remains insoluble, it is likely hydrophobic.

    • To a fresh aliquot, add a minimal volume of DMSO (e.g., 10 µL) and vortex until the conjugate dissolves.[10]

    • Slowly add your desired aqueous buffer (from step 2) dropwise while continuously vortexing.[10] Be alert for any signs of precipitation.

    • Caution: The final concentration of the organic solvent should be compatible with your downstream application.

  • Final Clarification:

    • Once a suitable solvent system is found and the conjugate appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any residual micro-aggregates.[10]

    • Carefully transfer the supernatant to a new low-binding tube. This is your working stock solution.

Protocol 2: Buffer Exchange into Formulation Buffer via Size-Exclusion Chromatography (SEC)

This protocol is used to transfer the purified conjugate from a purification solvent (e.g., HPLC mobile phase) into a final, stable formulation buffer.

Methodology:

  • Column Preparation:

    • Select a desalting SEC column (e.g., G-25) with a molecular weight cutoff appropriate for your conjugate.

    • Equilibrate the column with at least 5 column volumes (CV) of your desired final formulation buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0, containing 150 mM Arginine).

  • Sample Preparation:

    • Ensure your purified conjugate sample is fully dissolved and free of visible particulates. If necessary, centrifuge the sample as described in the solubility protocol.

    • The volume of the sample should not exceed the manufacturer's recommendation for the chosen column (typically ~10-25% of the column bed volume for optimal resolution).

  • Chromatography:

    • Load the prepared conjugate sample onto the equilibrated SEC column.

    • Begin elution with the final formulation buffer at the recommended flow rate.

    • The conjugate, being larger than the salt and solvent molecules, will travel through the column more quickly and elute first. Small molecules (like salts from the previous buffer) will be retained longer.

    • Collect fractions and monitor the eluate using a UV detector at 280 nm (or another appropriate wavelength for your peptide).

  • Pooling and Concentration:

    • Combine the fractions containing your conjugate, as identified by the UV chromatogram.

    • Confirm the concentration of the pooled sample (e.g., via Nanodrop or a BCA assay).

    • If necessary, the sample can be concentrated using centrifugal filter units. Perform this step at a low temperature (4°C) to minimize the risk of aggregation.

  • Final Steps:

    • Prepare single-use aliquots of the final formulated conjugate.

    • Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.[10]

References

Technical Support Center: NOTP Chelates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 1,4,7-triazacyclononane-1,4,7-triyl)tris(methylenephosphonic acid) (NOTP) chelates. It is intended for researchers, scientists, and drug development professionals working with these compounds in radiopharmaceutical development.

Troubleshooting Guide

This guide addresses common experimental challenges encountered with this compound chelates in a question-and-answer format.

Issue 1: Low Radiochemical Yield

Q1: My radiolabeling reaction with this compound resulted in a low radiochemical yield. What are the potential causes and how can I troubleshoot this?

A1: Low radiochemical yield is a frequent issue that can stem from several factors related to reaction conditions and reagent quality.

  • Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation. For many radiometals, particularly Gallium-68 (B1239309), the optimal pH is in the acidic range (typically 3.5-4.5) to prevent the formation of metal colloids which are unavailable for chelation.[1]

  • Incorrect Temperature and Incubation Time: While many this compound-conjugates can be labeled at room temperature, some may require gentle heating (e.g., 80-95°C) for a short duration (5-15 minutes) to achieve high yields.[1] You may need to optimize these parameters for your specific conjugate.

  • Metal Contamination: Trace metal impurities in your reagents or from the generator eluate can compete with the radiometal for the this compound chelator, thereby reducing the radiochemical yield. Using metal-free buffers and glassware is essential.

  • Precursor Concentration: The concentration of the this compound-conjugated precursor may be too low. Ensure accurate quantification of your precursor and consider increasing the amount used in the reaction.

Troubleshooting Steps:

  • Verify the pH of your reaction buffer.

  • Optimize the incubation temperature and time for your specific this compound conjugate.

  • Use high-purity, metal-free reagents and check the specifications of your radionuclide eluate for metal contaminants.

  • Increase the concentration of the this compound-conjugated precursor.

Issue 2: In Vivo Instability and Release of Radiometal

Q2: I'm observing high uptake of the radiometal in non-target tissues like bone or liver, suggesting in vivo instability of my this compound-radiometal complex. What could be the cause?

A2: The release of the radiometal in vivo is a critical stability issue that can compromise imaging quality and lead to off-target radiation exposure. The primary causes are transchelation and dissociation.

  • Transchelation to Serum Proteins: If the this compound complex is not sufficiently stable, serum proteins such as transferrin can strip the radiometal from the chelator.[1] This is a common issue for many radiometal complexes.

  • Dissociation in Acidic Environments: When the radiopharmaceutical is internalized by cells, it can be trafficked to acidic compartments like endosomes and lysosomes. The low pH in these organelles can promote the dissociation of the radiometal from the this compound chelator.[1]

  • Kinetic Inertness: While this compound forms thermodynamically stable complexes, the kinetic inertness (the rate at which the metal dissociates) is also crucial for in vivo stability. If the complex is kinetically labile, the radiometal can be lost even if the thermodynamic stability is high.

Troubleshooting and Assessment:

  • Perform in vitro Serum Stability Assays: Incubate your radiolabeled this compound conjugate in human or animal serum for various time points and analyze the mixture using techniques like HPLC or ITLC to quantify the percentage of intact complex.[1]

  • Consider Chelator Modification: If instability is confirmed, using a more rigid or sterically hindered derivative of this compound might improve the kinetic inertness of the complex.[1]

  • Evaluate Different Radiometals: The stability of the complex is highly dependent on the radiometal used. Ensure that this compound is a suitable chelator for your chosen radionuclide.

Issue 3: Product Degradation

Q3: My purified this compound-radiometal conjugate shows decreasing radiochemical purity over a short period. What could be causing this degradation?

A3: Degradation of the radiolabeled product can occur, particularly when working with high levels of radioactivity.

  • Radiolysis: High concentrations of radioactivity can generate free radicals from the solvent (typically water). These radicals can damage the this compound chelator or the targeting biomolecule, leading to the release of the radiometal.[1][2]

Mitigation Strategies:

  • Use Radical Scavengers: The addition of radical scavengers, such as ascorbic acid or ethanol, to the formulation can effectively mitigate the effects of radiolysis.[1]

  • Optimize Specific Activity: Use the lowest specific activity necessary for your application to minimize the generation of free radicals.

  • Storage Conditions: Store the purified product at an appropriate temperature (e.g., refrigerated or frozen) and for the shortest possible time before use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in radiopharmaceuticals?

A1: this compound (1,4,7-triazacyclononane-1,4,7-triyl)tris(methylenephosphonic acid)) is a macrocyclic chelator. Its structure provides a pre-organized, high-affinity binding pocket for various metal ions. This "macrocyclic effect" leads to the formation of highly stable complexes with radiometals, which is essential for preventing the release of the radionuclide in vivo.[1]

Q2: Which factors generally influence the stability of this compound-radiometal complexes?

A2: The stability of these complexes is governed by several factors:

  • Nature of the Metal Ion: The charge and ionic radius of the radiometal are critical. Smaller, highly charged metal ions often form more stable complexes.[1]

  • Ligand Properties: The inherent structure of the this compound chelator provides a well-suited cavity for certain metal ions, contributing to enhanced stability.[1]

  • Experimental Conditions: pH, temperature, and the presence of competing metal ions can significantly impact the formation and stability of the complex.[1]

Q3: How does this compound compare to other common chelators like DOTA and DTPA?

A3: this compound, like NOTA and DOTA, is a macrocyclic chelator, which generally forms more kinetically inert and thermodynamically stable complexes compared to acyclic (linear) chelators like DTPA.[3] The choice of chelator depends on the specific radiometal being used, as the size of the chelator's cavity needs to be compatible with the ionic radius of the metal for optimal stability.[4]

Q4: What are the recommended storage conditions for this compound and its conjugates?

A4: Unconjugated this compound and its non-radioactive conjugates should be stored in a cool, dry place, protected from light. For radiolabeled conjugates, storage conditions should be optimized to minimize degradation. This often involves refrigeration or freezing and the use of radical scavengers in the formulation.[1][5] Always refer to the manufacturer's recommendations for specific storage instructions.

Data Presentation

Table 1: Comparative Radiochemical Yields (RCY) of Ga-68 with Various Chelators under Different Conditions

ChelatorCondition 1: pH 3.5, 25°C, 5µMCondition 2: pH 3.5, 90°C, 5µMCondition 3: pH 6.5, 25°C, 5µMCondition 4: pH 6.5, 90°C, 5µM
This compound < 10%< 10%> 95%> 94%
NOTA > 95%> 95%> 95%> 95%
DOTA ~60%~90%~50%< 10%

Data adapted from a comparative study.[6] Note that yields are highly dependent on the specific experimental setup.

Experimental Protocols

Protocol 1: General Procedure for Gallium-68 Labeling of a this compound-Conjugate

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.[1]

  • Buffering: In a sterile, metal-free vial, add the this compound-conjugated precursor dissolved in a suitable buffer (e.g., sodium acetate) to achieve a final pH between 3.5 and 4.5.

  • Radiolabeling Reaction: Add the ⁶⁸Ga eluate to the vial containing the precursor and buffer.

  • Incubation: Incubate the reaction mixture at the optimized temperature (e.g., room temperature or 95°C) for the determined time (e.g., 5-15 minutes).[1]

  • Quenching (Optional): The reaction can be stopped by adding a solution of EDTA or DTPA to chelate any remaining free ⁶⁸Ga.[1]

  • Purification: Purify the radiolabeled conjugate using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga and other impurities.[1]

  • Quality Control: Analyze the final product using radio-TLC or radio-HPLC to determine radiochemical purity.

Protocol 2: In Vitro Serum Stability Assay

  • Preparation: Prepare the purified this compound-radiometal complex in a suitable buffer (e.g., PBS).[1]

  • Incubation: Add a known amount of the radiolabeled complex to fresh human or animal serum and incubate at 37°C.

  • Time Points: At various time points (e.g., 1h, 4h, 24h), take aliquots of the serum mixture.

  • Analysis: Analyze the aliquots using a suitable method to separate the intact radiolabeled conjugate from the free radiometal or radiometal bound to serum proteins. Size-exclusion HPLC is a common method for this purpose.[1]

  • Quantification: Quantify the radioactivity in the different fractions to determine the percentage of the complex that remains intact over time.[1]

Visualizations

G Troubleshooting Workflow for Low Radiochemical Yield Start Start: Low Radiochemical Yield Check_pH Check Reaction pH Start->Check_pH pH_Optimal Is pH optimal (e.g., 3.5-4.5 for 68Ga)? Check_pH->pH_Optimal Adjust_pH Adjust Buffer pH_Optimal->Adjust_pH No Check_Temp_Time Check Incubation Temp/Time pH_Optimal->Check_Temp_Time Yes Adjust_pH->Check_Temp_Time Temp_Time_Optimal Are conditions optimized for the conjugate? Check_Temp_Time->Temp_Time_Optimal Optimize_Temp_Time Optimize Temp/Time (e.g., 80-95°C, 5-15 min) Temp_Time_Optimal->Optimize_Temp_Time No Check_Reagents Check for Metal Contamination Temp_Time_Optimal->Check_Reagents Yes Optimize_Temp_Time->Check_Reagents Reagents_Pure Are reagents metal-free? Check_Reagents->Reagents_Pure Use_Pure_Reagents Use High-Purity Reagents Reagents_Pure->Use_Pure_Reagents No Check_Concentration Review Precursor Concentration Reagents_Pure->Check_Concentration Yes Use_Pure_Reagents->Check_Concentration Concentration_Sufficient Is concentration sufficient? Check_Concentration->Concentration_Sufficient Increase_Concentration Increase Precursor Amount Concentration_Sufficient->Increase_Concentration No Further_Investigation Further Investigation Needed Concentration_Sufficient->Further_Investigation Yes Success Yield Improved Increase_Concentration->Success G Factors Affecting this compound Chelate Stability Stability This compound Chelate Stability Metal_Ion Radiometal Properties - Ionic Radius - Charge Metal_Ion->Stability Chelator_Structure Chelator Structure - Macrocyclic Rigidity - Cavity Size Chelator_Structure->Stability Reaction_Conditions Experimental Conditions - pH - Temperature Reaction_Conditions->Stability InVivo_Environment In Vivo Environment - Serum Proteins (Transchelation) - Acidic pH (Lysosomes) InVivo_Environment->Stability Radioactivity Radioactivity Concentration - Radiolysis Radioactivity->Stability

References

Technical Support Center: Refining Purification Methods for NOTP Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-oxide-2-p-tolyl-imidazo[1,2-a]pyridine (NOTP) and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the purification of this compound compounds.

Problem Potential Cause Recommended Solution
Low Recovery After Recrystallization The chosen solvent is too effective at dissolving the compound, even at low temperatures.Screen for a more optimal solvent or solvent system. Ideal solvents will fully dissolve the this compound compound when hot but have low solubility when cold. Consider solvent mixtures like ethanol/water or ethyl acetate (B1210297)/hexanes.[1]
Too much solvent was used during the dissolution step.Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated. Add a small excess of hot solvent before filtration to keep the compound in solution.
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the this compound compound.Select a solvent with a lower boiling point.
The compound is highly impure.First, purify the crude product by column chromatography to remove the bulk of impurities before proceeding with recrystallization.
Poor Separation in Column Chromatography The chosen eluent system has incorrect polarity.Optimize the solvent system using Thin Layer Chromatography (TLC). For silica (B1680970) gel chromatography, a good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[1][3] An Rf value of 0.2-0.3 for the target compound on TLC often translates to good separation on the column.[1]
The column was overloaded with the crude product.Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
The compound is precipitating on the column.Consider using a stronger solvent to dissolve the sample for loading or employ a dry-loading technique. To do this, dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried silica onto the column.[4]
Product is Impure After Purification Co-elution of an impurity with a similar polarity.Try a different solvent system with different selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane (B109758)/methanol (B129727) system may resolve the co-eluting species.[1]
The compound is degrading on the silica gel.Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the eluent. Alternatively, consider using a different stationary phase like alumina.
Incomplete removal of colored impurities.Add activated charcoal to the hot solution during recrystallization before the filtration step to adsorb colored impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound compounds?

A1: Impurities in this compound compounds typically arise from the synthesis process and can include unreacted starting materials, byproducts from side reactions, and degradation products.[5] For instance, in the synthesis of zolpidem, a structurally related imidazo[1,2-a]pyridine (B132010), identified process-related impurities include:

  • (6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol

  • (6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid methyl ester

  • N-methyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetamide

  • bis(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine) methane

  • 2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-1-p-tolyl-ethanone[6]

Q2: What are the recommended starting conditions for purifying this compound compounds by column chromatography?

A2: For silica gel column chromatography, a good starting point is a mobile phase consisting of a mixture of dichloromethane and methanol or hexanes and ethyl acetate.[3] The polarity should be adjusted based on the specific this compound compound and its impurities, as determined by TLC analysis.

Q3: Which solvents are best for recrystallizing this compound compounds?

A3: The ideal recrystallization solvent depends on the specific solubility profile of your this compound compound. Commonly used solvents for the recrystallization of imidazo[1,2-a]pyridine derivatives include ethanol, methanol, isopropanol, and toluene (B28343).[1][7] Solvent mixtures such as ethanol/water can also be effective.[8] It is crucial to perform small-scale solvent screening to identify the optimal solvent or solvent system.

Q4: How can I assess the purity of my final this compound compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing the purity of this compound compounds.[7][9] Other analytical techniques such as Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity determination and structural confirmation.[10][11]

Q5: What kind of yield and purity can I realistically expect from these purification methods?

A5: For imidazo[1,2-a]pyridine derivatives, reported yields after purification can vary widely, from 40% to over 90%, depending on the specific compound and the efficiency of the synthetic reaction.[1] A purity of over 95% is generally the target for research applications. For example, recrystallization of a related compound from toluene has been reported to yield a purity of 80.2% by HPLC.[7] In another instance, a zolpidem-related substance was purified to 99.8% purity by HPLC with a 97% yield.[6]

Data Presentation

The following table summarizes reported purification data for compounds structurally related to this compound. This data can serve as a benchmark for your own purification efforts.

Compound Purification Method Solvent/Eluent System Yield Purity (by HPLC) Reference
Antifungal imidazo[1,2-a]pyridine derivativeRecrystallizationToluene-80.2%[7]
Zolpidem-related substanceNot specifiedNot specified97%99.8%[6]
2-Arylimidazo[1,2-a]pyridinesColumn ChromatographyPetroleum Ether/Ethyl Acetate50-90%>95% (assumed)[1]
2-Arylimidazo[1,2-a]pyridinesFlash Column ChromatographyDichloromethane/Ethyl Acetate (7:3)~40%>95% (assumed)[1]

Experimental Protocols

Protocol 1: Purification of this compound Compounds by Recrystallization

This protocol provides a general procedure for the purification of solid this compound compounds. The choice of solvent is critical and should be determined through small-scale trials.

Materials:

  • Crude this compound compound

  • Recrystallization solvent (e.g., ethanol, toluene, or a suitable mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound compound and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. If the compound dissolves completely, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Dissolution: Place the crude this compound compound in an Erlenmeyer flask. Add the minimum amount of the recrystallization solvent to the flask and heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of this compound Compounds by Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying this compound compounds using column chromatography.

Materials:

  • Crude this compound compound

  • Silica gel (for chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and methanol)

  • Chromatography column

  • Sand

  • Glass wool or cotton

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound compound in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the silica gel bed using a pipette.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can gradually increase the polarity of the eluent (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound Compound recrystallization Recrystallization start->recrystallization Solid column_chromatography Column Chromatography start->column_chromatography Oil or Solid purity_check Purity Assessment (HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure this compound Compound purity_check->pure_product >95% Purity

Caption: General experimental workflow for the purification of this compound compounds.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK receptor->IKK Signal IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation This compound This compound Compound This compound->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds gene_transcription Inflammatory Gene Transcription DNA->gene_transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound compounds.

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dvl Dvl Frizzled->Dvl LRP LRP5/6 Wnt Wnt Wnt->Frizzled Wnt->LRP DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and Translocates This compound This compound Compound This compound->DestructionComplex Modulates? TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Potential modulation of the Wnt/β-catenin signaling pathway by this compound compounds.

References

Technical Support Center: Nanoparticle-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nanoparticle-based Targeted Drug Delivery (NOTP) experiments. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common experimental challenges.

Section 1: Nanoparticle Stability & Aggregation

One of the most common and critical challenges in this compound experiments is maintaining the colloidal stability of nanoparticles. Aggregation can drastically alter a nanoparticle's physicochemical properties, leading to loss of function, reduced efficacy, and unreliable experimental results.

Q1: My nanoparticle suspension is cloudy and shows visible precipitates. What is causing this aggregation?

A1: Nanoparticle aggregation in solution is a clear indicator of instability. This phenomenon is typically driven by attractive forces (like van der Waals forces) overcoming the repulsive forces that keep particles dispersed. When introduced into complex biological media, nanoparticles are subjected to a range of forces that determine their behavior.

Several factors can trigger aggregation:

  • High Ionic Strength: Biological media and buffers (like PBS) contain high concentrations of salts. These ions can neutralize the surface charge of nanoparticles, a phenomenon known as charge screening, which weakens electrostatic repulsion and leads to aggregation.

  • Suboptimal pH: The pH of the dispersion medium dictates the surface charge of many nanoparticles. If the pH is near the nanoparticle's isoelectric point, its surface charge will be minimal, leading to instability and aggregation.[1]

  • Protein Corona Formation: When nanoparticles are introduced to biological fluids, proteins and other biomolecules rapidly adsorb to their surface, forming a "protein corona." This new biological identity can alter inter-particle forces, sometimes leading to aggregation.

  • Inadequate Stabilization: The stabilizing agent (e.g., citrate, PEG, surfactants) may be present at a suboptimal concentration or may not provide sufficient steric or electrostatic hindrance to prevent aggregation in the experimental medium.[1][2]

Q2: How can I diagnose and troubleshoot nanoparticle aggregation?

A2: A systematic approach is crucial for diagnosing and resolving aggregation. This involves characterizing the nanoparticles in relevant media and methodically testing stabilization strategies.

Troubleshooting Workflow for Nanoparticle Aggregation

G Workflow: Diagnosing & Resolving Nanoparticle Aggregation cluster_0 Diagnosis cluster_1 Solution start Symptom: Visible Aggregation or Increased Polydispersity char_size Characterize Size & PDI (DLS) in Dispersing Buffer start->char_size char_zeta Measure Zeta Potential in Dispersing Buffer char_size->char_zeta char_media Incubate in Target Media (e.g., Cell Culture Medium) & Re-characterize char_zeta->char_media check_ph Adjust pH Away from Isoelectric Point char_media->check_ph Is Zeta Potential close to zero? mod_ionic Decrease Ionic Strength of Buffer (if possible) char_media->mod_ionic Is media high ionic strength? inc_stab Optimize Stabilizer Concentration char_media->inc_stab Is stabilizer concentration low? add_peg Improve Steric Hindrance (e.g., PEGylation) char_media->add_peg Is aggregation persistent? end Stable Nanoparticle Dispersion check_ph->end mod_ionic->end inc_stab->end add_peg->end

Caption: Initial troubleshooting workflow for nanoparticle aggregation.

Experimental Protocol: Characterization by DLS and Zeta Potential

Objective: To measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of nanoparticles.

Materials:

  • Nanoparticle suspension

  • Dispersion medium (e.g., ultrapure water, 10 mM NaCl)[3]

  • Target biological medium (e.g., DMEM with 10% FBS)

  • Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability (e.g., Malvern Zetasizer)[4]

  • Disposable cuvettes and folded capillary cells for zeta potential[5]

Procedure:

  • Sample Preparation:

    • Prepare nanoparticle samples in a low ionic strength medium, such as 10 mM NaCl, for initial characterization. The medium should be filtered through a 0.2 µm or smaller filter.[3]

    • The ideal sample concentration depends on the nanoparticle type; metallic nanoparticles generally require lower concentrations than polymeric ones due to their light scattering properties.[3]

    • For testing in biological media, dilute the nanoparticle suspension in the target medium (e.g., DMEM + 10% FBS) and incubate under relevant conditions (e.g., 37°C for 1 hour).

  • DLS Measurement (Size and PDI):

    • Transfer approximately 1 mL of the nanoparticle suspension into a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including dispersant properties (viscosity, refractive index) and temperature (e.g., 25°C).[5]

    • Equilibrate the sample for at least 2 minutes.

    • Perform at least three replicate measurements.

    • Analyze the intensity autocorrelation function to obtain the Z-average hydrodynamic diameter and the PDI. A PDI value < 0.2 is generally considered monodisperse.

  • Zeta Potential Measurement:

    • Carefully inject the sample into a folded capillary cell, avoiding bubbles.[5]

    • Wipe the measurement windows with lens paper and insert the cell into the instrument, ensuring contact with the electrodes.[3]

    • Use the same dispersant parameters as the DLS measurement. The dielectric constant is a critical parameter for zeta potential analysis.[5]

    • The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential using the Henry equation.[6]

    • Report the zeta potential with standard deviation, along with the pH and composition of the dispersion medium.[3] A zeta potential with a magnitude > |30| mV generally indicates good electrostatic stability.[7]

Section 2: Drug Loading & Encapsulation Efficiency

A common pitfall in developing nanoparticle-based therapies is achieving sufficient drug loading and encapsulation efficiency, which directly impacts therapeutic efficacy.

Q3: I am experiencing very low drug loading in my nanoparticles. How can I improve it?

A3: Low drug loading efficiency (DLE) and encapsulation efficiency (EE) are frequent challenges, often stemming from a mismatch between the drug's properties and the nanoparticle's composition or the formulation method.

Common Causes for Poor Drug Loading:

  • Poor Drug Solubility: For polymeric nanoparticles, the drug's solubility in the organic solvent and its miscibility with the polymer matrix are critical. For lipid-based systems, the drug's solubility in the lipid matrix is a limiting factor.

  • Drug-Carrier Mismatch: Hydrophilic drugs are notoriously difficult to encapsulate in hydrophobic polymer or lipid matrices, as they tend to diffuse into the external aqueous phase during formulation.[8]

  • Premature Drug Partitioning: During solvent evaporation or emulsification steps, the drug may prematurely partition into the aqueous phase before the nanoparticles can fully form and entrap it.

  • Suboptimal Formulation Parameters: Factors like the drug-to-polymer/lipid ratio, stabilizer concentration, and solvent evaporation rate can significantly impact encapsulation.[8]

Troubleshooting & Optimization Strategies
StrategyDescriptionBest For
Optimize Drug-to-Carrier Ratio Systematically vary the initial amount of drug relative to the polymer or lipid. An excessively high drug concentration can lead to saturation and poor encapsulation.All nanoparticle types
Modify the Formulation Method For poorly water-soluble drugs, passive loading methods enhanced by heating or the addition of ethanol (B145695) can improve loading efficiency.[9] For hydrophilic drugs, double emulsion (w/o/w) methods are often more effective than single emulsion techniques.Hydrophobic and hydrophilic drugs
Select an Appropriate Solvent System Ensure the drug and carrier are both highly soluble in the chosen organic solvent. The solvent's volatility can also affect the rate of nanoparticle formation and drug entrapment.Polymeric nanoparticles
Adjust pH For ionizable drugs, adjusting the pH of the aqueous phase can increase the drug's affinity for the nanoparticle matrix, thereby improving encapsulation.Ionizable drugs
Experimental Protocol: Quantifying Drug Loading Efficiency

Objective: To determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) of a nanoparticle formulation.

Principle: This protocol uses an indirect method. The amount of free, unencapsulated drug in the supernatant is quantified after separating the nanoparticles. The amount of encapsulated drug is then calculated by subtracting the free drug from the total initial drug amount.[10]

Materials:

  • Drug-loaded nanoparticle suspension

  • UV-Vis Spectrophotometer[11]

  • Centrifuge or centrifugal filter units (with a molecular weight cutoff that retains nanoparticles but allows free drug to pass)

  • Appropriate solvent (e.g., PBS, methanol) to dissolve the drug for the standard curve[11]

Procedure:

  • Separation of Nanoparticles from Free Drug:

    • Take a known volume of the nanoparticle suspension.

    • Separate the nanoparticles from the aqueous medium containing the free drug. This can be done by:

      • Centrifugation: Centrifuge the suspension at high speed (e.g., >15,000 x g) to pellet the nanoparticles. Collect the supernatant carefully.

      • Centrifugal Filtration: Use a filter unit with an appropriate MWCO. Add the suspension to the upper chamber and centrifuge. Collect the filtrate.

  • Preparation of a Standard Curve:

    • Prepare a stock solution of the pure drug in a suitable solvent.

    • Create a series of dilutions to generate a standard curve (e.g., 2, 4, 6, 8, 10 µg/mL).[11]

    • Measure the absorbance of each standard at the drug's maximum absorbance wavelength (λmax) using the UV-Vis spectrophotometer.

    • Plot absorbance vs. concentration and perform a linear regression to get the equation of the line (y = mx + c) and the R² value (should be >0.99).

  • Quantification of Free Drug:

    • Measure the absorbance of the supernatant/filtrate collected in step 1 at the same λmax.

    • Use the standard curve equation to calculate the concentration of the free drug in the sample.

  • Calculations:

    • Encapsulation Efficiency (EE%): EE (%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100%[12]

    • Drug Loading Content (DLC%): DLC (%) = [(Total Drug Added - Free Drug) / Total Weight of Nanoparticles] x 100%[13]

Section 3: In Vitro Performance: Cellular Uptake & Endosomal Escape

For a nanoparticle therapeutic to be effective, it must not only reach the target cells but also be internalized and deliver its payload to the correct subcellular compartment, often the cytosol. This process involves overcoming multiple biological barriers.

Q4: My nanoparticles show low cellular uptake. What factors influence nanoparticle internalization?

A4: Low cellular uptake is a significant barrier to efficacy. The physicochemical properties of nanoparticles play a key role in their interaction with the cell membrane and subsequent internalization.

Key Factors Influencing Cellular Uptake:

  • Particle Size: Nanoparticle size is a critical determinant of the cellular uptake mechanism and efficiency. For many cell types, an optimal size range (often around 50 nm) exists for efficient endocytosis.

  • Surface Charge: A positive surface charge often enhances cellular uptake due to electrostatic interactions with the negatively charged cell membrane. However, this can also lead to increased cytotoxicity.[14]

  • Surface Chemistry (Ligands): Modifying the nanoparticle surface with specific targeting ligands (e.g., antibodies, peptides) that bind to overexpressed receptors on target cells can dramatically increase uptake via receptor-mediated endocytosis.

  • PEGylation: While coating nanoparticles with polyethylene (B3416737) glycol (PEG) is excellent for prolonging circulation time in vivo, it can also reduce non-specific protein adsorption and subsequent cellular uptake by creating a hydration layer that sterically hinders interactions with the cell surface.

Experimental Protocol: Quantifying Cellular Uptake by Flow Cytometry

Objective: To quantify the uptake of fluorescently labeled nanoparticles into cells.

Principle: Flow cytometry can rapidly analyze thousands of cells, measuring the fluorescence intensity of each cell. An increase in cellular fluorescence corresponds to the internalization of fluorescent nanoparticles.[15][16]

Materials:

  • Fluorescently labeled nanoparticles

  • Target cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • PBS and Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Nanoparticle Treatment:

    • Prepare different concentrations of fluorescently labeled nanoparticles in complete cell culture medium.

    • Remove the old medium from the cells and add the nanoparticle-containing medium.

    • Include an "untreated" control group (cells with medium only).

    • Incubate for the desired time period (e.g., 4, 12, or 24 hours) at 37°C.[16]

  • Sample Preparation for Flow Cytometry:

    • After incubation, remove the medium and wash the cells three times with cold PBS to remove any nanoparticles that are non-specifically bound to the outside of the cells.

    • Harvest the cells using Trypsin-EDTA, then neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in cold PBS or flow cytometry buffer.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use the untreated control cells to set the baseline fluorescence gate.

    • For each sample, record the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the population.[17]

  • Data Analysis: Compare the percentage of positive cells and the MFI across different nanoparticle concentrations and time points to quantify uptake.

Q5: How can I determine if my nanoparticles are escaping the endosome to deliver their cargo to the cytosol?

A5: Endosomal entrapment is a major bottleneck for the cytosolic delivery of nanoparticle cargo. After endocytosis, nanoparticles are trapped in vesicles that mature into late endosomes and then fuse with lysosomes, where the cargo can be degraded by enzymes in the acidic environment. Therefore, efficient endosomal escape is critical.

The Nanoparticle Intracellular Trafficking Pathway

G Pathway: Nanoparticle Cellular Entry & Endosomal Escape cluster_cell Cell Cytoplasm (pH ~7.4) NP_outside Nanoparticle (NP) in Extracellular Space Endocytosis Endocytosis NP_outside->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) (pH 4.5-5.0) Late_Endosome->Lysosome Fusion Escape Endosomal Escape! Late_Endosome->Escape Desired Pathway Payload Active Payload in Cytosol Escape->Payload

References

Technical Support Center: Protocol Modifications for Enhanced Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "NOTP" as a specific experimental protocol could not be definitively identified in the provided context. The following technical support guide is based on common challenges and modifications for enhancing the performance of immunoassays, a prevalent technique in drug development and life science research. This content is intended to serve as a comprehensive example and can be adapted to a specific protocol upon clarification.

Troubleshooting Guide

This guide addresses common issues encountered during immunoassay experiments, providing potential causes and solutions to enhance performance.

Issue ID Question Potential Causes Recommended Solutions
IA-001 Why am I seeing a weak or no signal in my assay? 1. Suboptimal Reagent Concentration: Incorrect antibody or antigen coating concentrations.[1] 2. Reagent Degradation: Improper storage or handling of antibodies, enzymes, or substrates. 3. Inefficient Incubation: Time or temperature for incubation steps may be insufficient.[1][2] 4. Buffer Issues: Incorrect pH or composition of wash or assay buffers.[2]1. Titrate Reagents: Perform a titration experiment to determine the optimal concentration for antibodies and coating antigens (typically 1–10 µg/mL for ELISA).[1] 2. Verify Reagent Quality: Use fresh reagents and ensure they have been stored according to the manufacturer's instructions. 3. Optimize Incubation: Increase incubation times or adjust temperatures to enhance binding efficiency.[1] 4. Buffer Preparation: Prepare fresh buffers and verify the pH.
IA-002 What is causing high background noise in my results? 1. Insufficient Blocking: Incomplete blocking of non-specific binding sites on the microplate wells. 2. Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample. 3. Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody. 4. Inadequate Washing: Residual unbound reagents remaining in the wells.1. Optimize Blocking: Test different blocking buffers (e.g., BSA, non-fat milk) and increase incubation time or temperature. 2. Check Antibody Specificity: Run a control with a sample lacking the target analyte to check for non-specific binding. 3. Adjust Antibody Dilution: Decrease the concentration of the antibodies used. 4. Improve Wash Steps: Increase the number of wash cycles or the volume of wash buffer.
IA-003 Why is there high variability between my replicate wells? 1. Pipetting Inconsistency: Inaccurate or inconsistent dispensing of reagents or samples. 2. Edge Effects: Temperature or evaporation gradients across the microplate during incubation.[1] 3. Cross-Contamination: Carryover between wells from pipette tips or splashing.[1] 4. Incomplete Mixing: Reagents not being uniformly mixed in the wells.1. Calibrate Pipettes: Ensure pipettes are properly calibrated and use fresh tips for each sample.[1] 2. Mitigate Edge Effects: Pre-equilibrate plates to room temperature and use a humidified chamber during incubation. Avoid using the outer wells if the issue persists.[1] 3. Prevent Contamination: Use new pipette tips for each transfer and seal plates during incubation or shaking steps.[1] 4. Ensure Proper Mixing: Gently tap the plate after adding reagents to ensure a homogenous mixture.
IA-004 My assay has a narrow dynamic range. How can I expand it? 1. Suboptimal Standard Curve: The concentration range of the standards is too narrow. 2. Signal Saturation: The detection system is becoming saturated at high analyte concentrations. 3. Matrix Effects: Interference from components in the sample matrix (e.g., plasma, serum).[1]1. Adjust Standard Dilutions: Broaden the range of the standard curve to accurately measure both low and high analyte levels.[1] 2. Use Higher Sensitivity Detection: Switch to a detection system with a wider dynamic range, such as chemiluminescence or fluorescence.[1] 3. Address Matrix Interference: Dilute samples to reduce the concentration of interfering substances or use a matched matrix for standards and samples.[1]

Frequently Asked Questions (FAQs)

Q1: How often should I prepare fresh buffers for my immunoassay?

It is best practice to prepare fresh buffers for each experiment. If you must store them, keep them refrigerated and use within a few days. Long-term storage can lead to changes in pH or microbial growth, affecting assay consistency.

Q2: What are the best practices for storing antibodies?

Always follow the manufacturer's specific storage instructions. Generally, antibodies should be stored at 4°C for short-term use and aliquoted for long-term storage at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: Can I use reagents from different assay kits?

It is not recommended to mix reagents from different kits, even if they are for the same target. Buffers, antibodies, and substrates are often optimized to work together within a specific kit, and mixing them can lead to unpredictable results.

Q4: What is the purpose of a positive and negative control in an immunoassay?

A positive control contains the target analyte and is used to confirm that the assay is working correctly and that all reagents are active. A negative control does not contain the analyte and is used to determine the level of background signal and to check for non-specific binding.[3]

Q5: How can I minimize matrix effects in my samples?

To minimize matrix effects, you can perform spike-and-recovery experiments to assess the level of interference.[1] Diluting your samples can often reduce these effects. It is also crucial to prepare your standard curve in a matrix that is as similar as possible to your sample matrix.[1]

Experimental Protocols

Protocol: Indirect ELISA for Antibody Detection

This protocol outlines the steps for a standard indirect Enzyme-Linked Immunosorbent Assay (ELISA) to detect the presence of a specific antibody in a sample.

  • Antigen Coating:

    • Dilute the target antigen to a final concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation (Primary Antibody):

    • Wash the plate three times as described in step 2.

    • Prepare serial dilutions of your samples (containing the primary antibody) in blocking buffer.

    • Add 100 µL of the diluted samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate five times.

    • Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) in blocking buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stop Reaction and Read Plate:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation DNA DNA TF->DNA Translocation & Binding Gene Target Gene DNA->Gene Transcription start Start coat Coat Plate with Antigen start->coat wash1 Wash Plate coat->wash1 block Block Non-Specific Sites wash1->block wash2 Wash Plate block->wash2 add_sample Add Primary Antibody (Sample) wash2->add_sample wash3 Wash Plate add_sample->wash3 add_secondary Add Enzyme-Linked Secondary Ab wash3->add_secondary wash4 Wash Plate add_secondary->wash4 add_substrate Add Substrate wash4->add_substrate stop Add Stop Solution add_substrate->stop read Read Absorbance stop->read end End read->end

References

Technical Support Center: Troubleshooting Low Radiolabeling Yield with NOTP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NOTP (1,4,7-triazacyclononane-1,4,7-triphosphinic acid) radiolabeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during radiolabeling experiments, particularly with Gallium-68 (B1239309) (⁶⁸Ga).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for radiolabeling with this compound?

A1: The optimal pH for ⁶⁸Ga labeling with this compound is generally in the acidic range, typically between 3.5 and 5.0. Operating within this pH window is crucial for efficient complexation and to prevent the formation of ⁶⁸Ga-colloids at higher pH values, which are unavailable for chelation.

Q2: What is the recommended temperature and incubation time for this compound radiolabeling?

A2: While many this compound-conjugated compounds can be labeled with ⁶⁸Ga at ambient temperatures (25°C), heating can sometimes improve radiochemical yield (RCY). A common starting point is incubation at 90-95°C for 5-10 minutes. However, it is important to note that for some this compound constructs, high temperatures might not significantly improve the RCY and could even be detrimental.[1] Optimization of both temperature and incubation time for your specific conjugate is recommended.

Q3: How does the concentration of the this compound-conjugated precursor affect the radiolabeling yield?

A3: The concentration of the this compound-conjugated precursor is a critical factor. A higher precursor concentration can increase the radiochemical yield by favoring the law of mass action.[2] However, using an excessive amount of precursor can decrease the molar activity of the final radiopharmaceutical. It is crucial to find a balance that provides a high RCY while maintaining a suitable molar activity for the intended application. For automated synthesis, doubling the vector amount has been shown to improve outcomes in some cases.[2]

Q4: Can metal ion impurities affect my radiolabeling yield?

A4: Yes, trace metal ion impurities in the ⁶⁸Ga eluate can significantly compete with ⁶⁸Ga³⁺ for the this compound chelator, leading to a lower RCY.[3] Common metal contaminants from ⁶⁸Ge/⁶⁸Ga generators include Fe³⁺, Zn²⁺, Al³⁺, and Ti⁴⁺.[4][5] The phosphinate groups in this compound can have a high affinity for these metals. Purification of the ⁶⁸Ga eluate using cation-exchange or anion-exchange cartridges can help minimize these contaminants.[6]

Q5: How can I assess the radiochemical purity of my ⁶⁸Ga-NOTP labeled compound?

A5: Radiochemical purity (RCP) is typically assessed using radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC).[7][8][9] These techniques separate the desired radiolabeled compound from free ⁶⁸Ga and other radiochemical impurities. It's important to be aware that in some HPLC systems, unbound ⁶⁸Ga can show non-specific binding to the column, potentially leading to an overestimation of RCP.[8][9]

Troubleshooting Guide: Low Radiochemical Yield (%RCY)

This guide provides a structured approach to diagnosing and resolving issues of low radiochemical yield during the radiolabeling of this compound-conjugated precursors with ⁶⁸Ga.

Problem: Consistently low or no radiochemical yield.

Potential Cause 1: Suboptimal pH of the reaction mixture.

Troubleshooting Steps:

  • Verify pH: Use a calibrated pH meter or high-quality pH strips to measure the pH of your reaction mixture.

  • Adjust pH: Ensure the pH is within the optimal range of 3.5-5.0. Use metal-free acids (e.g., HCl) or buffers (e.g., sodium acetate) to adjust the pH as needed.

  • Buffer Capacity: Confirm that your buffer has sufficient capacity to maintain the pH upon addition of the ⁶⁸Ga eluate.

Potential Cause 2: Presence of competing metal ion impurities.

Troubleshooting Steps:

  • Eluate Purification: Implement a purification step for the ⁶⁸Ga eluate using a cation-exchange or anion-exchange cartridge to remove metal contaminants.[6]

  • Use High-Purity Reagents: Ensure all reagents, including water and buffers, are of high purity and metal-free.

  • Generator Check: If possible, have the metal content of your ⁶⁸Ge/⁶⁸Ga generator eluate analyzed (e.g., by ICP-MS) to identify specific contaminants.

Potential Cause 3: Inadequate precursor concentration.

Troubleshooting Steps:

  • Increase Precursor Amount: Systematically increase the amount of the this compound-conjugated precursor in the labeling reaction.

  • Optimize Molar Ratio: Determine the optimal molar ratio of precursor to ⁶⁸Ga for your specific system to achieve a high RCY without unnecessarily decreasing the molar activity.

Potential Cause 4: Suboptimal reaction temperature or time.

Troubleshooting Steps:

  • Optimize Temperature: Perform labeling reactions at different temperatures (e.g., 25°C, 60°C, 95°C) to determine the optimal condition for your conjugate.[1]

  • Optimize Incubation Time: Vary the incubation time (e.g., 5, 10, 15 minutes) to find the point of maximum radiolabeling.

Potential Cause 5: Degradation of the this compound-conjugated precursor.

Troubleshooting Steps:

  • Proper Storage: Ensure the precursor is stored under the recommended conditions (e.g., -20°C, protected from light and moisture) to prevent degradation.

  • Fresh Preparation: If using a stock solution of the precursor, prepare it fresh before each labeling experiment.[10]

  • Quality Control of Precursor: Verify the purity and integrity of the precursor using analytical techniques such as HPLC or mass spectrometry.

Data Presentation

Table 1: Effect of pH on ⁶⁸Ga-Chelator Radiolabeling Efficiency.

ChelatorOptimal pH RangeRadiochemical Yield (%RCY) at Optimal pHReference
This compound 3.5 - 5.0 >95% [1]
DOTA3.5 - 4.5>95%[11]
NOTA3.5 - 5.0>98%[12]

Table 2: Impact of Competing Metal Ions on ⁶⁸Ga-Chelator Radiolabeling.

Metal IonChelatorMolar Ratio (Metal:Chelator)Radiochemical Yield (%RCY)Reference
Fe³⁺THP1:188 ± 3.81%[4]
Fe³⁺THP10:126 ± 1.25%[4]
Al³⁺THP1:193 ± 2.30%[4]
Al³⁺THP10:179 ± 0.47%[4]
Zn²⁺THP100:1No significant effect[13]
Ti⁴⁺THP1:187 ± 2.86%[4]

Note: Data for THP (a hydroxypyridinone chelator) is presented to illustrate the general effect of metal ion competition. The impact on this compound may vary based on the specific binding affinities.

Experimental Protocols

Protocol 1: pH Optimization for ⁶⁸Ga-NOTP Radiolabeling

  • Prepare a series of reaction vials each containing a fixed amount of your this compound-conjugated precursor.

  • To each vial, add a buffer solution to achieve a final pH of 3.0, 3.5, 4.0, 4.5, 5.0, and 5.5.

  • Add a known activity of ⁶⁸GaCl₃ to each vial and vortex gently.

  • Incubate all vials at the standard reaction temperature and time for your conjugate.

  • After incubation, quench the reaction (if necessary) and analyze the radiochemical yield of each sample using radio-TLC or radio-HPLC.

  • Plot the %RCY against the pH to determine the optimal pH for your system.

Protocol 2: Evaluation of Metal Ion Interference

  • Prepare a stock solution of the metal ion to be tested (e.g., FeCl₃, ZnCl₂) in metal-free water.

  • Set up a series of labeling reactions with the optimal pH, temperature, and precursor concentration.

  • Spike the reaction mixtures with increasing concentrations of the metal ion stock solution.

  • Include a control reaction with no added metal ions.

  • Perform the radiolabeling procedure and determine the %RCY for each reaction.

  • Compare the %RCY of the spiked samples to the control to assess the impact of the metal ion.

Visualizations

Troubleshooting_Workflow start Low Radiolabeling Yield with this compound check_ph Check pH of Reaction Mixture start->check_ph ph_ok pH within 3.5 - 5.0? check_ph->ph_ok adjust_ph Adjust pH with Metal-Free Acid/Buffer ph_ok->adjust_ph No check_metal_ions Suspect Metal Ion Contamination? ph_ok->check_metal_ions Yes adjust_ph->check_ph metal_ions_present Implement Eluate Purification (Cation Exchange) check_metal_ions->metal_ions_present Yes check_precursor Check Precursor Concentration & Integrity check_metal_ions->check_precursor No metal_ions_present->check_precursor precursor_ok Concentration & Quality OK? check_precursor->precursor_ok increase_precursor Increase Precursor Concentration precursor_ok->increase_precursor No check_temp_time Optimize Temperature and Incubation Time precursor_ok->check_temp_time Yes increase_precursor->check_precursor success High Radiolabeling Yield Achieved check_temp_time->success

Caption: Troubleshooting workflow for low radiolabeling yield with this compound.

Radiolabeling_Process cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control ga_elution ⁶⁸Ge/⁶⁸Ga Generator Elution (⁶⁸GaCl₃) purification Optional: Eluate Purification (Cation Exchange) ga_elution->purification mixing Combine ⁶⁸GaCl₃, Precursor, and Buffer (Adjust pH to 3.5-5.0) purification->mixing precursor_prep Prepare this compound-Conjugate & Buffer Solution precursor_prep->mixing incubation Incubate at Optimal Temperature and Time mixing->incubation rcp_analysis Analyze Radiochemical Purity (radio-TLC / radio-HPLC) incubation->rcp_analysis final_product Sterile Filtration of Final Product rcp_analysis->final_product

Caption: Standard experimental workflow for ⁶⁸Ga-labeling of a this compound-conjugate.

References

Validation & Comparative

A Comparative Analysis of NOTP and NOTA Derivatives for Radiopharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of nuclear medicine and molecular imaging, the choice of a bifunctional chelator is critical for the development of effective and stable radiopharmaceuticals. Among the various macrocyclic chelators, derivatives of 1,4,7-triazacyclononane (B1209588) (TACN) have garnered significant attention due to their favorable complexation kinetics and thermodynamic stability with a range of radiometals. This guide provides a comparative analysis of two prominent TACN-based chelators: NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its phosphonic acid analogue, NOTP (1,4,7-triazacyclononane-1,4,7-tri(methylene phosphonic acid)). This comparison is based on their performance in radiolabeling, particularly with Gallium-68 (B1239309) (⁶⁸Ga), a widely used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging.

Introduction to NOTA and this compound

NOTA and this compound are macrocyclic chelators built upon the 1,4,7-triazacyclononane framework. The key difference lies in their pendant arms: NOTA possesses three carboxylate arms, while this compound has three phosphonate (B1237965) arms.[1][2] This structural variance influences their coordination chemistry, affecting radiolabeling efficiency under different conditions and the stability of the resulting radiometal complex. Both chelators are designed to be conjugated to a targeting biomolecule (e.g., a peptide or antibody), which directs the radiopharmaceutical to a specific biological target, such as a tumor receptor.[3]

Quantitative Performance in ⁶⁸Ga Radiolabeling

The efficiency of ⁶⁸Ga labeling is a crucial parameter for the clinical utility of a chelator, especially for kit-based preparations. A comprehensive study compared the radiochemical yields (RCYs) of several chelators, including NOTA and this compound, under varied conditions of pH, temperature, and chelator concentration.[1] The results highlight the distinct performance profiles of these two chelators.

At room temperature (25°C) and a slightly acidic pH of 3.5, NOTA demonstrates superior performance, achieving high RCYs even at low micromolar concentrations.[1] In contrast, under near-neutral pH (6.5) and elevated temperature (90°C), this compound shows excellent labeling efficiency, outperforming many other chelators at nanomolar concentrations.[1]

Below is a summary of the comparative radiochemical yields for NOTA and this compound with ⁶⁸Ga under different experimental conditions.

Chelator ConcentrationpHTemperature (°C)[⁶⁸Ga(NOTA)] RCY (%)[⁶⁸Ga(this compound)] RCY (%)
50 µM3.52597 ± 1.7>85
5 µM3.52593 ± 2.0>85
5 µM6.525>85>85
5 µM6.590>94>94
500 nM6.590Not Reported94 ± 0.8

Data sourced from a comparative study on macrocyclic and acyclic chelators for Gallium-68 radiolabelling.[1]

Experimental Protocols

The following sections detail the generalized experimental protocols for the radiolabeling of NOTA and this compound derivatives with ⁶⁸Ga, based on methodologies reported in the literature.[1]

⁶⁸Ga Elution and Preparation

Gallium-68 is typically eluted from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid (e.g., 0.1 M HCl). The eluate containing ⁶⁸GaCl₃ is then used for the labeling reaction. For certain applications, further purification and pre-concentration of the eluate may be performed to enhance labeling efficiency and specific activity.

Radiolabeling Protocol

A stock solution of the chelator (NOTA or this compound conjugated to a targeting molecule) is prepared in high-purity water. The radiolabeling reaction is initiated by adding a specific volume of the chelator stock solution to the ⁶⁸Ga eluate. The pH of the reaction mixture is adjusted using a suitable buffer, such as sodium acetate (B1210297) or HEPES, to the desired value (e.g., 3.5 or 6.5). The reaction is allowed to proceed for a predetermined time (e.g., 5-15 minutes) at a specific temperature (e.g., 25°C or 95°C).

Quality Control

The radiochemical yield (RCY) and purity of the resulting ⁶⁸Ga-labeled compound are determined using techniques such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) equipped with a radioactivity detector.

Visualizing the Workflow

The following diagrams illustrate the key processes in the development and application of NOTA and this compound based radiopharmaceuticals.

Radiopharmaceutical_Workflow cluster_synthesis Chelator-Biomolecule Conjugation cluster_radiolabeling Radiolabeling cluster_application Application Chelator NOTA or this compound Derivative Conjugation Conjugation Chemistry Chelator->Conjugation Biomolecule Targeting Biomolecule (e.g., Peptide) Biomolecule->Conjugation BFC Bifunctional Chelator (BFC) Conjugate Conjugation->BFC Reaction Labeling Reaction (pH, Temp Control) BFC->Reaction Generator ⁶⁸Ge/⁶⁸Ga Generator Ga68 ⁶⁸Ga³⁺ Eluate Generator->Ga68 Ga68->Reaction Radiopharmaceutical ⁶⁸Ga-BFC-Biomolecule Reaction->Radiopharmaceutical QC Quality Control (HPLC/ITLC) Radiopharmaceutical->QC Injection Administration to Patient QC->Injection PET PET Imaging Injection->PET Diagnosis Disease Diagnosis/ Staging PET->Diagnosis

Figure 1: General workflow for the preparation and use of a ⁶⁸Ga-labeled radiopharmaceutical.

Signaling_Pathway_Concept cluster_targeting Target Recognition and Internalization cluster_imaging Signal Generation and Detection Radiotracer ⁶⁸Ga-NOTA/P-Peptide Binding Binding Radiotracer->Binding Receptor Cell Surface Receptor (e.g., on Tumor Cell) Receptor->Binding Internalization Receptor-Mediated Internalization Binding->Internalization Ga68_decay ⁶⁸Ga Decay (β⁺ emission) Internalization->Ga68_decay Annihilation Positron-Electron Annihilation Ga68_decay->Annihilation Gamma_rays 511 keV Gamma Rays Annihilation->Gamma_rays PET_scanner PET Scanner Detection Gamma_rays->PET_scanner Image PET Image Construction PET_scanner->Image

Figure 2: Conceptual pathway from radiotracer binding to PET signal detection.

Conclusion

Both NOTA and this compound are highly effective chelators for Gallium-68, but their optimal performance is dependent on the specific reaction conditions. NOTA derivatives are particularly well-suited for radiolabeling at room temperature under acidic conditions, which can be advantageous for heat-sensitive biomolecules.[1] Conversely, this compound derivatives demonstrate exceptional labeling efficiency at elevated temperatures and near-neutral pH, even at very low chelator concentrations, making them ideal candidates for high-specific-activity preparations in kit-based formulations.[1] The choice between a NOTA or this compound derivative will therefore depend on the specific requirements of the radiopharmaceutical being developed, including the nature of the targeting molecule and the desired labeling protocol. Further research into the in vivo stability and pharmacokinetic properties of ⁶⁸Ga-NOTP complexes will be valuable in fully elucidating their potential in clinical PET imaging.

References

A Comparative Guide to the In Vivo Efficacy of NOTP-Based Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel radiopharmaceuticals is critical for advancing molecular imaging and targeted radionuclide therapy. The choice of chelator to securely sequester a metallic radionuclide is a key determinant of an imaging agent's in vivo performance. This guide provides an objective comparison of NOTP (1,4,7-triazacyclononane-1,4,7-triacetic acid)-based imaging agents against other alternatives, with a focus on preclinical experimental data. This compound and its derivatives have gained attention for their favorable complexation kinetics and stability with various radiometals, including Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga).

Superior In Vivo Stability and Pharmacokinetics of ⁶⁴Cu-NOTA-Trastuzumab

Trastuzumab, a monoclonal antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), is a cornerstone of therapy for HER2-positive breast cancer. Radiolabeled Trastuzumab allows for non-invasive assessment of HER2 status. Comparative studies have demonstrated that ⁶⁴Cu-NOTA-Trastuzumab exhibits improved pharmacokinetics over its DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)-conjugated counterpart. A key advantage of the NOTA chelator is its higher in vivo stability, leading to lower non-specific uptake in organs like the liver.

For instance, in a study utilizing BT-474 HER2-positive tumor models, the liver uptake of ⁶⁴Cu-NOTA-Trastuzumab was significantly lower (5.44 ± 1.84 %ID/g at 24 h) compared to that reported for ⁶⁴Cu-DOTA-Trastuzumab (26.9 ± 7.4 %ID/g at 24 h)[1]. This suggests less transchelation of ⁶⁴Cu in vivo and a more stable complex with NOTA[1]. Consequently, the calculated absorbed radiation dose to the liver, heart, and spleen is lower for ⁶⁴Cu-NOTA-Trastuzumab, indicating a better safety profile[1].

Quantitative Comparison of ⁶⁴Cu-NOTA-Trastuzumab and ⁶⁴Cu-DOTA-Trastuzumab
Parameter⁶⁴Cu-NOTA-Trastuzumab⁶⁴Cu-DOTA-TrastuzumabAnimal Model/Cell LineReference
Tumor Uptake (%ID/g)
24 h p.i.14.64 ± 2.23Not explicitly stated in direct comparisonBT-474 xenograft[1]
48 h p.i.Highest uptake observedNot explicitly stated in direct comparisonBT-474 xenograft[1]
Liver Uptake (%ID/g)
24 h p.i.5.44 ± 1.8426.9 ± 7.4BT-474 xenograft[1]
Absorbed Dose (mGy/MBq)
Liver0.079 ± 0.0040.24 ± 0.117BT-474 xenograft[1]
Heart0.048 ± 0.0120.34 ± 0.046BT-474 xenograft[1]
Spleen0.047 ± 0.0100.14 ± 0.04BT-474 xenograft[1]

p.i. = post-injection

Enhanced Tumor Targeting with NOTA-Conjugated PSMA and RGD Ligands

The advantages of the NOTA chelator extend to small molecule-based imaging agents. In the context of prostate cancer imaging, a ⁶⁴Cu-labeled Prostate-Specific Membrane Antigen (PSMA)-targeting agent conjugated with NOTA (⁶⁴Cu-cunotadipep) demonstrated superior tumor uptake and lower liver accumulation compared to its DOTA counterpart (⁶⁴Cu-cudotadipep)[2]. At 48 hours post-injection, the tumor uptake of ⁶⁴Cu-cunotadipep was significantly higher (28.84 ± 13.04% ID/g) than that of ⁶⁴Cu-cudotadipep (8.62 ± 0.44% ID/g)[2].

Similarly, in the realm of imaging angiogenesis by targeting αvβ3 integrins, ⁶⁸Ga-labeled RGD (Arginine-Glycine-Aspartic acid) peptides have been evaluated with different chelators. A study comparing a ⁶⁸Ga-NOTA-conjugated RGD dimer with a ⁶⁸Ga-DOTA-conjugated version noted high and stable tumor uptake for the NOTA-based agent, reaching up to 11.6% ID/g in a melanoma rat model[3]. The ⁶⁸Ga-NOTA-RGD dimer also exhibited faster blood clearance and more rapid renal elimination compared to the DOTA-RGD agent, leading to higher tumor-to-background ratios[3].

Quantitative Comparison of NOTA- and DOTA-based PSMA and RGD Imaging Agents
Imaging AgentTumor Uptake (%ID/g)Liver Uptake (%ID/g)Animal Model/Cell LineReference
PSMA-Targeted Agents (48 h p.i.)
⁶⁴Cu-cunotadipep (NOTA)28.84 ± 13.045.74 ± 1.83PC3-PIP xenograft[2]
⁶⁴Cu-cudotadipep (DOTA)8.62 ± 0.4413.34 ± 0.55PC3-PIP xenograft[2]
RGD-Targeted Agents
⁶⁸Ga-NOTA-SCN-Bn-E-[c(RGDyK)₂]Up to 11.6Not specifiedMelanoma rat model[3]
⁶⁸Ga-DOTA-E-[c(RGDfK)₂]High and stableNot specifiedNot specified[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of typical experimental protocols employed in the in vivo evaluation of these imaging agents.

In Vivo Tumor Xenograft Model and PET/CT Imaging
  • Cell Culture and Xenograft Implantation:

    • Human cancer cell lines (e.g., BT-474 for HER2-positive breast cancer, PC3-PIP for PSMA-positive prostate cancer) are cultured under standard conditions.

    • For tumor induction, a suspension of 1 x 10⁷ cells is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice)[1].

    • Tumor growth is monitored, and imaging studies commence when tumors reach a volume of approximately 100–400 mm³[4].

  • Radiolabeling and Quality Control:

    • The targeting molecule (e.g., Trastuzumab, PSMA ligand) is conjugated with the bifunctional chelator (e.g., p-SCN-Bn-NOTA).

    • The conjugate is then radiolabeled with the desired radionuclide (e.g., ⁶⁴CuCl₂, ⁶⁸GaCl₃) in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 6.0) at an optimized temperature and incubation time (e.g., 1 hour at 37°C for ⁶⁴Cu-NOTA-Trastuzumab)[4].

    • Radiochemical purity is determined using methods like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).

  • PET/CT Imaging Protocol:

    • Tumor-bearing mice are intravenously injected with the radiolabeled imaging agent (e.g., 8.4–8.7 MBq of ⁶⁴Cu-NOTA-Trastuzumab)[4].

    • At specified time points post-injection (e.g., 24, 48, and 72 hours), mice are anesthetized and subjected to PET/CT scanning[1][4].

    • CT scans are acquired for anatomical co-registration.

    • PET data is reconstructed, and regions of interest (ROIs) are drawn on the images of tumors and major organs to quantify radioactivity concentration, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g)[1].

  • Ex Vivo Biodistribution:

    • Following the final imaging session, mice are euthanized.

    • Tumors and major organs are excised, weighed, and their radioactivity is measured using a gamma counter.

    • The %ID/g for each tissue is calculated to confirm the imaging data.

Visualizing the Underlying Biology and Experimental Design

To better understand the context of these imaging studies, the following diagrams illustrate the targeted biological pathway and the general experimental workflow.

HER2_Signaling_Pathway HER2 Signaling Pathway and Trastuzumab Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization RAS RAS HER2->RAS PI3K PI3K HER3->PI3K Activation Trastuzumab Trastuzumab Trastuzumab->HER2 Binds to subdomain IV AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

Caption: HER2 signaling and Trastuzumab's mechanism of action.

InVivo_PET_Workflow General In Vivo PET Imaging Workflow cluster_prep Preparation cluster_imaging Imaging and Analysis cluster_validation Validation Cell_Culture 1. Cell Line Culture Tumor_Induction 2. Tumor Xenograft Induction in Mice Cell_Culture->Tumor_Induction Injection 4. Intravenous Injection Tumor_Induction->Injection Radiolabeling 3. Radiolabeling of Imaging Agent Radiolabeling->Injection PET_CT 5. PET/CT Imaging (Multiple Time Points) Injection->PET_CT Analysis 6. Image Analysis (ROI, %ID/g) PET_CT->Analysis Biodistribution 7. Ex Vivo Biodistribution Analysis->Biodistribution Data_Comparison 8. Data Comparison and Reporting Biodistribution->Data_Comparison

Caption: Workflow for preclinical in vivo PET imaging studies.

References

confirming the stability of NOTP-metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of NOTP-Metal Complex Stability for Radiopharmaceutical Applications

For researchers and scientists in drug development, particularly in the field of radiopharmaceuticals, the stability of the chelator-radionuclide complex is paramount. An unstable complex can lead to the release of the free radiometal in vivo, resulting in off-target radiation dose and poor imaging quality. This guide provides a comparative analysis of the stability of metal complexes formed with 1,4,7-triazacyclononane-1,4,7-tri(methylene phosphonic acid) (this compound), a macrocyclic chelator of significant interest. We present experimental data comparing this compound with other widely used chelators and provide detailed experimental protocols for stability assessment.

Introduction to this compound and Alternative Chelators

This compound is a derivative of the well-established 1,4,7-triazacyclononane (B1209588) (TACN) scaffold, featuring three methylene (B1212753) phosphonic acid pendant arms for metal coordination. It belongs to the same family as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which has carboxylate arms instead of phosphonates. The choice of chelator is critical and is often dictated by the specific radiometal being used, the required labeling conditions, and the desired in vivo pharmacokinetic profile. This guide focuses primarily on the complexation of Gallium-68 (B1239309) (⁶⁸Ga), a positron-emitting radionuclide with a short half-life that is ideal for Positron Emission Tomography (PET) imaging.

The performance of this compound is compared against several other macrocyclic and acyclic chelators, including:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

  • NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)

  • TRAP (1,4,7-triazacyclononane phosphinic acid derivative)

  • HBED (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid)

  • THP (Tris(hydroxypyridinone))

  • DFO (Desferrioxamine-B)

Data Presentation: Stability of Metal Complexes

The stability of a metal complex can be assessed in two primary ways: thermodynamic stability and kinetic inertness.

Radiolabeling Efficiency , often reported as Radiochemical Yield (RCY), provides a practical measure of how efficiently a chelator complexes a radionuclide under specific experimental conditions (e.g., pH, temperature, concentration). This is a critical parameter for the routine production of radiopharmaceuticals. The following table summarizes the comparative RCY for ⁶⁸Ga with this compound and alternative chelators under various conditions.

ChelatorConcentrationpHTemperature (°C)Radiochemical Yield (RCY %)
This compound 500 nM6.59094 ± 0.8
This compound 5 µM6.525>94
DOTA5 µM6.525< 60
DOTA5 µM3.59090 ± 1.5
NOTA5 µM6.525> 94
TRAP5 µM3.59092 ± 1.5
HBED500 nM6.59088 ± 4.4
THP500 nM6.52597 ± 0.6
DFO500 nM6.52596 ± 1.5
Data compiled from a comparative study by Tsionou et al.[6]

From the data, it is evident that at near-neutral pH (6.5) and room temperature (25 °C), this compound achieves near-quantitative radiochemical yields, performing comparably to other TACN-based chelators like NOTA.[6] Notably, under these mild conditions, DOTA performs poorly.[6] At very low chelator concentrations (500 nM), this compound demonstrates excellent performance when heated, achieving a 94% RCY, surpassed only slightly by the acyclic chelators THP and DFO under their optimal room temperature conditions.[6]

Experimental Protocols

Accurate assessment of complex stability relies on standardized and reproducible experimental methods. Below are detailed protocols for ⁶⁸Ga radiolabeling and the determination of thermodynamic stability constants.

Protocol 1: ⁶⁸Ga Radiolabeling and Radiochemical Yield (RCY) Determination

This protocol describes a typical procedure for labeling a chelator with ⁶⁸Ga and assessing the efficiency of the reaction.

  • ⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a commercial ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl as per the manufacturer's instructions.[7][8] The fraction with the highest activity is typically used for labeling.

  • Reaction Preparation: In a sterile reaction vial, combine the chelator solution (e.g., this compound dissolved in an appropriate buffer like sodium acetate (B1210297) to achieve final concentrations ranging from 50 nM to 50 µM) with the ⁶⁸Ga eluate.[7] Adjust the pH of the final reaction mixture to the desired value (e.g., 3.5 or 6.5) using a suitable buffer.

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., 25 °C or 90 °C) for a specified time, typically 5 to 15 minutes.

  • Quality Control (RCY Determination): Spot a small aliquot of the reaction mixture onto an instant thin-layer chromatography (iTLC) strip.

  • Chromatography: Develop the iTLC strip using an appropriate mobile phase. For this compound, an aqueous sodium phosphate (B84403) solution (0.4 M, pH 4) can be used. In this system, the [⁶⁸Ga(this compound)] complex will migrate with an Rf value of 0.6–0.7, while unchelated ⁶⁸Ga³⁺ remains at the origin (Rf < 0.1).[7]

  • Analysis: Analyze the distribution of radioactivity on the iTLC strip using a radio-TLC scanner to quantify the percentage of activity corresponding to the labeled complex versus free ⁶⁸Ga. The RCY is the percentage of the total activity that is in the form of the desired radiolabeled complex.

Protocol 2: Potentiometric Titration for Stability Constant (log K) Determination

Potentiometric titration is a classic and reliable method for determining thermodynamic stability constants of metal complexes.

  • Solution Preparation: Prepare solutions of the ligand (e.g., this compound), the metal salt of interest (e.g., Ga(NO₃)₃ or CuCl₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Calibration: Calibrate a pH electrode and potentiometer using standard buffer solutions.

  • Titration Setup: Place a solution containing the ligand and the strong acid in a thermostatted vessel (e.g., at 25 °C). A second identical solution that also contains the metal salt is prepared.

  • Titration Procedure: Titrate both solutions (ligand-only and metal-ligand) against the standardized strong base. Record the pH of the solution after each addition of the titrant.

  • Data Analysis: The titration curves (pH vs. volume of base added) for the ligand-only and the metal-ligand solutions will differ due to the release of protons upon complexation. This difference is used to calculate the average number of ligands bound to the metal ion (n̄) and the concentration of the free ligand ([L]) at each point of the titration.

  • Calculation of log K: The stability constants (K₁, K₂, etc.) are then determined by fitting the n̄ and [L] data to complex formation equilibrium equations using specialized software.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of this compound-metal complexes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Radiolabeling cluster_qc Quality Control Generator Ge-68/Ga-68 Generator Elution Elute Ga-68 with 0.1M HCl Generator->Elution Mix Combine Ga-68 and this compound Solution Elution->Mix [Ga-68]GaCl3 Chelator Prepare this compound in Buffer Chelator->Mix Incubate Incubate (e.g., 10 min at 90°C) Mix->Incubate Adjust pH Spot Spot sample on iTLC strip Incubate->Spot Labeled Sample Develop Develop with Mobile Phase Spot->Develop Scan Scan with Radio-TLC Scanner Develop->Scan Calculate Calculate RCY (%) Scan->Calculate

Caption: Workflow for ⁶⁸Ga-radiolabeling of this compound and subsequent quality control.

Stability_Concepts cluster_stability Complex Stability cluster_performance Practical Performance cluster_factors Influencing Factors Thermodynamic Thermodynamic Stability (High log K) Performance High In Vivo Stability & Efficient Labeling (RCY) Thermodynamic->Performance predicts Kinetic Kinetic Inertness (Slow Dissociation) Kinetic->Performance ensures pH pH pH->Performance affects Temp Temperature Temp->Performance affects Conc Concentration Conc->Performance affects Structure Chelator Structure (e.g., this compound vs DOTA) Structure->Thermodynamic determines Structure->Kinetic determines

Caption: Factors influencing the stability and performance of radiometal complexes.

References

A Comparative Guide to NOTP Conjugation Methods for Enhanced Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of bifunctional chelators, such as 1,4,7-triazacyclononane-1,4,7-triyl)tris(methylenephosphonic acid) (NOTP), to targeting biomolecules is a critical step in the development of next-generation radiopharmaceuticals. The choice of conjugation chemistry not only influences the efficiency and yield of the final product but also significantly impacts its stability, immunoreactivity, and in vivo performance. This guide provides an objective comparison of three prevalent this compound conjugation methods: amine-reactive, thiol-reactive, and click chemistry, supported by experimental data to inform the selection of the most appropriate strategy for your research and drug development needs.

Comparison of Key Performance Metrics

The selection of a conjugation method is a trade-off between factors such as reaction efficiency, site-specificity, and the stability of the resulting conjugate. The following table summarizes quantitative data compiled from various studies to facilitate a direct comparison of these methods.

FeatureAmine-Reactive (Isothiocyanate/NHS Ester)Thiol-Reactive (Maleimide)Click Chemistry (e.g., SPAAC)
Target Residue Lysine (B10760008) (ε-amine), N-terminus (α-amine)Cysteine (thiol)Non-native functional groups (e.g., azide, alkyne)
Typical Molar Ratio (Chelator:Biomolecule) 5:1 to 50:1[1]5:1 to 20:1[2]Near 1:1
Typical Reaction pH 8.5 - 9.5[3]6.5 - 7.5[3]Neutral (Physiological)
Reaction Time 30 minutes to several hours[3]1 - 2 hours[2]Minutes to 1 hour[4]
Conjugation Efficiency Variable, dependent on molar ratio and pHGenerally high, can reach over 80%[2]Often quantitative (>95%)[5]
Site-Specificity Low (multiple accessible lysines)High (if free cysteines are limited or engineered)Very High (bioorthogonal reaction)
Resulting Linkage Thiourea/AmideThioetherTriazole
Linkage Stability (in serum) Amide: High; Thiourea: Generally stable[6][7]Moderate (susceptible to retro-Michael addition and thiol exchange)[8][9]Very High[10][11][12]
Impact on Immunoreactivity Can be significant due to random conjugation[13]Can be minimized with site-specific conjugationMinimal due to bioorthogonal nature

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflow is crucial for understanding and implementing these conjugation strategies. The following diagrams, created using Graphviz, illustrate the general workflows for each conjugation method and a representative signaling pathway where a this compound-conjugated molecule could be employed.

experimental_workflow General Experimental Workflow for this compound Conjugation cluster_amine Amine-Reactive Conjugation cluster_thiol Thiol-Reactive Conjugation cluster_click Click Chemistry Conjugation Biomolecule (Lys) Biomolecule (Lys) Conjugation_A Conjugation (pH 8.5-9.5) Biomolecule (Lys)->Conjugation_A Functionalized this compound (SCN/NHS) Functionalized this compound (SCN/NHS) Functionalized this compound (SCN/NHS)->Conjugation_A Purification_A Purification (SEC/Dialysis) Conjugation_A->Purification_A This compound-Biomolecule_A This compound-Biomolecule (Amide/Thiourea bond) Purification_A->this compound-Biomolecule_A Biomolecule (Cys) Biomolecule (Cys) Reduction Reduction (TCEP/DTT) (optional) Biomolecule (Cys)->Reduction Functionalized this compound (Maleimide) Functionalized this compound (Maleimide) Conjugation_T Conjugation (pH 6.5-7.5) Functionalized this compound (Maleimide)->Conjugation_T Reduction->Conjugation_T Purification_T Purification (SEC/Dialysis) Conjugation_T->Purification_T This compound-Biomolecule_T This compound-Biomolecule (Thioether bond) Purification_T->this compound-Biomolecule_T Biomolecule (Azide/Alkyne) Biomolecule (Azide/Alkyne) Conjugation_C Conjugation (e.g., SPAAC, Cu-free) Biomolecule (Azide/Alkyne)->Conjugation_C Functionalized this compound (Alkyne/Azide) Functionalized this compound (Alkyne/Azide) Functionalized this compound (Alkyne/Azide)->Conjugation_C Purification_C Purification (SEC/Dialysis) Conjugation_C->Purification_C This compound-Biomolecule_C This compound-Biomolecule (Triazole linkage) Purification_C->this compound-Biomolecule_C

Caption: General workflows for amine-reactive, thiol-reactive, and click chemistry conjugation of this compound.

signaling_pathway Targeted Radiopharmaceutical Action via Receptor-Mediated Endocytosis NOTP_Radionuclide This compound-Radionuclide Conjugate Radiopharmaceutical Radiopharmaceutical NOTP_Radionuclide->Radiopharmaceutical Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Radiopharmaceutical Receptor Target Receptor on Cell Surface Radiopharmaceutical->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug_Release Radionuclide Release and Cellular Damage Lysosome->Drug_Release

Caption: Mechanism of action for a this compound-conjugated radiopharmaceutical.

Detailed Experimental Protocols

Amine-Reactive Conjugation using p-SCN-Bn-NOTA

This protocol is adapted for the conjugation of an isothiocyanate-functionalized NOTA derivative (a close analog of this compound) to the lysine residues of an antibody, such as Trastuzumab.[7][14]

Materials:

  • Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4

  • p-SCN-Bn-NOTA (or other isothiocyanate-functionalized this compound derivative)

  • 0.1 M Sodium bicarbonate buffer, pH 9.0

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • PD-10 desalting columns (or equivalent for size exclusion chromatography)

  • Reaction tubes and standard laboratory equipment

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 5-10 mg/mL.

  • Chelator Preparation: Immediately before use, dissolve the p-SCN-Bn-NOTA in DMSO to a stock concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dissolved chelator to the antibody solution at a molar ratio of 10:1 to 20:1 (chelator:antibody).[14] The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove unreacted chelator and byproducts by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS (pH 7.4).

  • Characterization: Determine the chelator-to-antibody ratio (CAR) by methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[1][15] Assess the immunoreactivity of the conjugate using an appropriate binding assay.

Thiol-Reactive Conjugation using a Maleimide-Functionalized this compound Derivative

This protocol describes the site-specific conjugation of a maleimide-functionalized this compound derivative to the thiol group of a cysteine residue in a peptide or an engineered antibody.[16][17]

Materials:

  • Thiol-containing peptide or engineered antibody in a degassed, amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

  • Maleimide-functionalized this compound derivative

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)

  • Anhydrous dimethylformamide (DMF) or DMSO

  • Size exclusion chromatography (SEC) system for purification

Procedure:

  • Biomolecule Preparation: If the cysteine residues are involved in disulfide bonds, reduce the biomolecule with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Purify the reduced biomolecule using a desalting column to remove excess TCEP.

  • Chelator Preparation: Dissolve the maleimide-functionalized this compound derivative in DMF or DMSO to a stock concentration of 10 mM immediately before use.

  • Conjugation Reaction: Add the chelator solution to the thiol-containing biomolecule at a molar ratio of 5:1 to 10:1 (chelator:biomolecule).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Purification: Purify the this compound-biomolecule conjugate using SEC to remove unreacted chelator and other small molecules.

  • Characterization: Analyze the conjugate by mass spectrometry to confirm successful conjugation and determine the final product's purity.[13][18]

Copper-Free Click Chemistry Conjugation (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)

This protocol outlines the bioorthogonal conjugation of an azide-modified biomolecule with an alkyne-functionalized this compound derivative.[6]

Materials:

  • Azide-modified antibody or peptide in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized this compound derivative (e.g., DBCO-NOTA)

  • Anhydrous DMSO

  • SEC system for purification

Procedure:

  • Reagent Preparation: Prepare a stock solution of the alkyne-functionalized this compound derivative in DMSO.

  • Conjugation Reaction: Add the alkyne-NOTA derivative to the azide-modified biomolecule at a slight molar excess (e.g., 1.5 to 3 equivalents).

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting this compound-biomolecule conjugate via SEC to remove any unreacted starting materials.

  • Characterization: Confirm the identity and purity of the final conjugate using mass spectrometry.[18][19] The stability of the resulting triazole linkage can be assessed in serum over time.[10][12]

Conclusion

The choice of this compound conjugation method has profound implications for the development of effective and safe radiopharmaceuticals.

  • Amine-reactive conjugation is a well-established method but often results in heterogeneous products with a potential loss of immunoreactivity.[13]

  • Thiol-reactive conjugation offers greater site-specificity, particularly with engineered biomolecules, but the stability of the resulting thioether bond can be a concern.[8][9]

  • Click chemistry represents a state-of-the-art approach that provides highly efficient, site-specific conjugation with the formation of a very stable triazole linkage, minimizing the impact on the biomolecule's function.[4][5][20]

Researchers and drug developers should carefully consider the specific requirements of their application, including the nature of the biomolecule, the desired level of control over conjugation, and the required in vivo stability, when selecting a this compound conjugation strategy. This guide provides a foundational comparison to aid in this critical decision-making process.

References

Mitigating On-Target, Off-Tumor Toxicity: A Comparative Guide to Advanced Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the challenge of on-target, off-tumor (OTOT) toxicity is a significant hurdle in the development of effective cancer therapies. This guide provides a comparative analysis of three promising strategies designed to enhance tumor specificity and minimize damage to healthy tissues: Affinity-Tuned CAR-T Cells, Logic-Gated CAR-T Cells, and Tumor-Activated Prodrugs.

This publication objectively compares the performance of these approaches, supported by preclinical and clinical data, and provides detailed experimental protocols for key assays.

Data Presentation: Comparative Performance in Cancer Models

The following tables summarize the quantitative performance of each strategy in various cancer models, focusing on efficacy and safety profiles.

Table 1: Performance of Affinity-Tuned CAR-T Cells
Cancer ModelTherapeutic AgentTarget AntigenKey Efficacy DataKey Safety/OTOT DataReference
Non-Small Cell Lung Cancer (NSCLC) & Cervical Cancer Xenograft AIC100 (Affinity-Tuned CAR-T)ICAM-1Significant reduction in tumor size and increased survival compared to placebo. 100% in vitro cell death of ICAM-1-positive cancer cell lines within 72 hours.[1]Expected to spare healthy cells.[1][1]
Mesothelioma, Lung, Ovarian Cancer Mouse Models Affinity-Tuned MSLN CAR-T CellsMesothelin (MSLN)Low-affinity CAR-T cells showed tumor-restricted expansion and efficacy.[2]High-affinity MSLN CARs were associated with fatal on-target, off-tumor toxicity.[2][2]
Dual-Tumor (High & Low ErbB2) Engrafted NSG Mice Affinity-Tuned ErbB2 CAR-T CellsErbB2Low-affinity CAR-T cells induced regression of high-ErbB2 tumors.[3]Low-affinity CAR-T cells failed to recognize low-ErbB2 expressing cells, increasing the therapeutic index.[3][3]
Table 2: Performance of Logic-Gated CAR-T Cells
Cancer ModelTherapeutic AgentTarget AntigensKey Efficacy DataKey Safety/OTOT DataReference
Glioblastoma Xenograft Mouse Model Dual HER2 and IL-13Rα2 CAR-T Cells (OR-gate)HER2, IL-13Rα2Improved tumor control compared to single-antigen targeting CAR-T cells.[4]OR-gate designs have been associated with significant on-target/off-tumor adverse events in other models.[5][4]
In Vivo Xenograft Model Switch-DARPin (AND-gate)MSLN, EpCAMInduced significant tumor regression.[6]No evidence of systemic cytokine release, suggesting a favorable safety profile.[6][6]
General Preclinical Models NOT-gate CAR-T CellsTumor Antigen + Normal Tissue AntigenT-cells attack tumor cells expressing only the tumor antigen.T-cell activity is inhibited when the normal tissue antigen is also present.[4][4]
Table 3: Performance of Tumor-Activated Prodrugs
Cancer ModelTherapeutic AgentActivation MechanismKey Efficacy DataKey Safety/OTOT DataReference
Human Tumor Xenografts in Mice Mitomycin C ProdrugAcrolein (produced by cancer cells)Highly effective in shrinking tumors and enabling mice to live up to two months post-treatment.[7]No inflammation or other adverse effects observed. In contrast, Mitomycin C itself caused death within five days.[7][7]
Solid P388 Leukemia & C26 Colorectal Carcinoma in Mice Polymeric Prodrugs of Mitomycin CLysosomal enzymesUp to 77% increased life span (ILS) in P388 model and 121% ILS in C26 model.[8]Decreased systemic toxicity; mice tolerated a total MMC dose of 15 mg/kg i.v. compared to 6 mg/kg for free MMC.[8][8]
Colorectal Cancer Xenograft Models Promitil (Pegylated Liposomal Mitomycin C Prodrug)Thiolytic cleavageDelayed tumor growth significantly more than corresponding treatment with MMC.[9]No toxic deaths and reversible body weight loss. Less hair toxicity compared to MMC.[9][9]

Experimental Protocols

Detailed methodologies for key experiments cited in the performance evaluation are provided below.

In Vitro CAR-T Cell Cytotoxicity Assay

This protocol outlines a common method for assessing the cytotoxic potential of CAR-T cells against target cancer cells in a controlled laboratory setting.

Objective: To quantify the ability of CAR-T cells to lyse target tumor cells.

Materials:

  • CAR-T cells (effector cells)

  • Target tumor cells (e.g., cancer cell line expressing the target antigen)

  • Control effector cells (e.g., non-transduced T cells)

  • Fluorescent cell trace dye

  • Fluorescent viability dye (e.g., 7-AAD or Propidium Iodide)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well culture plates

  • Flow cytometer

Procedure:

  • Target Cell Labeling: Label the target tumor cells with a fluorescent cell trace dye according to the manufacturer's instructions. This allows for the specific identification of target cells during flow cytometry analysis.

  • Co-culture Setup:

    • Plate the labeled target cells at a constant number in a 96-well plate.

    • Add CAR-T cells (or control effector cells) at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

    • Include control wells with target cells only (for spontaneous death) and target cells with control effector cells.

  • Incubation: Incubate the co-culture plate for a predetermined time (e.g., 4, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting and Staining:

    • After incubation, gently resuspend the cells in each well.

    • Transfer the cell suspension to flow cytometry tubes.

    • Add a fluorescent viability dye to each tube to stain dead cells.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the fluorescently labeled target cell population.

    • Within the target cell gate, quantify the percentage of cells that are positive for the viability dye (i.e., dead cells).

  • Calculation of Specific Lysis:

    • The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100

    • % Experimental Lysis is the percentage of dead target cells in the presence of CAR-T cells.

    • % Spontaneous Lysis is the percentage of dead target cells in the absence of effector cells.

In Vivo Assessment of On-Target, Off-Tumor Toxicity

This protocol describes a general framework for evaluating the safety of a cancer therapy in an animal model, specifically focusing on assessing damage to healthy tissues that may express the target antigen.

Objective: To evaluate the potential for on-target, off-tumor toxicity of a novel cancer therapy in a living organism.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Human tumor cells (for xenograft model)

  • The therapeutic agent being tested (e.g., CAR-T cells, prodrug)

  • Control vehicle or standard-of-care treatment

  • Anesthesia

  • Calipers for tumor measurement

  • Equipment for blood collection and analysis (e.g., CBC analyzer, clinical chemistry analyzer)

  • Histology equipment and reagents (formalin, paraffin, sectioning and staining equipment)

Procedure:

  • Animal Model Development:

    • Establish a tumor xenograft model by subcutaneously or orthotopically injecting human tumor cells into immunocompromised mice.

    • For some studies, a model where the human target antigen is expressed in normal mouse tissue may be developed to more directly assess OTOT.[10]

  • Treatment Administration:

    • Once tumors are established, randomize the animals into treatment and control groups.

    • Administer the therapeutic agent via the intended clinical route (e.g., intravenous injection for CAR-T cells).

    • Control groups should receive a vehicle or a standard-of-care therapy for comparison.

  • Monitoring:

    • Tumor Growth: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

    • Body Weight and Clinical Signs: Monitor the general health of the animals, including body weight, activity levels, and any signs of distress.

    • Survival: Record the survival of the animals over the course of the study.

  • Toxicity Evaluation:

    • Hematology and Clinical Chemistry: Collect blood samples at specified time points to analyze for markers of organ damage (e.g., liver enzymes ALT/AST, kidney function markers BUN/creatinine) and hematological changes.

    • Histopathology: At the end of the study (or if an animal reaches a humane endpoint), euthanize the animals and perform a necropsy. Collect major organs (e.g., liver, lungs, heart, kidneys, spleen) and the tumor.

    • Fix the tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A veterinary pathologist should examine the tissue sections for any signs of cellular damage, inflammation, or other pathological changes.

  • Data Analysis:

    • Compare tumor growth curves, survival rates, body weight changes, and clinical pathology data between the treatment and control groups using appropriate statistical methods.

    • Correlate any observed toxicities with the expression of the target antigen in the affected tissues.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.

AffinityTuning cluster_high_affinity High-Affinity CAR-T Cell cluster_low_affinity Affinity-Tuned (Low-Affinity) CAR-T Cell HighAffinity High-Affinity CAR TumorCellHigh Tumor Cell (High Antigen Density) HighAffinity->TumorCellHigh Strong Binding & Cytotoxicity NormalCellLow Normal Cell (Low Antigen Density) HighAffinity->NormalCellLow Binding & OTOT Toxicity LowAffinity Low-Affinity CAR TumorCellHigh2 Tumor Cell (High Antigen Density) LowAffinity->TumorCellHigh2 Sufficient Binding & Cytotoxicity NormalCellLow2 Normal Cell (Low Antigen Density) LowAffinity->NormalCellLow2 Reduced Binding & Spared from Toxicity

Caption: Affinity-Tuning of CAR-T Cells to Mitigate OTOT.

LogicGatedCARs cluster_and_gate AND-Gate Logic cluster_not_gate NOT-Gate Logic TumorCell Tumor Cell (Antigen A+B) CAR_A CAR for A (Signal 1) TumorCell->CAR_A CAR_B CAR for B (Signal 2) TumorCell->CAR_B T_Cell T-Cell Activation CAR_A->T_Cell CAR_B->T_Cell NormalCell Normal Cell (Antigen A+B) CAR_A2 Activating CAR (Antigen A) NormalCell->CAR_A2 iCAR_B Inhibitory CAR (Antigen B) NormalCell->iCAR_B No_Activation No T-Cell Activation CAR_A2->No_Activation iCAR_B->No_Activation

Caption: Logic-Gated CAR-T Cell Activation Mechanisms.

ProdrugActivation Prodrug Inactive Prodrug TumorMicroenvironment Tumor Microenvironment (e.g., specific enzymes, hypoxia) Prodrug->TumorMicroenvironment Systemic Circulation NormalTissue Normal Tissue (Lacks activating stimulus) Prodrug->NormalTissue Systemic Circulation ActiveDrug Active Cytotoxic Drug TumorMicroenvironment->ActiveDrug Selective Activation TumorCell Tumor Cell Lysis ActiveDrug->TumorCell NoActivation Prodrug Remains Inactive NormalTissue->NoActivation

References

A Head-to-Head Comparison of NOTP and Other Chelators for Positron Emission Tomography (PET)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the development of novel radiopharmaceuticals for Positron Emission Tomography (PET). The chelator's properties directly influence the radiolabeling efficiency, stability of the radiometal complex, and in vivo performance of the imaging agent. This guide provides a comprehensive, data-driven comparison of 1,4,7-triazacyclononane-1,4,7-triphosphonic acid (NOTP) with other commonly used chelators, supported by experimental data to inform researcher decision-making.

This comparative guide will delve into the performance of this compound against established chelators such as DOTA, NOTA, and others, with a primary focus on their application with Gallium-68 (⁶⁸Ga), a widely used radionuclide in clinical PET imaging.

Quantitative Performance Metrics: A Comparative Analysis

The efficacy of a chelator is determined by several key performance indicators, including radiolabeling efficiency under various conditions, the stability of the resulting radiopharmaceutical, and its behavior in biological systems. The following tables summarize the quantitative data from comparative studies, providing a clear overview of the performance of this compound relative to other chelators.

Table 1: Radiolabeling Efficiency of Various Chelators with Gallium-68
ChelatorRadiolabeling ConditionsRadiolabeling Yield (%)Reference
This compound 500 nM, pH 6.5, 90°C94 ± 0.8[1]
This compound 5 μM, pH 6.5, 90°C>94[1]
DOTA 5 μM, pH 6.5, 90°C<94[1]
DOTA 10 µM, pH 4.4, 100°C>95[2]
NOTA 10 µM, pH 4.4, Room Temp~80[2]
HBED 500 nM, pH 6.5, 90°C88 ± 4.4[1]
HBED 10 µM, pH 4.6>96[2]
TRAP 1 nmol precursor>95[3]
THP 500 nM, pH 6.5, 25°C11 ± 2.6[1]
THP 10 µM, pH 6.5, Room Temp>98[2]
DFO ---

Note: Radiolabeling conditions and resulting yields can vary based on the specific peptide or molecule conjugated to the chelator, buffer systems, and the presence of competing metal ions.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful synthesis and evaluation of PET radiopharmaceuticals. Below are representative methodologies for key experiments cited in the comparison.

Protocol 1: Gallium-68 Radiolabeling of Chelators

Objective: To compare the radiolabeling efficiency of different chelators with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Chelator-conjugated peptide/molecule of interest (e.g., this compound-peptide, DOTA-peptide)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • HEPES buffer (0.5 M, pH 7.0)

  • Hydrochloric acid (0.1 M)

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline

  • Radio-HPLC system

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • For a typical labeling reaction, add the chelator-conjugated peptide (e.g., 10-50 µg) to a reaction vial.

  • Add the appropriate buffer (e.g., sodium acetate for DOTA, HEPES for others) to the reaction vial to adjust the pH to the optimal range for the specific chelator.

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Incubate the reaction mixture at the required temperature (e.g., room temperature for NOTA, 95°C for DOTA) for a specified duration (e.g., 5-15 minutes).

  • After incubation, purify the reaction mixture using a C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga and elute the radiolabeled product with ethanol/saline.

  • Determine the radiochemical purity (RCP) of the final product using a radio-HPLC system.

Protocol 2: In Vitro Stability Studies

Objective: To assess the stability of the ⁶⁸Ga-labeled chelator complex in human serum.

Materials:

  • ⁶⁸Ga-labeled chelator-peptide

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Radio-TLC or radio-HPLC system

Procedure:

  • Add a small volume of the purified ⁶⁸Ga-labeled chelator-peptide to a vial containing human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 30 min, 1h, 2h, 4h), take an aliquot of the mixture.

  • Analyze the aliquot using radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide versus released ⁶⁸Ga.

  • Compare the stability of different ⁶⁸Ga-chelator complexes over time.

Visualizing the Workflow: From Chelator to Clinic

The development of a PET radiopharmaceutical follows a structured pathway from initial design to clinical application. The following diagram, generated using Graphviz, illustrates this typical workflow.

Radiopharmaceutical_Development_Workflow cluster_0 Preclinical Development cluster_1 Clinical Translation Target_Identification Target Identification & Biomarker Discovery Ligand_Design Ligand/Peptide Design & Synthesis Target_Identification->Ligand_Design Chelator_Selection Chelator Selection (e.g., this compound, DOTA) Ligand_Design->Chelator_Selection Conjugation Chelator-Ligand Conjugation Chelator_Selection->Conjugation Radiolabeling_Optimization Radiolabeling Optimization (e.g., with 68Ga) Conjugation->Radiolabeling_Optimization In_Vitro_Evaluation In Vitro Evaluation (Stability, Affinity) Radiolabeling_Optimization->In_Vitro_Evaluation In_Vivo_Animal_Studies In Vivo Animal Studies (PET Imaging, Biodistribution) In_Vitro_Evaluation->In_Vivo_Animal_Studies Toxicology_Studies Toxicology Studies In_Vivo_Animal_Studies->Toxicology_Studies GMP_Production GMP Production & Quality Control Toxicology_Studies->GMP_Production Clinical_Trials Clinical Trials (Phase I, II, III) GMP_Production->Clinical_Trials Regulatory_Approval Regulatory Approval (e.g., FDA) Clinical_Trials->Regulatory_Approval Clinical_Application Clinical Application Regulatory_Approval->Clinical_Application

Caption: Workflow for PET Radiopharmaceutical Development.

Signaling Pathways in PET Imaging

While the chelator itself does not directly participate in signaling pathways, the targeting molecule it is attached to is designed to interact with specific cellular pathways implicated in disease. For instance, many PET tracers target receptors on the cell surface, initiating a cascade of intracellular signals upon binding. The diagram below illustrates a generic receptor-mediated signaling pathway that can be targeted by a PET radiopharmaceutical.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular PET_Radiopharmaceutical PET Radiopharmaceutical (e.g., 68Ga-NOTP-Peptide) Receptor Target Receptor PET_Radiopharmaceutical->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Cascade->Cellular_Response Modulation

Caption: Generic Receptor-Mediated Signaling Pathway.

Conclusion

The choice of chelator is a multifaceted decision that significantly impacts the success of a PET radiopharmaceutical. While DOTA has been the workhorse in the field, this comparison highlights that for ⁶⁸Ga, this compound demonstrates excellent radiolabeling efficiency, particularly at low precursor concentrations and elevated temperatures.[1] The selection between this compound and other chelators like NOTA, HBED, and TRAP will depend on the specific requirements of the application, including the desired labeling conditions (temperature, pH), the nature of the targeting molecule, and the required in vivo stability. This guide provides the foundational data and protocols to assist researchers in making an informed choice for their next generation of PET imaging agents.

References

A Comparative Guide to Validating the Purity of Synthesized NOTP and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of analytical methods for validating the purity of the bifunctional chelator NOTP (1,4,7-triazacyclononane-1,4,7-triyl)tris(methylenephosphonic acid)) and its commonly used alternatives, such as DOTA, DTPA, and NOTA. The performance of key analytical techniques—High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—is compared, supported by experimental protocols and data.

Comparison of Analytical Techniques for Purity Validation

The choice of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the compound, the required level of accuracy, and the nature of potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Intrinsic proportionality between NMR signal intensity and the number of atomic nuclei.Separation by chromatography followed by mass-to-charge ratio analysis.
Primary Application Quantification of known impurities with a reference standard, determination of relative purity.Absolute purity determination without a specific reference standard for the analyte.Identification and quantification of known and unknown impurities, high sensitivity.
Typical Purity Range Determined >95% for pharmaceutical compounds.[1]95% - 99.9%Detection of impurities at trace levels (e.g., <0.1%).
Limit of Detection (LOD) ~0.01% to 0.1% for known impurities.~0.1% to 1% depending on the impurity and analyte signals.Picogram to nanogram range, highly sensitive for trace impurities.[2][3]
Limit of Quantification (LOQ) ~0.05% to 0.5% for known impurities.~0.5% to 2%Nanogram to microgram range.
Sample Throughput HighModerateHigh
Key Advantage Robust, reproducible, and widely available.Provides absolute purity without the need for an identical standard; structural information.[4]High sensitivity and specificity for impurity identification.[2][5][6][7]
Limitations Requires a reference standard for each impurity for accurate quantification.Lower sensitivity compared to LC-MS; requires soluble samples in deuterated solvents.Can be less robust than HPLC; ionization efficiency can vary between compounds.

Comparison of this compound and Alternative Bifunctional Chelators

This compound, DOTA, DTPA, and NOTA are widely used bifunctional chelators for radiolabeling peptides and other biomolecules. Their performance in forming stable complexes with radionuclides is a critical aspect of their application.

ChelatorCommon RadionuclidesTypical Radiochemical PurityKey Features
This compound Ga-68, Cu-64>95%Macrocyclic chelator forming stable complexes.
DOTA Ga-68, Lu-177, Y-90>98%[8]"Gold standard" for many trivalent metals, high in vivo stability.[9]
DTPA In-111, Y-90, Lu-177>98%[8]Acyclic chelator, rapid radiolabeling at room temperature.[10]
NOTA Ga-68, Cu-64>99%Forms highly stable complexes with Ga-68 and Cu-64.[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of synthesized this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dissolve the synthesized this compound in the mobile phase A to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 214 nm

    • Gradient Elution:

      • 0-20 min: 5% to 95% Mobile Phase B

      • 20-25 min: 95% Mobile Phase B

      • 25-30 min: 95% to 5% Mobile Phase B

      • 30-35 min: 5% Mobile Phase B

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of synthesized this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., D₂O)

  • Internal standard of known purity (e.g., maleic acid)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1 relaxation time).

    • Ensure a good signal-to-noise ratio by adjusting the number of scans.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for this compound and a signal for the internal standard.

    • Calculate the purity using the following equation[11]:

      • Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • std = internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Quantification

Objective: To identify and quantify impurities in the synthesized this compound sample with high sensitivity.

Instrumentation:

  • LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.

    • Dilute the stock solution to a final concentration of 10 µg/mL.

  • LC-MS Conditions:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient Elution: (similar to HPLC method, adjusted for the column dimensions)

    • Mass Spectrometer Settings:

      • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

      • Scan Range: m/z 100-1000

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular ion of this compound and any detected impurities.

    • Identify impurities based on their mass-to-charge ratios.

    • Quantify impurities by comparing their peak areas to that of a known standard or by using relative peak areas if a standard is unavailable.

Visualizing the Purity Validation Workflow

The following diagram illustrates a typical workflow for validating the purity of a synthesized compound like this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_validation Purity Validation cluster_results Final Assessment synthesis Synthesize this compound initial_char Initial Characterization (e.g., TLC, melting point) synthesis->initial_char purification Purification (e.g., Column Chromatography) initial_char->purification hplc HPLC Analysis (Relative Purity) purification->hplc qnmr qNMR Analysis (Absolute Purity) purification->qnmr lcms LC-MS Analysis (Impurity ID & Trace Analysis) purification->lcms data_analysis Data Analysis & Comparison hplc->data_analysis qnmr->data_analysis lcms->data_analysis final_purity Final Purity Determination (>95%) data_analysis->final_purity

References

A Comparative Review of Non-Thermal Plasma Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Non-thermal plasma (NTP), often referred to as cold atmospheric plasma, is a partially ionized gas that has emerged as a versatile tool with a wide range of applications in medicine, agriculture, and environmental remediation. This guide provides a comparative overview of NTP's performance in several key applications, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and chemical processes.

Medical Applications

NTP has shown significant promise in the medical field, particularly in cancer therapy and wound healing. Its effects are primarily attributed to the generation of a cocktail of reactive oxygen and nitrogen species (RONS), which can selectively induce apoptosis in cancer cells and stimulate cellular processes crucial for tissue regeneration.

Cancer Therapy

NTP offers a novel approach to cancer treatment, demonstrating cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.[1] It can be applied directly to tumor tissues or indirectly through plasma-activated media (PAM).[2]

Quantitative Comparison of NTP Efficacy in Cancer Therapy

Cancer TypeNTP Treatment DetailsOutcome MeasureNTP ResultConventional Therapy ResultReference
Melanoma Helium Plasma Torch (10 sec)% Cell Death (in vitro)59%Not Directly Compared[2]
Hepatoblastoma NTP + Ionizing Radiation (IR)Tumor Volume Regression (in vivo)19.7% (NTP alone), 53.7% (NTP + IR)35.4% (IR alone)[3]
Melanoma NTP + Tirapazamine (TPZ)Tumor Volume Reduction (in vivo)90% (NTP + TPZ)Not Specified[4]
Melanoma Low-dose NTP (200 Hz) vs. High-dose NTP (700 Hz)Spheroid Viability ReductionSignificant reduction for bothNot Applicable[5]

Experimental Protocol: In Vitro NTP Treatment of Melanoma Cells

A common experimental setup for in vitro cancer studies involves the use of a non-thermal plasma jet.

  • Cell Culture: Human melanoma cells (e.g., 1205Lu) are cultured in appropriate media until they reach a suitable confluence for treatment.

  • NTP Device: A plasma torch, often using helium as the carrier gas, is employed. The torch itself can act as one electrode, with the target cells or media acting as the second.[2]

  • Treatment Parameters:

    • Gas Flow Rate: Typically around 4 L/min.[6]

    • Frequency: Can range from kHz to MHz, for instance, 147-200 kHz.[6]

    • Treatment Duration: Varies from seconds to minutes (e.g., 10 seconds to 5 minutes).[2]

    • Distance to Target: Maintained at a specific distance, for example, 1 cm from the source.[6]

  • Outcome Assessment:

    • Cell Viability: Assessed using assays like MTT or by measuring propidium (B1200493) iodide uptake via flow cytometry.[7]

    • Apoptosis: Detected through methods like TUNEL assays, which identify DNA fragmentation.[6]

    • Gene Expression: Changes in the expression of genes related to apoptosis, cell proliferation, and oxidative stress are analyzed using RT-PCR.[4][6]

Signaling Pathway: NTP-Induced Apoptosis in Cancer Cells

NTP-generated RONS play a crucial role in initiating apoptosis in cancer cells. These reactive species can induce oxidative stress, leading to DNA damage and the activation of cell death pathways.

NTP_Cancer_Therapy cluster_plasma Non-Thermal Plasma cluster_cell Cancer Cell NTP NTP Source RONS ROS/RNS Generation NTP->RONS generates OxidativeStress Oxidative Stress RONS->OxidativeStress induces DNADamage DNA Damage OxidativeStress->DNADamage Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Apoptosis Apoptosis DNADamage->Apoptosis triggers Mitochondria->Apoptosis triggers NTP_Wound_Healing cluster_plasma Non-Thermal Plasma cluster_cellular Wound Microenvironment NTP NTP Application RONS ROS/RNS NTP->RONS generates MAPK MAPK Pathway Activation (ERK, p38) RONS->MAPK activates Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis MAPK->Angiogenesis Healing Accelerated Wound Healing Proliferation->Healing Migration->Healing Angiogenesis->Healing NTP_Seed_Germination cluster_plasma Non-Thermal Plasma cluster_seed Seed NTP NTP Treatment Surface Seed Coat Modification NTP->Surface induces Hormones Increased GA / Decreased ABA Ratio NTP->Hormones modulates Germination Enhanced Germination Surface->Germination facilitates water uptake Enzymes Enzyme Activation (e.g., Amylase) Hormones->Enzymes promotes Enzymes->Germination mobilizes reserves NTP_Water_Treatment cluster_plasma Non-Thermal Plasma cluster_reactions Chemical Reactions NTP NTP Discharge in Water OH Hydroxyl Radicals (•OH) NTP->OH generates Pollutant Organic Pollutants OH->Pollutant attacks Degradation Degradation Products (CO2, H2O, etc.) Pollutant->Degradation oxidizes to

References

Safety Operating Guide

Navigating the Disposal of NOTP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of laboratory safety and environmental responsibility is the proper disposal of chemical waste. This guide provides essential information and step-by-step procedures for the safe handling and disposal of NOTP, specifically addressing 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid), a compound utilized in various research applications.

It is important to note that the acronym "this compound" can refer to several different chemical entities. The following procedures are based on the known properties of 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid) and general best practices for phosphonic acids and chelating agents. Researchers must always consult the specific Safety Data Sheet (SDS) provided by their supplier for the exact compound in use and adhere to their institution's environmental health and safety (EHS) guidelines.

Core Principles for this compound Waste Management

The fundamental principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1] Adherence to local, regional, and national hazardous waste regulations is mandatory.[1] The recommended and safest method for disposal is through a licensed hazardous waste management company.[1]

Key safety and handling precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound waste.[2]

  • Ventilation: Handle the chemical and its waste in a well-ventilated area or under a chemical fume hood.[2]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by safety protocols.[3] Incompatible wastes must be kept separate.[4]

This compound (1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid)) Data Summary

For quick reference, the following table summarizes key information for this compound.

PropertyDataCitation
Chemical Name 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid)
Molecular Formula C₉H₂₄N₃O₉P₃
Primary Hazards May be corrosive to metals; Causes severe skin burns and eye damage.
Storage Keep container tightly closed in a dry and well-ventilated place.[2]
Disposal Recommendation Dispose of as hazardous waste via a licensed disposal company.[1][5]

Operational and Disposal Plans

The following protocols provide step-by-step guidance for the routine operational handling of this compound waste, decontamination of containers, and management of accidental spills.

Experimental Protocol: this compound Waste Accumulation and Storage

This protocol details the procedure for the collection and safe storage of this compound waste pending disposal by a professional service.

Materials:

  • Designated hazardous waste container (compatible material, e.g., polyethylene)

  • Hazardous waste label

  • Secondary containment bin

  • Personal Protective Equipment (PPE) as specified in the SDS

Procedure:

  • Container Preparation: Select a waste container that is in good condition, free of leaks or cracks, and compatible with phosphonic acids.[4]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information, including the full chemical name: "1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid)". Do not use abbreviations.[4]

  • Waste Collection: Carefully transfer the this compound waste into the designated container.

  • Closure: Securely close the container cap immediately after adding waste. Containers must remain closed except when actively adding waste.[3][4]

  • Storage: Place the sealed waste container in a secondary containment bin.[4] Store the bin in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[3]

  • Disposal Request: Once the container is full or waste is no longer being generated, schedule a pickup with your institution's EHS department or a licensed hazardous waste disposal contractor.

Experimental Protocol: Decontamination of Empty this compound Containers

Empty containers that have held this compound must be properly decontaminated before they can be considered non-hazardous.

Materials:

  • Appropriate solvent (e.g., deionized water, or as recommended by your EHS office)

  • Hazardous waste container for rinsate collection

  • PPE as specified in the SDS

Procedure:

  • Initial Rinse: Under a fume hood, add a small amount of an appropriate solvent to the empty this compound container. Secure the cap and rinse the container thoroughly by swirling or shaking.

  • Collect Rinsate: Pour the rinsate (the solvent used for rinsing) into a designated hazardous waste container. This rinsate is considered hazardous waste.[4]

  • Repeat: Repeat the rinsing process two more times for a total of three rinses (triple-rinse).[4] Collect all rinsate in the hazardous waste container.

  • Container Disposal: Once triple-rinsed and air-dried, deface or remove the original chemical label from the container.[6] The container may now be disposed of in the regular trash.[4]

Experimental Protocol: Management of this compound Spills

This protocol outlines the immediate steps to take in the event of an this compound spill.

Materials:

  • Spill kit with absorbent material (e.g., sand, diatomite, universal binders)

  • Sealable bags or a designated container for contaminated materials

  • Hazardous waste label

  • PPE as specified in the SDS

Procedure:

  • Ensure Safety: Evacuate non-essential personnel from the area.[2] Ensure the area is well-ventilated.

  • Containment: If it is safe to do so, prevent the spill from spreading.

  • Absorption: Cover the spill with an inert, liquid-binding absorbent material from your spill kit.[5]

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, sealable container or heavy-duty plastic bag.[5][7]

  • Labeling and Disposal: Seal the container and label it as "Hazardous Waste" with a description of the contents (e.g., "Absorbent material with 1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid)"). Dispose of this contaminated material as hazardous waste through your institution's EHS program.[5]

  • Decontamination: Clean the spill area as appropriate, collecting any cleaning materials for hazardous waste disposal.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Visualization of Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.

NOTP_Disposal_Workflow start_node Start: This compound Waste Generated A Is this an empty container? start_node->A process_node process_node decision_node decision_node waste_stream_node waste_stream_node end_node End: Non-Hazardous Trash contractor_node Licensed Hazardous Waste Contractor B Collect waste in a labeled, sealed hazardous container A->B No E Triple-rinse container with suitable solvent A->E Yes C Store in secondary containment in a designated area B->C D Arrange for pickup by EHS/Waste Contractor C->D D->contractor_node F Collect rinsate as hazardous waste E->F G Deface label on empty, dry container E->G F->B Add to waste G->end_node

Caption: Logical workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling NOTP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides critical safety and logistical information for the handling of NOTP (1,4,7-Triazacyclononane-1,4,7-tri(methylene phosphonic acid)), a bifunctional chelator utilized in research for the conjugation of peptides and radionuclides. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table outlines the necessary personal protective equipment for the routine handling of this compound. It is imperative that all personnel are trained in the proper use and disposal of their PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GlassesMust be equipped with side-shields and conform to NIOSH (US) or EN 166 (EU) standards.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and personal clothing.
Respiratory Protection Appropriate Exhaust VentilationHandle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust and aerosol formation.[1]

Operational Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the chemical.

  • General Handling:

    • Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or aerosols.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly with soap and water after handling.

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Storage:

    • Store in a tightly sealed and properly labeled container.

    • Keep in a cool, dry, and well-ventilated place.[1]

    • The recommended storage temperature is at or below 25°C.[1]

    • Store away from incompatible materials, such as strong oxidizing agents.

Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or exposure.

  • Minor Spill Response:

    • Alert personnel in the immediate vicinity.

    • Ensure proper PPE is worn before addressing the spill.

    • If it is a powder, gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid creating dust.

    • Carefully collect the absorbed material and spilled substance into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable decontamination solution.

    • Dispose of all contaminated materials as hazardous waste.

  • Exposure Protocol:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.

  • Solid this compound Waste:

    • Collect in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials:

    • Used gloves, absorbent materials, and other contaminated disposable items must be placed in a sealed bag and disposed of as hazardous waste.

  • Aqueous Solutions:

    • Collect in a labeled, sealed container for hazardous chemical waste. Do not dispose of down the drain.

Experimental Workflow: this compound Spill Response

The following diagram outlines the procedural flow for responding to a chemical spill of this compound in a laboratory setting.

NOTP_Spill_Response cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting spill This compound Spill Occurs alert Alert Personnel in the Area spill->alert evacuate Evacuate Immediate Area if Necessary alert->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Collect Spill Material into Hazardous Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Report the Incident to Lab Supervisor dispose->report document Document the Spill and Response report->document

Caption: Workflow for a safe and effective response to an this compound spill.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.